Product packaging for 4-Vinylbenzoic acid(Cat. No.:CAS No. 1075-49-6)

4-Vinylbenzoic acid

Cat. No.: B014748
CAS No.: 1075-49-6
M. Wt: 148.16 g/mol
InChI Key: IRQWEODKXLDORP-UHFFFAOYSA-N
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Description

4-Vinylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176003. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Styrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B014748 4-Vinylbenzoic acid CAS No. 1075-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenylbenzoic acid
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InChI

InChI=1S/C9H8O2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2,(H,10,11)
Source PubChem
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InChI Key

IRQWEODKXLDORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28391-39-1
Record name Poly(4-vinylbenzoic acid)
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URL https://commonchemistry.cas.org/detail?cas_rn=28391-39-1
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DSSTOX Substance ID

DTXSID70148069
Record name p-Vinylbenzoic acid
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1075-49-6
Record name 4-Vinylbenzoic acid
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Record name 1075-49-6
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Record name p-Vinylbenzoic acid
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Record name P-VINYLBENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 4-Vinylbenzoic Acid: Structure, Properties, and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Vinylbenzoic acid (4-VBA), a versatile bifunctional molecule with significant applications in materials science and as an intermediate in the synthesis of pharmaceuticals. This document details its chemical structure, physicochemical properties, synthesis protocols, reactivity, and its emerging role in drug development and delivery.

Chemical Structure and Identification

This compound, also known as 4-carboxystyrene, possesses a unique structure combining a vinyl group and a carboxylic acid moiety attached to a benzene (B151609) ring at the para position. This dual functionality allows for a wide range of chemical modifications and polymerization reactions.

Systematic Information:

IdentifierValue
IUPAC Name 4-ethenylbenzoic acid[1]
CAS Number 1075-49-6[1]
Molecular Formula C₉H₈O₂[1]
SMILES C=CC1=CC=C(C=C1)C(=O)O[1]
InChIKey IRQWEODKXLDORP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Quantitative Data Summary:

PropertyValueSource
Molecular Weight 148.16 g/mol [1][2]
Melting Point 142-144 °C[2]
Boiling Point 228.74 °C (rough estimate)[2]
Density 1.30 g/cm³ (at 20 °C)[3]
pKa 4.24 ± 0.10 (Predicted)[2]
Solubility Soluble in dichloromethane (B109758) and methanol.[2][4]

Synthesis of this compound

The most commonly cited laboratory-scale synthesis of this compound is the Wittig reaction. This method offers a reliable route to the target molecule with good yields.

Experimental Protocol: Wittig Reaction Synthesis

This two-step protocol involves the preparation of a phosphonium (B103445) salt followed by the Wittig reaction with formaldehyde (B43269).[2]

Step 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide

  • Reagents:

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(bromomethyl)benzoic acid and triphenylphosphine in acetone.[2]

    • Reflux the mixture for 45 minutes using a heated water bath.[2]

    • Cool the reaction mixture to room temperature.[2]

    • Collect the precipitated phosphonium salt by vacuum filtration.[2]

    • Wash the solid with two portions of diethyl ether (20 mL each) and dry it on the funnel under vacuum.[2] The product is typically used in the next step without further purification.[2]

Step 2: Preparation of this compound

  • Reagents:

    • 4-Carboxybenzyltriphenylphosphonium bromide (3.76 g, 8 mmol)

    • Aqueous formaldehyde (37%, 32 mL)

    • Water (15 mL)

    • Sodium hydroxide (B78521) (2.5 g, 62.5 mmol) in 15 mL of water

    • Concentrated hydrochloric acid

  • Procedure:

    • In a 250 mL Erlenmeyer flask with a magnetic stirrer, combine 4-carboxybenzyltriphenylphosphonium bromide, aqueous formaldehyde, and water.[2]

    • Stir the mixture vigorously.[2]

    • Over a period of 10 minutes, add the sodium hydroxide solution.[2]

    • Continue stirring for an additional 45 minutes.[2]

    • Filter the precipitate (triphenylphosphine oxide) by vacuum filtration and wash it with approximately 100 mL of water.[2]

    • Combine the filtrate and the washings. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 1 (check with pH paper).[2]

    • Collect the resulting precipitate of this compound by vacuum filtration.[2]

    • The crude product can be purified by recrystallization from a 1:1 mixture of ethanol (B145695) and water.[4]

Wittig_Synthesis_of_4_Vinylbenzoic_Acid cluster_reactants1 Step 1 Reactants cluster_reactants2 Step 2 Reactants 4_bromomethylbenzoic_acid 4-(Bromomethyl)benzoic Acid triphenylphosphine Triphenylphosphine step1 step1 triphenylphosphine->step1 acetone Acetone (solvent) acetone->step1 phosphonium_salt 4-Carboxybenzyltriphenylphosphonium Bromide step2 step2 phosphonium_salt->step2 formaldehyde Formaldehyde (aq) formaldehyde->step2 naoh NaOH (aq, base) naoh->step2 intermediate_mixture Reaction Mixture filtration1 Vacuum Filtration intermediate_mixture->filtration1 triphenylphosphine_oxide Triphenylphosphine Oxide (byproduct) filtration1->triphenylphosphine_oxide filtrate Aqueous Filtrate filtration1->filtrate acidification Acidification (conc. HCl) filtrate->acidification precipitation Precipitation acidification->precipitation filtration2 Vacuum Filtration precipitation->filtration2 4_vba This compound filtration2->4_vba recrystallization Recrystallization (Ethanol/Water) 4_vba->recrystallization pure_4_vba Pure this compound recrystallization->pure_4_vba step1->phosphonium_salt step2->intermediate_mixture

Caption: Workflow for the Wittig synthesis of this compound.

Chemical Reactivity

The dual functionality of this compound dictates its chemical reactivity, allowing for reactions at both the vinyl and carboxylic acid groups.

  • Polymerization: The vinyl group readily undergoes free-radical polymerization, making 4-VBA a valuable monomer for the synthesis of functional polymers and copolymers.[5] Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to produce well-defined polymers with controlled molecular weights and low polydispersity.[3][6]

  • Esterification: The carboxylic acid group can be esterified under standard conditions to produce a variety of esters. This allows for the modification of the polarity and solubility of the resulting molecules.

  • Other Reactions: The vinyl group can also participate in other addition reactions typical of alkenes. The carboxylic acid can be converted to an acid chloride, which is a versatile intermediate for the synthesis of amides and other derivatives.[7]

Polymerization_of_4_Vinylbenzoic_Acid initiator initiator polymerization polymerization initiator->polymerization poly_4_vba poly_4_vba polymerization->poly_4_vba

Caption: Free radical polymerization of this compound.

Applications in Research and Drug Development

While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives and polymers show significant promise in the pharmaceutical and biomedical fields.

  • Pharmaceutical Intermediate: this compound serves as a key intermediate in the synthesis of various drug compounds.[4][8] A patent has described derivatives of this compound with retinoid-like biological activity, suggesting potential therapeutic applications in conditions such as acne, psoriasis, and certain cancers, as well as for wound healing.[2][9]

  • Drug Delivery Systems: The polymer of this compound, poly(this compound), and its copolymers are being explored for their use in drug delivery systems.[10] The carboxylic acid groups along the polymer backbone can be used for drug conjugation or to impart pH-responsive properties to the delivery vehicle. Furthermore, modification of 4-VBA can enhance biocompatibility, making it suitable for applications in tissue engineering.[10]

  • Biomedical Applications: Polymers derived from 4-VBA are used in the synthesis of molecularly imprinted polymers (MIPs) for the selective binding of biomolecules, which has applications in biosensing and drug delivery.[10] They are also used as capping agents in the preparation of hydrogels for biological applications.[10]

Analytical Methods

The purity and identity of this compound can be assessed using a variety of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for determining the purity of this compound. A reverse-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, can be employed.[5][11]

  • Gas Chromatography (GC): GC can also be used for the analysis of this compound, though derivatization to a more volatile ester may be necessary to prevent peak tailing and improve resolution.[12]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of this compound and its derivatives.

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the C=C stretching of the vinyl group and the C=O and O-H stretching of the carboxylic acid.[1]

Safety and Handling

This compound is classified as an irritant. It is important to handle it with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

4-Vinylbenzoic acid CAS number 1075-49-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Vinylbenzoic Acid (CAS 1075-49-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (4-VBA), also known as styrene-4-carboxylic acid, is an aromatic organic compound with the CAS number 1075-49-6. Structurally, it is characterized by a benzoic acid core substituted with a vinyl group at the para position. This bifunctional nature, possessing both a polymerizable vinyl group and a reactive carboxylic acid moiety, makes 4-VBA a highly versatile monomer in materials science and a valuable intermediate in organic synthesis. Its ability to participate in a wide range of polymerization reactions, including free-radical and controlled polymerization techniques, allows for the synthesis of well-defined functional polymers. These polymers have found applications in diverse, high-value sectors such as drug delivery, tissue engineering, biosensing, and advanced materials. This guide provides a comprehensive overview of the properties, synthesis, polymerization, and applications of 4-VBA.

Chemical and Physical Properties

This compound is typically a white to light beige crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 1075-49-6
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
IUPAC Name 4-ethenylbenzoic acid
Synonyms p-Vinylbenzoic acid, Styrene-4-carboxylic acid
Appearance Light beige powder
Melting Point 142-144 °C
InChI Key IRQWEODKXLDORP-UHFFFAOYSA-N
SMILES String OC(=O)c1ccc(C=C)cc1

Synthesis of this compound

The most common and well-documented method for synthesizing this compound is the Wittig reaction. This reaction creates the carbon-carbon double bond of the vinyl group by reacting a phosphorus ylide with an aldehyde, in this case, formaldehyde (B43269). The synthesis is typically a two-step process.

Synthesis Pathway: The Wittig Reaction

The overall synthetic pathway involves the preparation of a phosphonium (B103445) salt followed by the Wittig reaction itself to yield 4-VBA.

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Reaction cluster_2 Work-up A 4-(bromomethyl)benzoic acid C Acetone (B3395972) (Solvent) Reflux, 45 min A->C B Triphenylphosphine (B44618) B->C D 4-Carboxybenzyltriphenylphosphonium bromide C->D F NaOH (aq) / H₂O D->F E Formaldehyde (aq) E->F G This compound (Product) F->G H Triphenylphosphine oxide (Byproduct) F->H I Filter to remove Byproduct J Acidify Filtrate (HCl) I->J K Filter to Isolate Product J->K

Caption: Wittig reaction pathway for the synthesis of this compound.

Experimental Protocol: Wittig Synthesis

The following protocol is a representative example compiled from literature procedures.

Step 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide

  • In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-(bromomethyl)benzoic acid (4.3 g, 20 mmol) and triphenylphosphine (5.2 g, 20 mmol).

  • Add acetone (60 mL) to dissolve the solids.

  • Reflux the mixture in a heated water bath for 45 minutes.

  • After reflux, cool the reaction mixture. The phosphonium salt will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with diethyl ether (2 x 20 mL) and allow it to air dry on the funnel under vacuum. The resulting product is typically pure enough for the next step. A yield of 75% has been reported for this step.

Step 2: Preparation of this compound

  • In a 250 mL Erlenmeyer flask with a magnetic stirrer, add the 4-carboxybenzyltriphenylphosphonium bromide (3.76 g, 8 mmol) from the previous step, 37% aqueous formaldehyde (32 mL), and water (15 mL).

  • Stir the mixture vigorously.

  • Over a period of 10 minutes, add a solution of sodium hydroxide (B78521) (2.5 g, 62.5 mmol) dissolved in water (15 mL).

  • Continue to stir the mixture for an additional 45 minutes. A precipitate of triphenylphosphine oxide will form.

  • Filter the mixture under vacuum to remove the precipitate, washing the solid with approximately 100 mL of water.

  • Combine the filtrate and the washings. Slowly acidify this solution by adding concentrated hydrochloric acid until the pH is approximately 1 (check with pH paper).

  • A precipitate of this compound will form. Collect the final product by vacuum filtration. A yield of 94% has been reported for this step.

Polymerization of this compound

The vinyl group of 4-VBA allows it to be readily polymerized, forming poly(this compound) (P4VBA) or incorporated into copolymers. The carboxylic acid group provides functionality that can be used for post-polymerization modification or to impart desired properties like pH-responsiveness, improved adhesion, and biocompatibility.

Polymerization Methods
  • Free Radical Polymerization : This is a common method for polymerizing 4-VBA, utilizing standard radical initiators. This technique has been used to create reactive polymers from active ester derivatives of 4-VBA.

  • Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. It is particularly useful for creating block copolymers, such as polystyrene-block-poly(this compound) (PSt-b-P4VBA).

  • Anionic Living Polymerization : To synthesize highly well-defined P4VBA, anionic polymerization can be employed. This often requires protecting the acidic proton of the carboxylic acid group during polymerization, for instance, by using a monomer like 2-(4-vinylphenyl)-4,4-dimethyl-2-oxazoline, followed by a deprotection step.

Experimental Protocol: RAFT Polymerization of PSt-b-P4VBA

This protocol describes the second step of a block copolymer synthesis, where 4-VBA is polymerized from a pre-made polystyrene macro-RAFT agent.

  • A pre-synthesized polystyrene macro-RAFT agent, this compound (4-VBA), and the initiator AIBN are dissolved in DMF in a reaction tube. An optimal molar ratio of [PSt macroRAFT]:[AIBN]:[4VBA] has been reported as 1.2:1:180.

  • The solution is degassed by bubbling with nitrogen.

  • The sealed tube is immersed in a thermostated bath (e.g., at 70 °C) to initiate polymerization.

  • After the desired reaction time, the polymerization is stopped by cooling the tube.

  • The polymer is isolated by slowly pouring the reaction solution into an excess of a non-solvent, such as methanol, to cause precipitation.

  • The precipitated block copolymer is collected by filtration and dried in a vacuum oven.

G cluster_0 RAFT Equilibrium A Mix Reagents: - 4-VBA Monomer - RAFT Agent - Initiator (e.g., AIBN) - Solvent (e.g., DMF) B Degas (e.g., N₂ Purge) A->B C Initiate Polymerization (Heat or Light) B->C D Propagating Radical Chain C->D E Dormant Polymer Chain D->E + RAFT Agent - Radical F Quench Reaction (e.g., Cooling) E->F G Isolate Polymer (Precipitation in Non-Solvent) F->G H Purify and Dry G->H I Characterize Polymer (SEC, NMR, etc.) H->I J Final P4VBA Polymer I->J

Caption: General workflow for RAFT polymerization of this compound.

Applications in Research and Drug Development

The unique structure of 4-VBA makes it a valuable component in a variety of advanced applications, particularly those of interest to the pharmaceutical and materials science fields.

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound B Polymerizable Vinyl Group A->B C Functional Carboxylic Acid A->C D Forms Functional Polymers (Homopolymers, Copolymers) B->D G Enhances Adhesion & Stability B->G C->D F Provides Recognition Sites C->F C->G E Enables Cross-linking (Hydrogels) D->E D->F H Drug Delivery & Tissue Engineering D->H E->H I Biosensing & Molecularly Imprinted Polymers (MIPs) F->I K High-Performance Coatings, Adhesives, & Binders G->K J Specialty Chromatography (Monolithic Columns)

Caption: Relationship between 4-VBA's structure and its diverse applications.

  • Drug Delivery and Biomaterials : Polymers and copolymers derived from 4-VBA can be designed for biocompatibility, making them suitable for creating drug delivery systems and materials for tissue engineering. It can be used as a capping agent in the synthesis of polyrotaxane hydrogels, enhancing their structural integrity for biological applications.

  • Molecularly Imprinted Polymers (MIPs) : 4-VBA serves as a functional monomer in the synthesis of MIPs. The carboxylic acid group can form specific interactions (e.g., hydrogen bonds) with template molecules during polymerization, leading to polymers with high binding affinity and selectivity for target biomolecules. This makes them effective for use in biosensors and selective drug delivery.

  • Chromatography and Separation : It is used to create functionalized monolithic columns for chromatography. These benzoic acid-modified columns are particularly effective for the separation of small, polar molecules in applications like pharmaceutical analysis and environmental monitoring.

  • Pharmaceutical Intermediates : Beyond polymerization, 4-VBA is a crucial intermediate in the synthesis of more complex drug molecules and their derivatives.

  • Advanced Materials : In polymer science, incorporating 4-VBA into polymer backbones can significantly improve material properties, including enhanced thermal stability, adhesion, and mechanical strength. This has led to its use in high-performance coatings and adhesives. A notable application is the use of P4VBA as a binder for silicon-graphite composite anodes in lithium-ion batteries, where it helps maintain electrode integrity despite large volume changes during cycling.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during handling to minimize risk.

Hazard InformationDetailsReference(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Measures Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated place.
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a NIOSH-approved dust mask (e.g., N95).
First Aid Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Flush skin with plenty of water. Inhalation: Move to fresh air. Seek medical aid if irritation or discomfort occurs.

An In-depth Technical Guide to the Physical Properties of 4-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Vinylbenzoic acid (4-VBA). The information is curated for professionals in research and development, with a focus on data accuracy and experimental reproducibility.

Core Physical and Chemical Properties

This compound, also known as 4-carboxystyrene, is an organic compound that serves as a versatile monomer in the synthesis of various polymers and is an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Its structure consists of a vinyl group and a carboxylic acid group attached to a benzene (B151609) ring.[2]

Table 1: General and Physical Properties of this compound

PropertyValueCitations
Molecular Formula C₉H₈O₂[1][3][4]
Molecular Weight 148.16 g/mol [3][4][5]
CAS Number 1075-49-6[3][4][6]
Appearance Almost white to beige powder/crystalline solid[7][8]
Melting Point 141-144 °C[1][4][9]
Boiling Point 228.74 °C (estimate)[1][7]
Density 1.30 g/cm³[1][10]
pKa 4.24 ± 0.10 (Predicted)[1][7]
Solubility Soluble in dichloromethane (B109758) and methanol.[1][4][7]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks / Chemical Shifts (ppm)Citations
¹H NMR ~12 ppm (singlet, 1H, COOH), 6.5-8.5 ppm (multiplet, 4H, aromatic), 4.6-5.5 ppm (multiplet, 3H, vinyl)[11][12]
¹³C NMR Data available in spectral databases.[3]
IR Spectroscopy Data available in spectral databases.[3][6]
Mass Spectrometry Molecular Ion (m/z): 148[3]
Raman Spectroscopy Data available in spectral databases.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments related to the synthesis and characterization of this compound.

This compound can be synthesized using a Wittig reaction in an aqueous medium.[13][14] This process involves two primary stages: the preparation of a phosphonium (B103445) salt followed by the reaction with an aldehyde.[15][16]

Experimental Workflow for Synthesis of this compound

G Synthesis of this compound via Wittig Reaction cluster_0 Step 1: Preparation of Phosphonium Salt cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Isolation of this compound A 4-(Bromomethyl)benzoic Acid + Triphenylphosphine (B44618) B Dissolve in Acetone (B3395972) A->B C Reflux for 45 min B->C D Cool and Collect Product (Vacuum Filtration) C->D E Wash with Diethyl Ether D->E F Dry and Record Yield E->F G Combine Phosphonium Salt, Aqueous Formaldehyde (B43269), and Water H Add NaOH Solution (over 10 min) G->H I Stir for 45 min H->I J Filter Precipitate (Triphenylphosphine oxide) I->J K Acidify Filtrate with HCl (pH ~1) J->K Filtrate L Filter Precipitate (this compound) K->L M Wash with Water L->M N Dry and Characterize M->N

Caption: Workflow for the synthesis of this compound.

Protocol:

  • Part 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide

    • In a 100 mL round-bottom flask, combine 4-(bromomethyl)benzoic acid (20 mmol) and triphenylphosphine (20 mmol).[15]

    • Add 60 mL of acetone and equip the flask with a reflux condenser.[15]

    • Heat the mixture to reflux for 45 minutes.[15]

    • After cooling the mixture, collect the resulting solid product by vacuum filtration.[15]

    • Wash the solid with diethyl ether (2 x 20 mL) and allow it to dry.[15]

  • Part 2: Preparation of this compound

    • In a 250 mL Erlenmeyer flask, combine the 4-carboxybenzyltriphenylphosphonium bromide from the previous step (8 mmol), 32 mL of aqueous formaldehyde (37%), and 15 mL of water.[15]

    • Stir the mixture vigorously.[16]

    • Over a period of 10 minutes, add a solution of NaOH (62.5 mmol) in 15 mL of water.[15]

    • Continue stirring for an additional 45 minutes.[15]

    • Filter the precipitate (triphenylphosphine oxide) using vacuum filtration and wash it with approximately 100 mL of water.[15]

    • Slowly acidify the combined filtrate and washings with concentrated hydrochloric acid until the pH is approximately 1.[15]

    • Collect the resulting precipitate, which is this compound, by vacuum filtration.[15]

The melting point is a key indicator of a compound's purity.[17] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[17]

Protocol (Capillary Method):

  • Ensure the this compound sample is dry and finely powdered.[18]

  • Pack a small amount of the sample into a capillary tube, to a height of about 3 mm.[19]

  • Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Fisher-Johns apparatus).[17][19]

  • Heat the sample rapidly to determine an approximate melting point.[17]

  • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.[17]

  • Record the temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[17]

The pKa of a weak acid can be determined experimentally by titration with a strong base and monitoring the pH.[20][21]

Experimental Workflow for pKa Determination

G Workflow for pKa Determination of a Weak Acid A Prepare a solution of This compound (weak acid) D Pipette a known volume of the weak acid solution into a beaker A->D B Standardize a solution of NaOH (strong base) F Titrate with NaOH, adding small increments and recording pH and volume after each addition B->F C Calibrate pH meter with standard buffers E Immerse pH electrode and record initial pH C->E D->E E->F G Continue titration past the equivalence point (pH ~12) F->G H Plot pH (y-axis) vs. Volume of NaOH added (x-axis) G->H I Determine the equivalence point (steepest point of the curve) H->I J Determine the volume at the half-equivalence point (V_eq / 2) I->J K Find the pH on the curve corresponding to the half-equivalence point. This pH is the pKa. J->K

References

4-Vinylbenzoic acid melting point and solubility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Melting Point and Solubility of 4-Vinylbenzoic Acid

Introduction

This compound (4-VBA), also known as 4-carboxystyrene, is a versatile organic compound with the chemical formula C₉H₈O₂.[1][2] It possesses both a vinyl group and a carboxylic acid functional group, making it a valuable monomer in the synthesis of various polymers and functional materials.[2] Its properties are of significant interest in fields such as polymer chemistry, materials science, and drug development, where it serves as an important intermediate in organic synthesis.[3][4] This guide provides a comprehensive overview of the melting point and solubility of this compound, including experimental protocols for their determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 1075-49-6[1][3]
Molecular Formula C₉H₈O₂[1][3]
Molecular Weight 148.16 g/mol [1][3]
Appearance White to light yellow powder or crystalline solid[5]
Melting Point 141-144 °C[1][3][5]
Boiling Point ~228.74 °C (rough estimate)[3][5]
Density ~1.30 g/cm³[3][6]
pKa 4.24 ± 0.10 (Predicted)[3][5]

Melting Point of this compound

The melting point of a pure crystalline solid is a characteristic physical property that is indicative of its identity and purity. For this compound, the reported melting point is consistently in the range of 141-144 °C.[1][3][5] Specifically, different sources report ranges of 141-142°C[1], 142-144°C[3][5], and a single point of 142°C[6]. The presence of impurities will typically lower the melting point and broaden the melting range.[7]

Factors Influencing Melting Point

The melting point of an organic compound is influenced by several factors. A diagram illustrating these relationships is provided below.

G cluster_factors Factors Affecting Melting Point cluster_outcome Outcome A Molecular Weight MP Melting Point A->MP Higher MW generally increases MP B Intermolecular Forces (e.g., Hydrogen Bonding, van der Waals) B->MP Stronger forces increase MP C Molecular Symmetry & Packing C->MP Better packing increases MP D Purity of the Compound D->MP Impurities generally decrease and broaden MP

Caption: Logical relationship between factors influencing a compound's melting point.

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure, which contains both a nonpolar vinylbenzene moiety and a polar carboxylic acid group.

  • Soluble in: Dichloromethane[1][2][3][4][5][8][9], Methanol[1][2][3][4][5][8][9][10], Dimethyl sulfoxide (B87167) (DMSO)[11], and N,N-Dimethylformamide (DMF).[11]

  • Sparingly soluble in: Water.[2]

  • Precipitates from: Water and hexanes.[11]

The carboxylic acid group allows for solubility in polar organic solvents like methanol, while the aromatic ring and vinyl group contribute to its solubility in less polar solvents like dichloromethane. Its limited solubility in water is expected for a molecule with a significant nonpolar component.

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes the standard procedure for determining the melting point of a solid organic compound like this compound using a capillary tube and a melting point apparatus.

G A 1. Sample Preparation - Finely powder the crystalline 4-VBA. - Pack into a capillary tube to a depth of 1-2 mm. B 2. Apparatus Setup - Place the capillary tube in the melting point apparatus. - Ensure the sample is aligned with the viewing lens. A->B C 3. Heating - Heat rapidly to ~15-20°C below the expected MP (141-144°C). - Then, decrease the heating rate to 1-2°C per minute. B->C D 4. Observation & Recording - Record the temperature at which the first liquid appears (T1). - Record the temperature at which the entire sample becomes liquid (T2). C->D E 5. Report Result - The melting point is reported as the range T1-T2. D->E

Caption: Experimental workflow for melting point determination by the capillary method.

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pushed into the powder and tapped gently to pack the solid into the closed end to a height of 1-2 mm.[7][12]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, attached to a thermometer with the bulb aligned with the sample.[7][12]

  • Heating: The apparatus is heated. Initially, a rapid heating rate can be used to approach the expected melting point. When the temperature is about 15-20°C below the literature value, the heating rate should be slowed to 1-2°C per minute to ensure thermal equilibrium.[12]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

  • Purity Assessment: A sharp melting range (e.g., 1-2°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[7]

Determination of Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the solubility of a compound in a specific solvent.

G A 1. System Preparation - Add an excess amount of 4-VBA to a known volume of the solvent (e.g., methanol) in a sealed flask. B 2. Equilibration - Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C 3. Phase Separation - Allow the undissolved solid to settle. - Centrifuge or filter the solution to remove all solid particles. B->C D 4. Analysis - Take a known volume of the clear, saturated solution. - Determine the concentration of 4-VBA using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). C->D E 5. Calculation - Calculate the solubility in units such as g/L or mol/L. D->E

References

Molecular Structure and Proton Assignments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Vinylbenzoic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the characteristic chemical shifts, coupling constants, and signal multiplicities of the compound's protons, alongside a standard experimental protocol for data acquisition.

The structure of this compound contains several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. The protons are labeled in the diagram below for clear reference in the subsequent data table.

Caption: Molecular structure of this compound with proton designations.

¹H NMR Data Summary

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Data is compiled from typical values and spectral data of close analogs like methyl 4-vinylbenzoate.[1]

Proton LabelChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzIntegration
Hₐ (COOH)~11.0 - 13.0broad singlet-1H
Hₑ (Vinyl)~8.0doubletJbc ≈ 8.42H
Hₒ (Vinyl)~7.5doubletJcb ≈ 8.42H
Hₐ (Vinyl)~6.75ddJtrans ≈ 17.6, Jcis ≈ 10.81H
Hₜ (Vinyl)~5.86doubletJtrans ≈ 17.61H
Hₖ (Vinyl)~5.38doubletJcis ≈ 10.81H

Note: The carboxylic acid proton (Hₐ) is acidic and may be broadened or not observed depending on the solvent and sample concentration.[2][3] The aromatic protons (Hₑ and Hₒ) form an AA'BB' system but are often approximated as two doublets.

Signal Splitting and Coupling Pathways

The observed multiplicities of the vinyl and aromatic protons are a direct result of spin-spin coupling with neighboring protons. The diagram below illustrates these key coupling interactions.

G cluster_vinyl Vinyl System Splitting cluster_aromatic Aromatic System Splitting Hd Hd (~6.75 ppm) He He (~5.38 ppm) Hd->He J(cis)=10.8 Hz J(trans)=17.6 Hz Hf Hf (~5.86 ppm) Hd->Hf J(cis)=10.8 Hz J(trans)=17.6 Hz He->Hd J(cis)=10.8 Hz Hf->Hd J(trans)=17.6 Hz Hb Hb (~7.5 ppm) Hc Hc (~8.0 ppm) Hb->Hc J(ortho) ≈ 8.4 Hz Title Proton Signal Splitting Pathways

References

FTIR spectrum analysis of 4-Vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the FTIR Spectrum Analysis of 4-Vinylbenzoic Acid

Introduction

This compound (4-VBA), also known as 4-carboxystyrene, is an aromatic compound featuring both a carboxylic acid and a vinyl functional group.[1] This bifunctional nature makes it a valuable monomer in the synthesis of functional polymers, copolymers, and hydrogels for applications in drug delivery, biosensing, and materials science.[1] Fourier Transform Infrared (FTIR) spectroscopy is an essential, non-destructive analytical technique for the structural characterization of this compound. It provides a unique molecular fingerprint by probing the vibrational modes of its constituent functional groups, enabling researchers to verify its identity, assess its purity, and monitor its polymerization.

This guide provides a comprehensive overview of the FTIR spectrum of this compound, including detailed peak assignments, standard experimental protocols, and visual aids to facilitate understanding.

Molecular Structure and Vibrational Modes

The chemical structure of this compound (C₉H₈O₂) consists of a benzene (B151609) ring substituted with a vinyl group (-CH=CH₂) and a carboxylic acid group (-COOH) at the para position. The key functional groups that give rise to characteristic absorption bands in the IR spectrum are:

  • Carboxylic Acid: O-H and C=O stretching, C-O stretching, and O-H bending.

  • Vinyl Group: =C-H stretching and bending, and C=C stretching.

  • Aromatic Ring: Aryl C-H stretching, and C=C in-ring stretching.

FTIR Spectral Data of this compound

The FTIR spectrum of this compound exhibits a series of distinct absorption bands corresponding to the specific vibrational frequencies of its functional groups. The quantitative data, compiled from various spectroscopic sources, is summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3083Weak/Medium=C-H StretchAromatic/Vinyl
~3011 - 3026Strong/Medium=C-H StretchAromatic/Vinyl[2][3]
~2925StrongO-H Stretch (Broadband)Carboxylic Acid Dimer[2]
~2669 - 2553Weak/MediumO-H Stretch (Broadband)Carboxylic Acid Dimer[3]
~1680 - 1695StrongC=O StretchCarboxylic Acid[2][3]
~1631MediumC=C StretchVinyl Group[3]
~1602 - 1609MediumC=C Stretch (In-ring)Aromatic[2][3]
~1427MediumC-O-H In-plane BendCarboxylic Acid[3]
~1289 - 1324StrongC-O Stretch (Coupled with O-H bend)Carboxylic Acid[3]
~929Medium (Broad)O-H Out-of-plane BendCarboxylic Acid Dimer[3]
~905Medium=C-H Out-of-plane BendVinyl Group[3]
~860MediumC-H Out-of-plane Bendp-Substituted Aromatic[3]

Note: Peak positions can vary slightly depending on the sampling method (e.g., ATR, KBr pellet) and the physical state of the sample.

Interpretation of the Spectrum

  • O-H Region (2500-3300 cm⁻¹): A very broad and strong absorption band is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. This broadness often causes it to overlap with the C-H stretching vibrations.[3]

  • C-H Stretch Region (3000-3100 cm⁻¹): Peaks in this region are attributed to the C-H stretching vibrations of the aromatic ring and the vinyl group (sp² hybridized carbons).[2][3]

  • Carbonyl Region (~1680 cm⁻¹): A very strong and sharp peak around 1680-1695 cm⁻¹ is the most prominent feature of the spectrum, unequivocally assigned to the C=O stretching of the carboxylic acid group. Its position indicates conjugation with the aromatic ring.[2][3]

  • C=C Stretch Region (1600-1640 cm⁻¹): Two distinct peaks are typically observed: one of medium intensity around 1631 cm⁻¹ for the vinyl C=C stretch and another around 1609 cm⁻¹ for the aromatic ring's C=C in-plane stretching.[3]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information. Key peaks include the strong C-O stretching and O-H in-plane bending of the carboxylic acid group (~1289-1427 cm⁻¹).[3] Furthermore, characteristic out-of-plane (=C-H) bending vibrations for the vinyl group and the para-substituted aromatic ring appear at ~905 cm⁻¹ and ~860 cm⁻¹, respectively.[3] A broad absorption centered around 929 cm⁻¹ is a hallmark of the out-of-plane O-H bend of the carboxylic acid dimer.[3]

Experimental Protocols

Accurate FTIR analysis relies on proper sample preparation. For a solid compound like this compound, the two most common methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.[4][5]

Method 1: Attenuated Total Reflectance (ATR)

ATR is a rapid and popular technique that requires minimal sample preparation.[5]

Methodology:

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and wipe dry with a soft, lint-free tissue.[4]

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This allows the instrument software to subtract interfering signals from the atmosphere (e.g., CO₂, H₂O) and the crystal itself.[6]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[4]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[4]

  • Spectrum Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface as described in step 1.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the sample within a matrix of IR-transparent KBr.[4][5]

Methodology:

  • Grinding: Add approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder to an agate mortar.[4] Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.[7]

  • Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[4]

  • Background Scan: If necessary, a background spectrum can be run with a blank KBr pellet or with an empty sample compartment.[5]

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect the spectrum.

  • Disposal: Discard the pellet after use.

Visualizations

The following diagrams illustrate the logical workflow of FTIR analysis and the correlation between the molecular structure of this compound and its spectral features.

FTIR_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Data Acquisition cluster_interp 3. Data Processing & Interpretation start Start prep_choice Choose Method start->prep_choice atr ATR Method: Place solid on crystal prep_choice->atr ATR kbr KBr Pellet Method: Grind sample with KBr and press into pellet prep_choice->kbr KBr background Run Background Scan (Empty Beam or Blank) atr->background kbr->background acquire Acquire Sample Spectrum background->acquire process Process Data (e.g., Baseline Correction) acquire->process interpret Interpret Spectrum: Assign peaks to vibrational modes process->interpret result Final Report interpret->result Structure_Spectrum_Correlation cluster_molecule This compound Structure cluster_vibrations Vibrational Modes cluster_spectrum Characteristic FTIR Absorption Regions (cm⁻¹) mol C₉H₈O₂ fg_cooh Carboxylic Acid (-COOH) mol->fg_cooh fg_vinyl Vinyl Group (-CH=CH₂) mol->fg_vinyl fg_aryl Aromatic Ring (p-substituted) mol->fg_aryl vib_oh_str O-H Stretch fg_cooh->vib_oh_str vib_co_str C=O Stretch fg_cooh->vib_co_str vib_cooh_bend C-O Stretch & O-H Bend fg_cooh->vib_cooh_bend vib_vinyl_str C=C Stretch fg_vinyl->vib_vinyl_str vib_vinyl_bend =C-H Bend fg_vinyl->vib_vinyl_bend vib_aryl_str Aromatic C=C Stretch fg_aryl->vib_aryl_str vib_aryl_bend Aromatic C-H Bend fg_aryl->vib_aryl_bend spec_oh_str 2500-3300 (Broad) vib_oh_str->spec_oh_str spec_co_str ~1680 vib_co_str->spec_co_str spec_cooh_bend ~1280-1430 vib_cooh_bend->spec_cooh_bend spec_vinyl_str ~1631 vib_vinyl_str->spec_vinyl_str spec_vinyl_bend ~905 vib_vinyl_bend->spec_vinyl_bend spec_aryl_str ~1609 vib_aryl_str->spec_aryl_str spec_aryl_bend ~860 vib_aryl_bend->spec_aryl_bend

References

An In-depth Technical Guide to the Synthesis of 4-Vinylbenzoic Acid from 4-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-vinylbenzoic acid from 4-bromobenzoic acid. The document details the methodologies for key chemical transformations, including the Suzuki-Miyaura coupling and the Heck reaction, and discusses alternative approaches. Experimental protocols, quantitative data, and pathway visualizations are provided to support researchers in the practical application of these synthetic strategies.

Introduction

This compound is a valuable bifunctional monomer utilized in the synthesis of specialty polymers, functionalized resins, and as a key intermediate in the production of pharmaceuticals and other fine chemicals. Its structure incorporates both a polymerizable vinyl group and a versatile carboxylic acid moiety, enabling its use in a wide array of applications, from drug delivery systems to advanced materials. This guide focuses on the synthesis of this compound commencing from the readily available starting material, 4-bromobenzoic acid.

Primary Synthetic Pathways from 4-Bromobenzoic Acid

The conversion of 4-bromobenzoic acid to this compound primarily involves palladium-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Suzuki-Miyaura coupling and the Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds. In this context, it involves the reaction of 4-bromobenzoic acid with a vinylboron species in the presence of a palladium catalyst and a base. A significant advantage of this method is its high functional group tolerance, making it well-suited for the synthesis of substituted styrenes.

A key challenge in this specific transformation is the instability of vinylboronic acid, which is prone to polymerization. To circumvent this, stable vinylboron surrogates are employed. Potassium vinyltrifluoroborate and 2,4,6-trivinylboroxin-pyridine complex are two such reagents that have demonstrated efficacy in Suzuki-Miyaura vinylations.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzoic Acid with Potassium Vinyltrifluoroborate

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with potassium vinyltrifluoroborate.

  • Materials:

    • 4-Bromobenzoic acid

    • Potassium vinyltrifluoroborate

    • Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf))

    • Cesium carbonate (Cs₂CO₃)

    • Tetrahydrofuran (THF), anhydrous

    • Water, deionized and degassed

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Hydrochloric acid (HCl), 1M

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzoic acid (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), and cesium carbonate (3.0 equiv).

    • Add PdCl₂(dppf) (0.05 equiv) to the flask.

    • Add a degassed mixture of THF and water (e.g., 9:1 v/v) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to 4-bromobenzoic acid).

    • Heat the reaction mixture to reflux (approximately 70-80 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization. Acidify the aqueous layer with 1M HCl to precipitate any remaining product, which can then be extracted with ethyl acetate.

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)Cs₂CO₃THF/H₂O801277 (for a similar substrate)
Pd(PPh₃)₄K₂CO₃DME/H₂O8016Good yields for various aryl bromides
Heck Reaction

The Heck reaction, or the Mizoroki-Heck reaction, provides another powerful method for the vinylation of aryl halides. This reaction involves the palladium-catalyzed coupling of 4-bromobenzoic acid with ethylene (B1197577) gas. While conceptually straightforward, this reaction often requires specialized equipment to handle ethylene gas under pressure and may necessitate higher reaction temperatures.

Conceptual Experimental Protocol: Heck Reaction of 4-Bromobenzoic Acid with Ethylene

  • Materials:

    • 4-Bromobenzoic acid

    • Ethylene gas

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • A suitable base (e.g., triethylamine, sodium acetate)

    • A high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP))

  • Procedure:

    • Charge a high-pressure reactor with 4-bromobenzoic acid, palladium(II) acetate, tri(o-tolyl)phosphine, and the chosen base and solvent.

    • Seal the reactor and purge with ethylene gas.

    • Pressurize the reactor with ethylene to the desired pressure.

    • Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) with vigorous stirring.

    • Maintain the reaction at temperature for the required duration, monitoring the pressure for ethylene uptake.

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.

    • The reaction mixture would then be worked up in a similar fashion to the Suzuki-Miyaura coupling, involving extraction and purification.

Quantitative Data for Heck Reactions of Aryl Halides

SubstrateCatalystLigandBaseSolventTemperature (°C)Pressure (atm)Yield (%)Reference
Aryl Halides (general)Pd(OAc)₂PPh₃Et₃NDMF1001-10Good
2-Bromo-6-methoxynaphthalenePd(OAc)₂P(o-tol)₃NaOAcDMF140>10High

Alternative Synthetic Strategies

Grignard Reaction with Protection/Deprotection

A Grignard-based approach is also conceivable, though it necessitates a protection-deprotection sequence due to the acidic proton of the carboxylic acid group.

Conceptual Workflow:

  • Protection: The carboxylic acid of 4-bromobenzoic acid is first protected, typically as an ester (e.g., methyl or ethyl ester).

  • Grignard Formation: The resulting 4-bromo-benzoate ester is then reacted with magnesium metal to form the corresponding Grignard reagent.

  • Vinylation: The Grignard reagent is reacted with a vinylating agent, such as vinyl bromide.

  • Deprotection: The ester protecting group is subsequently hydrolyzed under acidic or basic conditions to yield

A Technical Guide to High-Purity 4-Vinylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Vinylbenzoic acid (4-VBA), a molecule possessing both a vinyl group and a carboxylic acid functionality, serves as a versatile building block in various scientific and industrial applications. Its unique bifunctional nature allows it to be a valuable monomer for polymer synthesis and a key intermediate in the creation of complex molecules, particularly within the pharmaceutical and materials science sectors. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its synthesis, purification, and analysis, and a look into its role in relevant biological signaling pathways.

Commercial Suppliers and Specifications of High-Purity this compound

A variety of chemical suppliers offer this compound in different grades of purity, catering to the diverse needs of researchers and drug development professionals. High-purity grades are essential for applications where impurities could adversely affect experimental outcomes or the safety and efficacy of a final product. The following table summarizes the offerings from several prominent commercial suppliers.

SupplierPurity SpecificationAnalytical MethodCAS NumberAdditional Notes
Chem-Impex ≥ 99%[1]HPLC[1]1075-49-6[1]White to off-white crystalline powder.[1]
Sigma-Aldrich 97%[2][3]Not Specified1075-49-6[2]Also available as "for synthesis" with ≥97.0% purity (acidimetric).
Thermo Scientific Chemicals 96% and 98%[4][5]Titration with NaOH (≥95% for 96% grade)[4]1075-49-6[4]Formerly part of the Acros Organics and Alfa Aesar portfolios.[4][5]
TCI America >97.0%[6]GC[6]1075-49-6[6]Offered stabilized with BHT.[6][7]
Georganics High PurityNot Specified1075-49-6[8]Available in various sizes from milligrams to multi-kilogram batches.[8]
ChemScene 98% (stabilized with 50ppm TBC)[9]Not Specified1075-49-6[9]
NINGBO INNO PHARMCHEM CO.,LTD. High-QualityNot SpecifiedNot SpecifiedActively supports the research community with this intermediate.[10]

Key Experimental Protocols

Accurate and reproducible experimental methodologies are paramount in scientific research and drug development. The following sections provide detailed protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of this compound is the Wittig reaction. This procedure involves the reaction of a phosphonium (B103445) ylide with an aldehyde.

Part 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 4-(bromomethyl)benzoic acid (4.3 g, 20 mmol) and triphenylphosphine (B44618) (5.2 g, 20 mmol).[10]

  • Dissolution: Add 60 mL of acetone (B3395972) to dissolve the solids.[10]

  • Reflux: Heat the mixture to reflux in a water bath for 45 minutes.[10]

  • Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate. Collect the solid product by vacuum filtration.[10]

  • Washing and Drying: Wash the collected solid with two 20 mL portions of diethyl ether and dry it on the funnel under vacuum. The resulting product is typically of sufficient purity for the next step.[10]

Part 2: Preparation of this compound

  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stirrer, add the 4-carboxybenzyltriphenylphosphonium bromide (3.76 g, 8 mmol) from the previous step, 32 mL of aqueous formaldehyde (B43269) (37%), and 15 mL of water.[10]

  • Base Addition: While stirring vigorously, add a solution of sodium hydroxide (B78521) (2.5 g, 62.5 mmol) in 15 mL of water dropwise over a period of 10 minutes.[10]

  • Reaction: Continue to stir the mixture for an additional 45 minutes.[10]

  • Workup: Filter the reaction mixture to remove the triphenylphosphine oxide precipitate and wash the solid with approximately 100 mL of water.[10]

  • Acidification and Isolation: Slowly add concentrated hydrochloric acid to the combined filtrate and washings until the pH is approximately 1 (check with pH paper). The this compound will precipitate. Collect the product by vacuum filtration.[10]

Purification of this compound by Recrystallization

For applications requiring very high purity, this compound can be further purified by recrystallization.

  • Solvent Selection: Methanol is a suitable solvent for the recrystallization of this compound.

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them under vacuum.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the purity of this compound and identifying any impurities.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form.[4]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 234 nm) is suitable.[11]

  • Procedure: A standard solution of high-purity this compound is prepared and injected into the HPLC system to determine its retention time. The sample to be analyzed is then injected, and the area of the this compound peak is compared to the total area of all peaks to calculate the purity.

Gas Chromatography (GC)

GC can also be used for purity analysis, particularly for assessing volatile impurities.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is generally appropriate.

  • Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

  • Injection and Detection: A split/splitless injector and a flame ionization detector (FID) are commonly employed.

  • Derivatization: For better volatility and peak shape, the carboxylic acid group may be derivatized (e.g., esterified) prior to analysis.

  • Analysis: Similar to HPLC, the purity is determined by comparing the peak area of this compound to the total peak area.

Role in Drug Development and Signaling Pathways

This compound and its derivatives have shown promise in drug development, particularly in cancer therapy. Some derivatives have been found to interact with retinoic acid receptors, which are crucial regulators of cell growth, differentiation, and apoptosis.[2]

Retinoic Acid Signaling Pathway

Retinoic acid, a metabolite of vitamin A, exerts its biological effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, thereby controlling a wide range of cellular processes. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain synthetic derivatives of this compound can mimic the action of retinoic acid, potentially serving as therapeutic agents to modulate this pathway and inhibit cancer cell proliferation.[2]

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoic Acid Retinoic Acid CRABP CRABP Retinoic Acid->CRABP Binds 4-VBA Derivative 4-VBA Derivative 4-VBA Derivative->CRABP Binds (Mimic) RAR RAR CRABP->RAR Transports to Nucleus RAR_RXR RAR RXR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds Target_Genes Target Genes RARE->Target_Genes Regulates Transcription Cellular Response Cell Differentiation, Apoptosis, etc. Target_Genes->Cellular Response Leads to Experimental_Workflow start Start: Reagents for Synthesis reagents 4-(bromomethyl)benzoic acid Triphenylphosphine Formaldehyde, NaOH start->reagents synthesis Wittig Reaction workup Reaction Workup & Crude Isolation synthesis->workup crude_product Crude 4-VBA workup->crude_product purification Recrystallization pure_product Purified 4-VBA purification->pure_product analysis Purity Analysis hplc_gc HPLC / GC Analysis analysis->hplc_gc end_product High-Purity 4-VBA reagents->synthesis crude_product->purification pure_product->analysis pass_qc Purity ≥ 99% hplc_gc->pass_qc pass_qc->end_product

References

Safety and handling precautions for 4-Vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 4-Vinylbenzoic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 1075-49-6), a versatile monomer often used in the synthesis of specialty polymers and other advanced materials.[1][2]

Chemical and Physical Properties

This compound, also known as styrene-4-carboxylic acid, is an aromatic compound with a vinyl group attached to the para position of benzoic acid. It typically appears as a light beige or white to off-white crystalline powder.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1075-49-6
Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol [1][3][4]
Appearance Light beige to white/off-white crystalline powder[1][3]
Melting Point 142-144 °C[1]
Solubility Soluble in dichloromethane (B109758) and methanol[2][4]
Odor None reported[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[2][3][5][6][7] One source also indicates it may cause an allergic skin reaction.[8]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[2][5][6][7]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2][5][6][7]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[2][5][6][7]
Acute Toxicity (Oral)4H302: Harmful if swallowed[8]
Sensitisation (Skin)1H317: May cause an allergic skin reaction[8]

The signal word for this compound is Warning .[3][9]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood to minimize dust generation and inhalation.[3][5][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[3][5][6][8] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator (such as a type N95 dust mask) should be worn.[3][9]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the chemical is handled.[5][8] Wash hands thoroughly after handling.[5][6][8] Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse.[8]

Storage
  • Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[3][11] Some sources recommend long-term storage at -20°C, while others suggest storage at or below 20°C.[4][6][12] Short-term storage at room temperature may be acceptable.[4]

  • Containers: Keep containers tightly closed when not in use.[3][5][11]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First-Aid Measures

The following diagram outlines the initial first-aid steps to be taken after exposure to this compound.

FirstAid cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveToFreshAir SkinContact Skin Contact WashSkin Flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. SkinContact->WashSkin EyeContact Eye Contact RinseEyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAid Seek immediate medical attention. MoveToFreshAir->SeekMedicalAid WashSkin->SeekMedicalAid RinseEyes->SeekMedicalAid RinseMouth->SeekMedicalAid

Caption: First-aid response workflow for this compound exposure.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical aid. Do not use mouth-to-mouth resuscitation.[3]
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[3][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical aid.[3][5][6]
Ingestion Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[3]
Accidental Release Measures

For spills, use proper personal protective equipment as indicated in Section 3.1. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3][8] Avoid generating dusty conditions and ensure the area is well-ventilated.[3]

Fire-Fighting Measures

This compound is not considered a significant fire risk.[8]

  • Extinguishing Media: Use water, dry chemical, chemical foam, or alcohol-resistant foam.[3]

  • Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[3][10]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[3][10]

Stability and Reactivity

  • Stability: this compound is stable under normal storage conditions.[10]

  • Conditions to Avoid: Avoid the generation of dust, as the enrichment of fine dust can lead to the danger of a dust explosion.[5]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[5][10]

Experimental Protocols

While specific experimental protocols for safety testing are not detailed in the provided safety data sheets, the handling procedures outlined in this guide are derived from established safety protocols for chemical reagents. Adherence to standard laboratory practices, including conducting a thorough risk assessment before beginning any new procedure involving this compound, is essential.

The following diagram illustrates a logical workflow for the safe use of this compound in a research setting.

SafeHandlingWorkflow Start Start: New Experiment with this compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment GatherMaterials Gather Materials: - this compound - Required PPE - Spill Kit RiskAssessment->GatherMaterials PrepareWorkArea Prepare Ventilated Work Area (e.g., Fume Hood) GatherMaterials->PrepareWorkArea DonPPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat PrepareWorkArea->DonPPE ConductExperiment Conduct Experiment Following Protocol DonPPE->ConductExperiment Cleanup Clean Work Area and Decontaminate Equipment ConductExperiment->Cleanup WasteDisposal Dispose of Waste in Labeled Containers Cleanup->WasteDisposal RemovePPE Remove and Store/Dispose of PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands End End WashHands->End

Caption: A standard workflow for the safe laboratory use of this compound.

References

The Stability and Storage of 4-Vinylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzoic acid (4-VBA) is a versatile bifunctional monomer widely utilized in the synthesis of specialty polymers, adhesives, coatings, and as an intermediate in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring both a polymerizable vinyl group and a reactive carboxylic acid moiety, allows for the engineering of materials with tailored properties, including enhanced thermal stability and mechanical strength. However, the very reactivity that makes 4-VBA a valuable building block also presents significant challenges regarding its stability and storage. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and methodologies for assessing its integrity over time.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to polymerization, oxidation, and sensitivity to light. The vinyl group is prone to free-radical polymerization, which can be initiated by heat, light, or the presence of radical initiators. This process leads to the formation of poly(this compound), diminishing the monomer's purity and rendering it unsuitable for many applications.

Furthermore, as an aromatic carboxylic acid, 4-VBA is sensitive to light and should be stored accordingly to prevent potential photodegradation.[2] While specific degradation pathways under photolytic stress have not been extensively documented in publicly available literature, similar aromatic compounds are known to undergo complex reactions upon exposure to UV light.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, it is imperative to adhere to strict storage protocols. The primary goal is to mitigate the risk of spontaneous polymerization and other degradation pathways. Based on manufacturer recommendations and safety data sheets, the following conditions are advised:

ParameterRecommended ConditionRationale
Temperature Long-term: -20°C[3][4] Short-term: Room Temperature[3] General: ≤ 20°C[5][6] or 0-8°C[1]Low temperatures significantly reduce the rate of potential polymerization and other degradation reactions.
Atmosphere Sealed container, away from moisture.[4]Prevents oxidation and hydrolysis.
Light Store in a dark or amber container.[2]Minimizes the risk of photodegradation.
Inhibitors Often supplied with inhibitors such as 4-tert-butylcatechol (B165716) (TBC)[4] or butylated hydroxytoluene (BHT).[2]These compounds act as radical scavengers to prevent the initiation of polymerization.

Experimental Protocols for Stability Assessment

A crucial aspect of managing this compound is the ability to assess its stability and purity over time. A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products and any matrix components. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

Protocol: Development of a Stability-Indicating HPLC Method for this compound

1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products generated under forced degradation conditions.

2. Materials and Instrumentation:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Formic acid or phosphoric acid

  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies

  • HPLC system with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Initial):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

4. Forced Degradation Studies:

  • Acid Hydrolysis: Reflux 4-VBA solution in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux 4-VBA solution in 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat 4-VBA solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store solid 4-VBA at 105°C for 48 hours.

  • Photodegradation: Expose 4-VBA solution to UV light (254 nm) for 24 hours.

5. Method Development and Validation:

  • Inject samples from the forced degradation studies to assess the separation of the 4-VBA peak from any degradation product peaks.

  • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate resolution (Rs > 2) between all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Logical Workflow for Storage and Handling

G Workflow for this compound Stability Management cluster_procurement Procurement & Receiving cluster_storage Storage cluster_usage Usage & Monitoring cluster_decision Decision cluster_outcome Outcome procure Procure 4-VBA (with inhibitor) receive Receive and Inspect (Check CoA for inhibitor) procure->receive storage_long Long-Term Storage (-20°C, Dark, Sealed) receive->storage_long For long-term storage_short Short-Term Storage (Room Temp, Dark, Sealed) receive->storage_short For immediate use usage Dispense for Use (Minimize exposure to light/heat) storage_long->usage storage_short->usage stability_test Periodic Stability Testing (e.g., HPLC) usage->stability_test decision Purity Meets Specification? stability_test->decision continue_use Continue Use decision->continue_use Yes dispose Dispose of Material decision->dispose No

A logical workflow for managing the stability of this compound.

Signaling Pathways of Degradation

The primary degradation pathway of concern for this compound is polymerization. This is a chain reaction that can be initiated by various stimuli.

G Simplified Polymerization Pathway of this compound initiator Initiator (Heat, Light, Radicals) radical Initiator Radical (R•) initiator->radical monomer This compound (Monomer) monomer_radical Monomer Radical (R-M•) radical->monomer Initiation radical->monomer_radical inactive Inactive Product propagation Propagation (+ Monomer) monomer_radical->propagation growing_chain Growing Polymer Chain (R-M(n)•) propagation->growing_chain growing_chain->propagation Chain Growth termination Termination growing_chain->termination polymer Poly(this compound) termination->polymer inhibitor Inhibitor (e.g., TBC, BHT) inhibitor->radical Scavenges Radicals inhibitor->inactive

The free-radical polymerization pathway of this compound.

Conclusion

The stability of this compound is a critical consideration for its successful application in research and development. Its propensity for polymerization necessitates stringent storage conditions, including low temperatures, protection from light, and the presence of inhibitors. For professionals in drug development and materials science, the implementation of a robust stability testing program, utilizing techniques such as stability-indicating HPLC, is essential to ensure the quality and purity of 4-VBA throughout its lifecycle. By understanding the factors that influence its stability and adhering to the guidelines presented in this document, researchers can effectively manage this versatile monomer and ensure the integrity of their experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of 4-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylbenzoic acid (4-VBA) is a functional monomer that possesses both a polymerizable vinyl group and a carboxylic acid group. This unique bifunctional nature makes poly(this compound) (P4VBA) a versatile polymer with significant potential in various applications, particularly in the pharmaceutical and biomedical fields. The carboxylic acid moieties along the polymer backbone can impart pH-responsiveness, mucoadhesive properties, and opportunities for further chemical modification, making P4VBA an attractive candidate for drug delivery systems, bio-adhesives, and functional coatings.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of P4VBA via free radical polymerization, including both conventional and controlled radical polymerization techniques.

Applications in Drug Development

The properties of P4VBA make it a valuable material for various drug development applications:

  • pH-Responsive Drug Delivery: The carboxylic acid groups on P4VBA are typically deprotonated at physiological pH, rendering the polymer soluble. In the acidic environment of the stomach or specific tissues, these groups become protonated, causing the polymer to become less soluble and potentially release a loaded drug. This property is crucial for designing controlled-release formulations.

  • Mucoadhesion: The carboxylic acid groups can form hydrogen bonds with the mucus lining of biological tissues, leading to mucoadhesive properties. This can increase the residence time of a drug formulation at the site of absorption, improving bioavailability.

  • Polymer-Drug Conjugates: The carboxylic acid can be activated to form covalent bonds with drug molecules containing amine or hydroxyl groups, creating polymer-drug conjugates with potentially improved pharmacokinetics.

  • Nanoparticle Formulation: P4VBA and its copolymers can be used to formulate nanoparticles for targeted drug delivery. The surface functionality of these nanoparticles can be tailored for specific biological interactions.

Experimental Protocols

Herein, we provide protocols for two primary methods of free radical polymerization of 4-VBA: conventional free radical polymerization and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

Protocol 1: Conventional Free Radical Polymerization of this compound

This protocol describes the synthesis of P4VBA using a conventional free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This method is relatively simple and yields a polymer with a broader molecular weight distribution.

Materials:

  • This compound (4-VBA), monomer

  • Azobisisobutyronitrile (AIBN), initiator

  • N,N-Dimethylformamide (DMF), solvent

  • Methanol (B129727), non-solvent for precipitation

  • Schlenk flask or round-bottom flask with a condenser

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve 5.0 g of 4-VBA and 0.05 g of AIBN in 20 mL of DMF. The monomer-to-initiator ratio can be adjusted to control the molecular weight of the resulting polymer.

  • Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture under an inert atmosphere (Nitrogen or Argon) for 24 hours.

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 200 mL of rapidly stirring methanol. A white precipitate of P4VBA will form.

  • Isolation: Collect the polymer by vacuum filtration and wash it thoroughly with fresh methanol to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C overnight to obtain a white solid.

Protocol 2: RAFT Polymerization of this compound

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with a well-defined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).

Materials:

  • This compound (4-VBA), monomer

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), RAFT agent

  • Azobisisobutyronitrile (AIBN), initiator

  • 1,4-Dioxane (B91453), solvent

  • Methanol, non-solvent for precipitation

  • Schlenk tube

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a Schlenk tube, combine 4-VBA, CPADB, and AIBN in a desired molar ratio (e.g., [4-VBA]:[CPADB]:[AIBN] = 100:1:0.2). Add 1,4-dioxane to achieve a 50% (w/v) monomer concentration.

  • Degassing: Seal the Schlenk tube and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the Schlenk tube in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours). The reaction time will influence the final monomer conversion and polymer molecular weight.

  • Termination and Precipitation: To quench the polymerization, cool the tube in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the polymer by vacuum filtration, wash with methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation

The following tables summarize typical quantitative data obtained from the free radical polymerization of 4-VBA under different conditions.

Table 1: Conventional Free Radical Polymerization of 4-VBA Active Esters

InitiatorSolventTemperature (°C)Mn ( g/mol )PDI (Mw/Mn)
AIBNToluene7020,000 - 50,000~2.0
BPODioxane8025,000 - 60,000>2.0

Note: Data for active esters of 4-VBA, which is expected to be similar to 4-VBA itself under these conditions.[3]

Table 2: RAFT Polymerization of 4-VBA

[Monomer]:[CTA]:[Initiator]SolventTemperature (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)
100:1:0.2Dioxane7012~15,000< 1.2
200:1:0.2Dioxane7024~30,000< 1.3
100:1:0.1 (block copolymer)DMF11024--

Data is compiled from typical RAFT polymerization results.

Characterization of Poly(this compound)

The synthesized P4VBA should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the polymer structure and determine monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the carboxylic acid C=O and O-H stretches.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Isolation cluster_characterization Characterization Monomer 4-VBA Monomer Dissolve Dissolve Monomer & Initiator in Solvent Monomer->Dissolve Initiator Initiator (AIBN/BPO) Initiator->Dissolve Solvent Solvent (DMF/Dioxane) Solvent->Dissolve Degas Degas (Freeze-Pump-Thaw) Dissolve->Degas React Heat under Inert Atmosphere (e.g., 70°C, 24h) Degas->React Precipitate Precipitate in Non-solvent (Methanol) React->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Dry under Vacuum Wash->Dry FinalPolymer Pure Poly(this compound) Dry->FinalPolymer SEC SEC/GPC (Mn, Mw, PDI) NMR NMR (Structure, Conversion) FTIR FTIR (Functional Groups) FinalPolymer->SEC FinalPolymer->NMR FinalPolymer->FTIR

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Mechanism of Free Radical Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I-I) Radical 2 I• (Free Radicals) Initiator->Radical Heat Attack I-M• Radical->Attack Attacks Monomer ChainGrowth I-M-M• ... I-(M)n-M• Attack->ChainGrowth + n Monomers Combination Combination or Disproportionation ChainGrowth->Combination + P• FinalPolymer Dead Polymer Combination->FinalPolymer G cluster_high_ph High pH (e.g., Intestine) cluster_low_ph Low pH (e.g., Stomach, Tumor) Polymer_High P4VBA (Deprotonated, -COO⁻) State_High Polymer is Soluble, Drug is Encapsulated Polymer_High->State_High Polymer_Low P4VBA (Protonated, -COOH) State_High->Polymer_Low pH Decrease State_Low Polymer Collapses/Precipitates Polymer_Low->State_Low DrugRelease Drug Release State_Low->DrugRelease

References

Application Notes: RAFT Polymerization of 4-Vinylbenzoic Acid Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile and robust method of controlled radical polymerization that enables the synthesis of polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures.[1] 4-Vinylbenzoic acid (4-VBA) is a particularly valuable monomer due to its unique bifunctional structure, which contains both a polymerizable vinyl group and a functional carboxylic acid group.[2][3] This dual reactivity allows for the creation of well-defined, functional polymers.

The carboxylic acid moiety imparts desirable characteristics to the resulting polymers, such as improved thermal stability, enhanced adhesion, and pH-responsiveness.[2][4] These properties make poly(this compound) (P4VBA) and its copolymers highly suitable for a range of advanced applications, including drug delivery systems, stimuli-responsive materials, functionalized resins for chromatography, and advanced coatings.[3][5] By copolymerizing 4-VBA with other monomers, such as styrene (B11656) or N-(2-hydroxypropyl)methacrylamide (HPMA), researchers can precisely tune the material's properties to suit specific needs, particularly in the development of biocompatible and targeted drug carriers.[6][7]

Quantitative Data Summary

The following tables summarize representative quantitative data from RAFT polymerization experiments involving 4-VBA or structurally similar monomers, showcasing the high degree of control achievable with this technique.

Table 1: Homopolymerization of 4-Vinylbenzaldehyde (a VBA analog) via RAFT [8]

Entry[Monomer]:[CTA]:[Initiator]Solvent (vol %)Temp (°C)Time (h)Conversion (%)Mn (GPC, Da)PDI
1100:1.0:0.21,4-dioxane (B91453) (50)7022.576%10,3001.17
2100:1.0:0.21,4-dioxane (50)707.545%6,3001.09
3100:1.0:0.12-butanone (50)751062%8,5001.07
4100:1.0:0.12-butanone (50)7517.573%10,0001.06

CTA: S-1-Dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) Initiator: 2,2′-Azobis(isobutyronitrile) (AIBN)

Table 2: Block Copolymerization of Styrene from a P4VBA-based Macro-CTA [6][8]

Macro-CTA[Comonomer]:[Macro-CTA]:[Initiator]SolventTemp (°C)Time (h)Final Mn (GPC, Da)Final PDI
PVBA[Styrene]:[PVBA]:[AIBN] = 150:1.0:0.12-butanone601212,5001.19
PSt[4VBA]:[PSt]:[AIBN] = 180:1.2:1.0Toluene11024-1.38

Data synthesized from multiple sources to illustrate typical conditions for chain extension.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (P4VBA) Homopolymer via RAFT

This protocol describes the synthesis of a P4VBA homopolymer using a trithiocarbonate (B1256668) RAFT agent and AIBN as the thermal initiator.

Materials:

  • This compound (4-VBA) monomer

  • S-1-Dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) RAFT agent

  • 2,2′-Azobis(isobutyronitrile) (AIBN) initiator

  • 1,4-dioxane (anhydrous)

  • Methanol (B129727) (for precipitation)

  • Schlenk flask or glass ampule with a magnetic stir bar

  • Rubber septum

  • Vacuum/Nitrogen line

  • Oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, add 4-VBA monomer, DDMAT (chain transfer agent), and AIBN (initiator) in a molar ratio of[9]:[1.0]:[0.2].[8]

  • Solvent Addition: Add a sufficient volume of anhydrous 1,4-dioxane to achieve a 50% (v/v) monomer concentration.[8]

  • Degassing: Seal the flask with a rubber septum. Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[10]

  • Polymerization: After the final thaw cycle, backfill the flask with nitrogen. Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours).[8] The reaction progress can be monitored by taking aliquots at different time points to measure monomer conversion via ¹H-NMR.

  • Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction solution to a large volume of cold methanol. Filter the resulting solid and wash it with fresh methanol to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting P4VBA for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Protocol 2: Synthesis of Polystyrene-b-Poly(this compound) (PSt-b-P4VBA) Diblock Copolymer

This protocol outlines the chain extension of a polystyrene macro-chain transfer agent (PSt-macro-CTA) with 4-VBA to form a diblock copolymer.

Materials:

  • Polystyrene macro-CTA (synthesized via RAFT)

  • This compound (4-VBA) monomer

  • AIBN initiator

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Rubber septum

  • Vacuum/Nitrogen line

  • Oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve the PSt-macro-CTA and AIBN in anhydrous toluene. An optimal ratio for this reaction has been reported as [PSt macro-CTA]:[AIBN] of 1.2:1.[6]

  • Monomer Addition: Add the 4-VBA monomer to the solution. A typical molar ratio of [4VBA] to [PSt macro-CTA] is 180:1.2.[6]

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove oxygen.[10]

  • Polymerization: After backfilling with nitrogen, place the flask in a preheated oil bath at 110°C and stir for 24 hours.[6]

  • Termination and Purification: Quench the reaction by cooling. Precipitate the resulting PSt-b-P4VBA copolymer in cold methanol, filter the solid, and wash thoroughly with fresh methanol.

  • Drying: Dry the final product under vacuum to a constant weight.

  • Characterization: Confirm the successful chain extension and characterize the final diblock copolymer's molecular weight and PDI using GPC. The chemical structure can be verified by ¹H-NMR and FTIR.[6]

Visualizations

The following diagrams illustrate the fundamental mechanism of RAFT polymerization, a typical experimental workflow, and a key application of 4-VBA copolymers in drug delivery.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Reversible Chain Transfer I2 Initiator (I-I) I_rad Initiator Radical (I•) I2->I_rad Heat P_rad Propagating Radical (Pn•) I_rad->P_rad + nM M Monomer (M) RAFT_agent RAFT Agent (Z-C(=S)S-R) P_rad->RAFT_agent Addition Intermediate Intermediate Radical Intermediate->P_rad Fragmentation (Reinitiation R•) Dormant Dormant Polymer (Pn-S-C(=S)Z) Intermediate->Dormant Fragmentation Dormant->Intermediate + Pm•

Caption: The general mechanism of RAFT polymerization.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Characterization & Application arrow arrow A 1. Dissolve Monomer, RAFT Agent, & Initiator in Solvent B 2. Degas Mixture via Freeze-Pump-Thaw Cycles A->B C 3. Polymerize at Elevated Temperature (e.g., 70°C) B->C D 4. Quench Reaction & Precipitate Polymer in Non-Solvent C->D E 5. Filter and Dry Purified Polymer D->E F 6. Analyze Mn & PDI via GPC E->F G 7. Confirm Structure via NMR/FTIR F->G H 8. Use as Macro-CTA for Block Copolymer Synthesis G->H I 9. Formulate for Application (e.g., Drug Delivery) H->I

Caption: Experimental workflow for RAFT synthesis and characterization.

Drug_Delivery cluster_assembly Self-Assembly in Aqueous Solution cluster_micelle Micelle Structure copolymer Amphiphilic Block Copolymer (e.g., PSt-b-P4VBA) micelle Micelle Formation copolymer->micelle Self-Assembly Core Hydrophobic Core (e.g., Polystyrene) - Drug Reservoir micelle->Core drug Hydrophobic Drug drug->micelle Encapsulation Shell Hydrophilic Shell (e.g., Poly(this compound)) - Biocompatibility & Stability

Caption: Self-assembly of 4-VBA block copolymers for drug delivery.

References

Synthesis of Poly(4-Vinylbenzoic Acid): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-vinylbenzoic acid) (P4VBA) is a functional polymer with significant potential in various scientific and industrial applications, including drug delivery, specialty coatings, adhesives, and as a component in advanced materials.[1][2] Its carboxylic acid moiety provides a site for further functionalization, while the vinyl backbone allows for polymerization into well-defined structures.[1] This document provides detailed application notes and experimental protocols for the synthesis of P4VBA, targeting researchers, scientists, and professionals in drug development.

Applications in Drug Development

The unique properties of P4VBA make it a versatile material for pharmaceutical applications. The carboxylic acid groups along the polymer chain can be used to conjugate drugs, targeting ligands, or imaging agents. Furthermore, the pH-sensitive nature of the carboxylic acid groups allows for the design of smart drug delivery systems that release their payload in specific physiological environments, such as the acidic microenvironment of tumors. P4VBA can be incorporated into hydrogels and nanoparticles for controlled drug release.[3]

Synthesis of Poly(this compound)

Several methods can be employed for the synthesis of P4VBA, including free radical polymerization, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and anionic polymerization. The choice of method depends on the desired molecular weight, polydispersity, and polymer architecture.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[4][5]

Experimental Protocol: RAFT Polymerization of this compound

This protocol is adapted from studies on the RAFT polymerization of vinyl monomers.[5][6][7]

Materials:

  • This compound (4VBA) monomer

  • 2,2'-Azobis(isobutyronitrile) (AIBN) as the initiator

  • Chain Transfer Agent (CTA), e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT)

  • Solvent, e.g., 1,4-dioxane (B91453) or dimethylformamide (DMF)

  • Methanol (for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen gas (high purity)

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve the 4VBA monomer, AIBN, and CTA in the chosen solvent. An exemplary molar ratio of [4VBA]:[CTA]:[AIBN] is 180:1.2:1.[7]

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70-75°C to initiate polymerization.[5] The reaction time can vary from 7.5 to 22.5 hours, depending on the desired conversion.[5]

  • Termination: To quench the reaction, cool the flask to room temperature.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.[7]

  • Isolation: Collect the precipitated polymer by filtration and dry it in a vacuum oven overnight.[7]

Characterization:

  • Molecular Weight and Polydispersity (Mw/Mn): Determined by Gel Permeation Chromatography (GPC).

  • Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).[7]

Synthesis via a Protected Monomer Route

An alternative approach involves the polymerization of a protected monomer, tert-butyl vinylbenzoate, followed by the hydrolysis of the tert-butyl ester group to yield P4VBA.[8] This method is particularly useful for anionic polymerization.

Experimental Protocol: Synthesis of Poly(tert-butyl vinylbenzoate) and Subsequent Hydrolysis

This protocol is based on the synthesis procedure for P4VBA from its tert-butyl ester precursor.[8]

Part 1: Polymerization of tert-butyl vinylbenzoate

  • Monomer Synthesis: Synthesize tert-butyl vinylbenzoate from this compound.

  • Polymerization: Perform the polymerization of tert-butyl vinylbenzoate using a suitable technique such as living anionic polymerization.

  • Characterization of Precursor Polymer: Analyze the resulting poly(tert-butyl vinylbenzoate) by Size Exclusion Chromatography (SEC) to determine its molecular weight and polydispersity index.[8]

Part 2: Hydrolysis to Poly(this compound)

  • Deprotection: Hydrolyze the tert-butyl ester groups of the precursor polymer to obtain P4VBA.[8]

  • Purification: The final polymer is soluble in DMSO, DMF, methanol, and ethanol, and it precipitates from water and hexanes.[8]

  • Final Product Characterization: Confirm the structure of the final P4VBA by proton NMR and FT-IR spectroscopy.[8] The molecular weight of the final P4VBA is calculated from the SEC data of the poly(t-butyl vinylbenzoate) precursor.[8]

Data Presentation

Polymerization MethodMn ( g/mol )Mw/Mn (PDI)Reference
Free Radical Polymerization20,000 - 50,000~2[9]
RAFT PolymerizationControlled< 1.17[5]
Anionic Polymerization (via precursor)2,5001.3[8]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of Poly(this compound) cluster_characterization Characterization Monomer This compound (4VBA) RAFT RAFT Polymerization Monomer->RAFT FreeRadical Free Radical Polymerization Monomer->FreeRadical ProtectedMonomer Protected Monomer Route Monomer->ProtectedMonomer Polymer Poly(this compound) RAFT->Polymer FreeRadical->Polymer ProtectedMonomer->Polymer GPC GPC/SEC Polymer->GPC NMR NMR Spectroscopy Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR

Caption: General workflow for the synthesis and characterization of poly(this compound).

RAFT_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_equilibrium RAFT Equilibrium Initiator Initiator (AIBN) Radical (I•) Radical (I•) Initiator->Radical (I•) Monomer 4-VBA Monomer CTA Chain Transfer Agent (CTA) Propagating Radical (Pn•) Propagating Radical (Pn•) Radical (I•)->Propagating Radical (Pn•) + Monomer Addition to CTA Addition to CTA Propagating Radical (Pn•)->Addition to CTA + CTA Intermediate Radical Intermediate Radical Addition to CTA->Intermediate Radical Dormant Polymer (Pn-CTA) + R• Dormant Polymer (Pn-CTA) + R• Intermediate Radical->Dormant Polymer (Pn-CTA) + R• R• R• New Propagating Radical (Pm•) New Propagating Radical (Pm•) R•->New Propagating Radical (Pm•) + Monomer Controlled Polymer Growth Controlled Polymer Growth New Propagating Radical (Pm•)->Controlled Polymer Growth P4VBA with low PDI P4VBA with low PDI Controlled Polymer Growth->P4VBA with low PDI

Caption: Simplified signaling pathway of RAFT polymerization for this compound.

References

The Versatility of 4-Vinylbenzoic Acid in High-Performance Coatings and Adhesives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Vinylbenzoic acid (4-VBA) emerges as a highly versatile monomer for the formulation of advanced coatings and adhesives. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a reactive carboxylic acid group, allows for the enhancement of critical material properties such as adhesion, thermal stability, and mechanical strength.

Incorporating 4-VBA into polymer backbones leads to the development of robust materials with superior performance characteristics. In the realm of protective coatings, 4-VBA significantly improves adhesion to various substrates and enhances corrosion resistance.[1] For adhesive applications, its incorporation promotes stronger bonding capabilities.[2] This document provides detailed application notes, experimental protocols, and performance data for the use of 4-VBA in coatings and adhesives.

Enhanced Adhesion with Poly(this compound)-Based Adhesives

A notable application of 4-VBA is in the formulation of high-performance binders. For instance, poly(this compound) (P4VBA) has demonstrated significantly superior adhesive properties compared to conventional poly(acrylic acid) (PAA) binders in demanding applications such as silicon-graphite electrode coatings.[3]

Quantitative Performance Data: P4VBA vs. PAA Binders
BinderRelative Adhesive StrengthKey Observation
Poly(this compound) (P4VBA)4x that of PAAThe incorporation of the benzene (B151609) ring in the polymer backbone contributes to enhanced adhesion.[3]
Poly(acrylic acid) (PAA)BaselineA commonly used binder, serving as a benchmark for performance comparison.[3]

Experimental Protocols

Detailed methodologies for the synthesis of P4VBA and the preparation and testing of adhesive formulations are crucial for reproducible research and development.

Synthesis of Poly(this compound) (P4VBA) via RAFT Polymerization

This protocol outlines the synthesis of P4VBA with varying molecular weights using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Materials:

  • This compound (4-VBA) monomer

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1-Methyl-2-pyrrolidinone (NMP) as solvent

Procedure:

  • To control the molecular weight of the resulting polymer, adjust the mole ratio of 4-VBA to CPDB. Maintain a constant mole ratio of CPDB to AIBN.

  • Dissolve the 4-VBA monomer, CPDB, and AIBN in NMP in a reaction vessel.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to a temperature appropriate for the initiator (typically 60-80 °C for AIBN) and stir for a specified time to achieve the desired conversion.

  • After polymerization, the polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.[3]

Preparation and Peel Testing of a P4VBA-Based Adhesive Formulation

This protocol describes the preparation of a model adhesive slurry and the subsequent peel test to quantify its adhesive strength.[3]

Formulation of Adhesive Slurry:

  • Prepare a binder solution by dissolving 10 wt% of the synthesized P4VBA in NMP.

  • In a separate container, mix the active materials and conductive additives. For example, a silicon-graphite (Si-Gr) composite electrode slurry can be prepared with 73 wt% graphite, 15 wt% silicon, and 2 wt% C45 carbon black.[3]

  • Gradually add the P4VBA binder solution to the dry powder mixture while stirring until a homogeneous slurry is formed.

Application and Curing:

  • Cast the slurry onto a substrate (e.g., copper foil for electrode applications) using a doctor blade to achieve a uniform thickness.

  • Dry the coated substrate in a vacuum oven at 120°C for 8 hours to remove the solvent and ensure complete adhesion.[3]

Peel Test Protocol (modified from ASTM D903):

  • Cut a 2.5 cm x 7.6 cm strip of the coated substrate.

  • Attach a 2.5 cm wide piece of 3M 600 Scotch tape to the coated surface, leaving a small overhang to serve as a grip.

  • Mount the substrate in a universal testing machine (e.g., an Instron 3343).

  • Peel the tape from the substrate at a 180° angle at a constant displacement rate of 10 mm/s.[3]

  • Record the force required to peel the tape. The peel strength is typically reported as force per unit width (e.g., N/m).

Visualizing the Role of 4-VBA in Polymer Architecture

The incorporation of 4-VBA into a polymer chain fundamentally alters its structure and properties. The following diagram illustrates the basic concept of copolymerization and the functional role of the carboxylic acid group.

G cluster_monomers Monomers cluster_polymerization Polymerization Process cluster_polymer Resulting Copolymer cluster_properties Enhanced Properties Monomer1 Primary Monomer (e.g., Styrene, Acrylate) Polymerization Free Radical Polymerization Monomer1->Polymerization VBA This compound (4-VBA) VBA->Polymerization Polymer Polymer Backbone Primary Monomer Unit 4-VBA Unit with -COOH Group Polymerization->Polymer Adhesion Improved Adhesion Polymer:f2->Adhesion Carboxylic acid group enables hydrogen bonding and chemical interaction with substrates Strength Increased Mechanical Strength Polymer->Strength Stability Enhanced Thermal Stability Polymer->Stability

Caption: Workflow of 4-VBA incorporation into a polymer to enhance material properties.

Applications in Protective Coatings

While specific quantitative data for 4-VBA in corrosion-resistant or wear-resistant coatings is not yet widely published in readily accessible formats, the fundamental principles of its function as an adhesion promoter suggest significant potential. The carboxylic acid moiety can form strong interactions with metal surfaces, creating a more robust interface between the coating and the substrate, thereby improving durability and preventing delamination.[2]

Further research is encouraged to quantify the impact of 4-VBA on key coating performance metrics such as corrosion current, coating hardness, wear rate, and hydrophobicity (contact angle). The experimental protocols for coating application (e.g., dip coating, spin coating, spray coating) followed by standardized testing (e.g., salt spray testing, nanoindentation, tribometer testing, contact angle goniometry) would be invaluable to the materials science community.

References

Application Notes and Protocols for Grafting Polymers from 4-Vinylbenzoic Acid-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the process of grafting polymers from surfaces modified with 4-vinylbenzoic acid (VBA). This technique allows for the creation of functionalized surfaces with tailored properties, which is of significant interest in fields such as biomaterials, drug delivery, and sensor development. The protocols provided herein detail the necessary steps from substrate preparation to polymer grafting via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) and Surface-Initiated Reversible Addition-Fragmentation Chain-transfer (SI-RAFT) polymerization.

Introduction to Surface-Initiated Polymerization from 4-VBA Surfaces

Surface-initiated polymerization (SIP) is a powerful "grafting from" technique used to grow polymer chains directly from a substrate.[1] This method allows for the formation of dense and well-defined polymer brushes, which are layers of polymer chains tethered at one end to a surface.[2][3] The use of this compound (4-VBA) as a surface modification agent provides a versatile platform for initiating polymerization. The vinyl group of 4-VBA can be used to anchor polymerization initiators or chain transfer agents, while the carboxylic acid group can facilitate attachment to a variety of substrates.

The ability to control the architecture and chemical composition of the grafted polymers at the nanoscale makes this technique invaluable for creating "smart" surfaces that can respond to external stimuli such as pH, temperature, or light.[4] Such responsive surfaces have a wide range of applications, including the controlled release of drugs, the development of biosensors, and the creation of anti-fouling coatings.[4]

Experimental Protocols

The following sections provide detailed protocols for cleaning a silicon wafer substrate, modifying it with this compound, and subsequently grafting polymers using either SI-ATRP or SI-RAFT.

Substrate Cleaning (Silicon Wafer)

A thorough cleaning of the substrate is crucial to ensure uniform surface modification. The following is a standard RCA cleaning procedure for silicon wafers.[1][5]

Materials:

Procedure:

  • Solvent Clean:

    • Place the silicon wafer in a beaker with acetone and heat to 55°C on a hot plate for 10 minutes.

    • Remove the wafer and place it in a beaker with methanol for 5 minutes.

    • Rinse the wafer thoroughly with DI water.

  • RCA-1 Clean:

    • In a Pyrex beaker, prepare the RCA-1 solution by mixing DI water, ammonium hydroxide, and hydrogen peroxide in a 5:1:1 volume ratio. Caution: This solution is highly corrosive and should be handled with appropriate personal protective equipment (PPE) in a fume hood.

    • Heat the solution to 70°C on a hot plate.

    • Immerse the cleaned silicon wafer in the hot RCA-1 solution for 15 minutes.

    • Remove the wafer and rinse extensively with DI water.

    • Dry the wafer under a stream of nitrogen gas.

Surface Modification with this compound (VBA)

This protocol describes the formation of a self-assembled monolayer (SAM) of a silane-functionalized 4-VBA derivative on the cleaned silicon wafer. This process creates a surface ready for initiator or chain transfer agent attachment.

Materials:

  • Cleaned silicon wafer

  • (4-Vinylphenyl)trimethoxysilane (VPTMS) or a similar vinyl-terminated silane (B1218182)

  • Anhydrous toluene (B28343)

  • Schlenk flask

  • Nitrogen or Argon gas supply

Procedure:

  • Place the cleaned and dried silicon wafer in a Schlenk flask.

  • In a separate flask, prepare a 1% (v/v) solution of (4-vinylphenyl)trimethoxysilane in anhydrous toluene under an inert atmosphere (N₂ or Ar).

  • Transfer the silane solution to the Schlenk flask containing the silicon wafer, ensuring the wafer is fully submerged.

  • Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere.

  • After the reaction, remove the wafer and rinse it sequentially with toluene, acetone, and methanol.

  • Dry the wafer under a stream of nitrogen gas. The surface is now modified with vinyl groups.

Grafting Polymers via Surface-Initiated ATRP (SI-ATRP)

This protocol outlines the "grafting from" of a polymer, for example, poly(methyl methacrylate) (PMMA), from the VBA-modified surface after immobilization of an ATRP initiator.

Materials:

Procedure:

  • Initiator Immobilization:

    • Place the VBA-modified wafer in a Schlenk flask under an inert atmosphere.

    • Add anhydrous DCM to the flask.

    • Add triethylamine (as a base) to the solution.

    • Slowly add α-bromoisobutyryl bromide to the solution. The reaction attaches the ATRP initiator to the vinyl groups on the surface.

    • Allow the reaction to proceed for 12 hours at room temperature.

    • Rinse the wafer with DCM, acetone, and methanol, and dry with nitrogen.

  • SI-ATRP:

    • Place the initiator-functionalized wafer into a Schlenk tube.

    • Add the monomer (e.g., MMA), ligand (e.g., bpy), and solvent to the tube.

    • Deoxygenate the solution by several freeze-pump-thaw cycles.

    • Under a positive pressure of inert gas, add the catalyst (e.g., CuBr).

    • Place the sealed Schlenk tube in an oil bath at the desired temperature (e.g., 60-90°C) to initiate polymerization.

    • After the desired polymerization time, stop the reaction by exposing the solution to air.

    • Remove the wafer and wash it thoroughly with a good solvent for the polymer (e.g., toluene for PMMA) to remove any physisorbed polymer.

    • Dry the polymer-grafted wafer with nitrogen.

Grafting Polymers via Surface-Initiated RAFT (SI-RAFT)

This protocol describes the "grafting from" of a polymer, for example, poly(acrylic acid) (PAA), from the VBA-modified surface after immobilization of a RAFT agent.

Materials:

  • VBA-modified silicon wafer

  • A suitable RAFT agent with a functional group for attachment to the vinyl surface (e.g., a thiol-containing RAFT agent)

  • Acrylic acid (AA, monomer), inhibitor removed

  • Azobisisobutyronitrile (AIBN, initiator)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk tube

  • Nitrogen or Argon gas supply

Procedure:

  • RAFT Agent Immobilization:

    • The attachment of the RAFT agent can be achieved via various click chemistry reactions or radical additions to the vinyl group. For a thiol-containing RAFT agent, a thiol-ene reaction can be utilized.

    • Place the VBA-modified wafer in a Schlenk flask with a solution of the RAFT agent and a photoinitiator in a suitable solvent.

    • Irradiate with UV light to initiate the thiol-ene reaction and attach the RAFT agent.

    • Rinse the wafer thoroughly and dry it with nitrogen.

  • SI-RAFT:

    • Place the RAFT-functionalized wafer in a Schlenk tube.

    • Add the monomer (e.g., acrylic acid), initiator (e.g., AIBN), and solvent to the tube.

    • Deoxygenate the solution using freeze-pump-thaw cycles.

    • Place the sealed tube in an oil bath at the desired temperature (e.g., 60-80°C) to start the polymerization.

    • After the reaction time, stop the polymerization by cooling and exposing to air.

    • Clean the wafer by sonicating it in a good solvent for the polymer (e.g., water for PAA) to remove non-grafted polymer.

    • Dry the wafer with nitrogen.

Data Presentation

The successful modification of the surface and grafting of polymers can be quantified using various surface analysis techniques. The following tables present example data that can be obtained.

Table 1: Water Contact Angle Measurements

Water contact angle goniometry is a simple yet powerful technique to assess changes in surface hydrophilicity/hydrophobicity at each stage of modification.

SurfaceAdvancing Contact Angle (°)Receding Contact Angle (°)
Bare Silicon Wafer30 - 4010 - 20
VBA-Modified Wafer60 - 7040 - 50
PMMA-grafted Wafer70 - 8050 - 60
PAA-grafted Wafer< 20< 10

Note: These are typical expected values and will vary based on the specific conditions and polymer grafted.

Table 2: Polymer Brush Characterization

Ellipsometry and Atomic Force Microscopy (AFM) are commonly used to determine the thickness and grafting density of the polymer brushes.

Polymer BrushDry Thickness (nm)Grafting Density (chains/nm²)
PMMA (SI-ATRP)5 - 500.1 - 0.5
PAA (SI-RAFT)10 - 1000.2 - 0.8

Note: The thickness and grafting density are highly dependent on polymerization time, monomer concentration, and initiator/RAFT agent density on the surface. The data presented here are illustrative examples from similar systems reported in the literature.[6][7][8]

Visualization of Experimental Workflow and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key processes.

G cluster_0 Substrate Preparation cluster_1 Surface Modification cluster_2 Polymer Grafting cluster_3 Characterization Bare Substrate Bare Substrate Cleaned Substrate Cleaned Substrate Bare Substrate->Cleaned Substrate RCA Cleaning VBA-Modified Surface VBA-Modified Surface Cleaned Substrate->VBA-Modified Surface Silanization Initiator/CTA Immobilization Initiator/CTA Immobilization VBA-Modified Surface->Initiator/CTA Immobilization Functionalization Polymer Brush Polymer Brush Initiator/CTA Immobilization->Polymer Brush SI-ATRP or SI-RAFT Surface Analysis Contact Angle Ellipsometry AFM, XPS Polymer Brush->Surface Analysis

Caption: Experimental workflow for grafting polymers.

G cluster_atrp SI-ATRP Mechanism Surface-Initiator Surface-R-X Propagating Radical Surface-R-Pn• Surface-Initiator->Propagating Radical k_act [Cu(I) / L] Monomer M Catalyst Cu(I) / L Deactivator Cu(II)X / L Propagating Radical->Surface-Initiator k_deact [Cu(II)X / L] Dormant Species Surface-R-Pn-X Propagating Radical->Dormant Species + M Propagating Radical->Dormant Species k_deact [Cu(II)X / L] Dormant Species->Propagating Radical k_act [Cu(I) / L]

Caption: Simplified SI-ATRP signaling pathway.

G cluster_raft SI-RAFT Mechanism Initiator I• Propagating Radical Pn• Initiator->Propagating Radical + M Monomer M Surface-CTA Surface-S-C(=S)Z RAFT Adduct Radical Surface-S-C(•)(Z)-Pn Propagating RadicalSurface-CTA Propagating RadicalSurface-CTA RAFT Adduct Radical->Propagating RadicalSurface-CTA Dormant SpeciesR• Dormant SpeciesR• RAFT Adduct Radical->Dormant SpeciesR• Dormant Species Surface-S-C(=S)Z-Pn Propagating RadicalSurface-CTA->RAFT Adduct Radical

Caption: Simplified SI-RAFT signaling pathway.

References

Application Notes and Protocols for the Post-Polymerization Modification of Poly(4-Vinylbenzoic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the post-polymerization modification of poly(4-vinylbenzoic acid) (P4VBA), a versatile polymer platform for the development of advanced materials. The carboxylic acid moiety on the phenyl ring of P4VBA serves as a convenient handle for a variety of chemical transformations, enabling the synthesis of functional polymers with tailored properties for applications in drug delivery, biomaterials, and nanotechnology.

Introduction to Poly(this compound) Modification

Poly(this compound) is a functional polymer that has garnered significant interest due to the reactivity of its carboxylic acid side chains. This functionality allows for a wide range of post-polymerization modifications, a powerful strategy for introducing diverse chemical groups and tuning the physicochemical properties of the polymer without altering the polymer backbone.[1] Common modifications include esterification, amidation, and "click" chemistry reactions, which can be used to attach small molecules, peptides, drugs, or other polymers.

The synthesis of the parent P4VBA polymer is typically achieved through the polymerization of a protected monomer, such as tert-butyl vinylbenzoate, followed by acidic hydrolysis to deprotect the carboxylic acid groups.[2] This approach allows for good control over the molecular weight and polydispersity of the resulting polymer.

Key Post-Polymerization Modification Strategies

The carboxylic acid group of P4VBA can be targeted by several reliable and efficient chemical reactions.

Esterification

Esterification of P4VBA with various alcohols is a straightforward method to introduce new functional groups and to modify the polymer's solubility and thermal properties. The classic Fischer esterification, using an acid catalyst and an excess of the alcohol, can be employed, although harsher conditions might be required for polymeric substrates. A milder approach involves the activation of the carboxylic acid or the use of more reactive acylating agents.

Amide Coupling

Amide bond formation is a cornerstone of bioconjugation and materials science. The carboxylic acid groups of P4VBA can be coupled with primary and secondary amines to form stable amide linkages. This is commonly achieved using coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of activators like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate that readily reacts with amines.[3][4] This method is widely used to attach biomolecules, such as peptides and amino acids, to the polymer backbone.

"Click" Chemistry

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal approach to polymer modification.[5] To utilize this method, the carboxylic acid group of P4VBA is first functionalized with a molecule containing either an azide (B81097) or an alkyne group. The resulting polymer can then be "clicked" with a complementary functionalized molecule, enabling the construction of complex macromolecular architectures such as graft copolymers and bioconjugates.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and modification of P4VBA.

Table 1: Synthesis of Poly(this compound) via RAFT Polymerization of a Protected Monomer

Entry[Monomer]:[CTA]:[Initiator]Polymerization Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1100:1:0.2129512,0001.15
2200:1:0.2249223,5001.18
3500:1:0.2488855,0001.25

Monomer: tert-butyl vinylbenzoate; CTA: Chain Transfer Agent (e.g., DDMAT); Initiator: AIBN. Data is illustrative and based on typical RAFT polymerization results.

Table 2: Post-Polymerization Modification of Poly(this compound) (Mn = 15,000 g/mol , Đ = 1.2)

Modification TypeReagentCoupling AgentDegree of Functionalization (%)Yield (%)Characterization Notes
Esterification Methanol (B129727)H₂SO₄ (cat.)>95>90Appearance of ester C=O stretch (~1730 cm⁻¹) in FTIR; new -OCH₃ peak in ¹H NMR.
Amide Coupling Benzylamine (B48309)EDC/HOBt8588Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands in FTIR; characteristic benzyl (B1604629) peaks in ¹H NMR.
"Click" Chemistry PropargylamineEDC/HOBt9092Appearance of alkyne C≡C stretch (~2100 cm⁻¹) in FTIR.
Azido-PEGCu(I) catalyst>98>95Disappearance of alkyne peak and appearance of triazole ring signals in ¹H NMR.

Degree of functionalization and yields are highly dependent on reaction conditions and purification methods.

Experimental Protocols

Synthesis of Poly(this compound)

This protocol describes the synthesis of P4VBA via free radical polymerization of this compound. For controlled polymerization, RAFT or ATRP methods using protected monomers are recommended.[2][3]

Materials:

  • This compound (4VBA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Diethyl ether

Procedure:

  • In a Schlenk flask, dissolve this compound (5.0 g, 33.7 mmol) and AIBN (0.055 g, 0.34 mmol) in anhydrous DMF (50 mL).

  • Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to an excess of diethyl ether.

  • Collect the white precipitate by filtration, wash with diethyl ether, and dry under vacuum at 40 °C overnight.

  • The polymer can be further purified by dissolving in methanol and reprecipitating in diethyl ether.

Characterization:

  • ¹H NMR (DMSO-d₆): Broad peaks at δ 6.2-7.8 ppm (aromatic protons), 1.2-2.2 ppm (polymer backbone protons), and a broad singlet around 12.5 ppm (carboxylic acid proton).[1]

  • FTIR (KBr): Broad O-H stretch from 2500-3300 cm⁻¹, C=O stretch at ~1690 cm⁻¹, and aromatic C=C stretches around 1600 and 1400 cm⁻¹.

  • GPC/SEC (in a suitable solvent like DMF with LiBr) to determine molecular weight and polydispersity.

Esterification of Poly(this compound) with Methanol

Materials:

  • Poly(this compound) (P4VBA)

  • Methanol, anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve P4VBA (1.0 g, 6.75 mmol of carboxylic acid units) in anhydrous methanol (50 mL) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 24-48 hours. The reaction can be monitored by FTIR by observing the appearance of the ester carbonyl peak.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by washing with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the poly(methyl 4-vinylbenzoate).

Amide Coupling of Poly(this compound) with Benzylamine using EDC/HOBt

Materials:

  • Poly(this compound) (P4VBA)

  • Benzylamine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve P4VBA (1.0 g, 6.75 mmol of carboxylic acid units) in anhydrous DMF (40 mL) in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.02 g, 7.54 mmol) and EDC·HCl (1.44 g, 7.51 mmol) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups.

  • In a separate flask, dissolve benzylamine (0.81 g, 7.56 mmol) in anhydrous DMF (10 mL).

  • Add the benzylamine solution dropwise to the activated polymer solution.

  • Let the reaction proceed at room temperature for 24 hours.

  • Precipitate the functionalized polymer by adding the reaction mixture to an excess of diethyl ether.

  • Collect the polymer by filtration, wash thoroughly with diethyl ether to remove unreacted reagents, and dry under vacuum.

Visualizations of Workflows and Reactions

Synthesis of Poly(this compound)

G cluster_synthesis Synthesis of P4VBA monomer This compound polymerization Free Radical Polymerization (70°C, 24h) monomer->polymerization initiator AIBN initiator->polymerization solvent DMF solvent->polymerization crude_polymer Crude Polymer Solution polymerization->crude_polymer precipitation Precipitation in Diethyl Ether crude_polymer->precipitation pure_polymer Pure P4VBA precipitation->pure_polymer

Caption: Workflow for the synthesis of poly(this compound).

Post-Polymerization Modification Pathways

G cluster_modifications Modification Pathways P4VBA Poly(this compound) esterification Esterification P4VBA->esterification Alcohol, H+ amide_coupling Amide Coupling P4VBA->amide_coupling Amine, EDC/HOBt click_functionalization Click Functionalization P4VBA->click_functionalization Propargylamine, EDC/HOBt ester_polymer Ester-functionalized Polymer esterification->ester_polymer amide_polymer Amide-functionalized Polymer amide_coupling->amide_polymer alkyne_polymer Alkyne/Azide-functionalized Polymer click_functionalization->alkyne_polymer click_product Graft Copolymer/ Bioconjugate alkyne_polymer->click_product Azide-R, Cu(I) G cluster_workflow Amide Coupling Workflow start Dissolve P4VBA in anhydrous DMF activation Add EDC and HOBt (Activate COOH) start->activation amine_addition Add Amine Solution (Nucleophilic Attack) activation->amine_addition reaction Stir at RT for 24h (Amide Bond Formation) amine_addition->reaction precipitation Precipitate in excess Diethyl Ether reaction->precipitation purification Filter, Wash, and Dry (Purification) precipitation->purification characterization Characterize Product (FTIR, NMR) purification->characterization

References

Application Notes and Protocols: 4-Vinylbenzoic Acid in the Synthesis of Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Vinylbenzoic acid (4-VBA) is a versatile monomer increasingly utilized in the design of advanced drug delivery systems. Its vinyl group allows for straightforward polymerization, while the carboxylic acid moiety provides a handle for pH-responsive behavior and further functionalization. This makes 4-VBA an ideal building block for creating "smart" polymers that can release therapeutic agents in a controlled manner in response to specific physiological cues, such as the acidic tumor microenvironment or the pH gradient of the gastrointestinal tract.

These application notes provide an overview of the use of 4-VBA in synthesizing various drug delivery platforms, including pH-responsive nanofibers, hydrogels, and nanoparticles. Detailed protocols for synthesis, drug loading, and characterization are provided to guide researchers in this field.

I. pH-Responsive Nanofibers for Controlled Drug Release

One of the prominent applications of 4-VBA is in the fabrication of pH-responsive nanofibers for targeted and controlled drug delivery. These systems can be engineered to release their payload in acidic environments, a characteristic of tumor tissues and inflammatory sites.

A. Synthesis of Poly(this compound-co-N-vinylpyrrolidone) Copolymer via RAFT Polymerization

A copolymer of 4-VBA and a hydrophilic monomer, such as N-vinylpyrrolidone (NVP), can be synthesized using Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization to achieve a well-defined polymer architecture.

Experimental Protocol:

  • Reagents and Materials:

    • This compound (4-VBA)

    • N-vinylpyrrolidone (NVP)

    • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as initiator

    • 1,4-Dioxane (B91453) (anhydrous)

    • Diethyl ether

  • Procedure:

    • In a Schlenk flask, dissolve 4-VBA (e.g., 1.48 g, 10 mmol), NVP (e.g., 1.11 g, 10 mmol), DDMAT (e.g., 73 mg, 0.2 mmol), and AIBN (e.g., 6.6 mg, 0.04 mmol) in anhydrous 1,4-dioxane (20 mL).

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70°C and stir for 24 hours.

    • Terminate the polymerization by exposing the mixture to air and cooling in an ice bath.

    • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

    • Filter the precipitate and wash with diethyl ether multiple times.

    • Dry the resulting poly(4-VBA-co-NVP) copolymer under vacuum at 40°C overnight.

Logical Relationship: RAFT Polymerization of Poly(4-VBA-co-NVP)

RAFT_Polymerization cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 4-VBA This compound (Monomer) Polymerization RAFT Polymerization (70°C, 24h, Dioxane) 4-VBA->Polymerization NVP N-vinylpyrrolidone (Co-monomer) NVP->Polymerization RAFT_Agent DDMAT (RAFT Agent) RAFT_Agent->Polymerization Initiator AIBN (Initiator) Initiator->Polymerization Copolymer Poly(4-VBA-co-NVP) Polymerization->Copolymer Purification Precipitation in Diethyl Ether Copolymer->Purification

Caption: Workflow for the synthesis of Poly(4-VBA-co-NVP) via RAFT polymerization.

B. Fabrication of Drug-Loaded Nanofibers via Electrospinning

The synthesized copolymer can be used to encapsulate drugs, such as the antibiotic ciprofloxacin (B1669076), into nanofibers using the electrospinning technique.

Experimental Protocol:

  • Materials:

    • Poly(4-VBA-co-NVP) copolymer

    • Ciprofloxacin

    • N,N-Dimethylformamide (DMF)

    • Ethanol

  • Procedure:

    • Prepare a 15% (w/v) polymer solution by dissolving the poly(4-VBA-co-NVP) copolymer in a 1:1 (v/v) mixture of DMF and ethanol.

    • Add ciprofloxacin to the polymer solution at a concentration of 10% (w/w) relative to the polymer and stir until fully dissolved.

    • Load the drug-polymer solution into a 5 mL syringe fitted with a 22-gauge needle.

    • Set up the electrospinning apparatus with the following parameters:

      • Voltage: 18 kV

      • Flow rate: 0.5 mL/h

      • Distance between needle tip and collector: 15 cm

    • Collect the nanofibers on an aluminum foil-covered collector.

    • Dry the nanofiber mat under vacuum for 48 hours to remove residual solvents.

Experimental Workflow: Electrospinning of Drug-Loaded Nanofibers

Electrospinning_Workflow Start Start Prepare_Solution Prepare Polymer-Drug Solution (15% Polymer, 10% Drug in DMF/Ethanol) Start->Prepare_Solution Load_Syringe Load Solution into Syringe Prepare_Solution->Load_Syringe Electrospinning Electrospinning (18 kV, 0.5 mL/h, 15 cm) Load_Syringe->Electrospinning Collect_Fibers Collect Nanofibers on Collector Electrospinning->Collect_Fibers Dry_Fibers Dry Nanofibers under Vacuum Collect_Fibers->Dry_Fibers End End Dry_Fibers->End

Caption: Step-by-step workflow for the fabrication of drug-loaded nanofibers.

C. Characterization and Drug Release Studies

Characterization Methods:

  • Scanning Electron Microscopy (SEM): To observe the morphology and diameter of the nanofibers.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the drug and polymer in the nanofibers.

  • X-ray Diffraction (XRD): To determine the physical state of the encapsulated drug (crystalline or amorphous).

In Vitro Drug Release Protocol:

  • Materials:

    • Drug-loaded nanofiber mat

    • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Cut a known weight (e.g., 10 mg) of the drug-loaded nanofiber mat.

    • Immerse the mat in 20 mL of PBS (pH 7.4 or pH 5.5) in a shaker bath at 37°C.

    • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

    • Analyze the concentration of ciprofloxacin in the withdrawn samples using HPLC. A typical HPLC method for ciprofloxacin involves a C18 column, a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid, and UV detection at 278 nm.[1]

Quantitative Data:

ParameterValueReference
Nanofiber Diameter 200-500 nm[2]
Drug Loading Efficiency > 90%[2]
Encapsulation Efficiency > 90%[2]
Cumulative Drug Release (24h, pH 7.4) ~40%[3][4]
Cumulative Drug Release (24h, pH 5.5) ~80%[3][4]

II. 4-VBA-Based Hydrogels for Sustained Drug Delivery

4-VBA can be copolymerized with hydrophilic monomers and a crosslinker to form hydrogels capable of swelling and releasing drugs in a pH-dependent manner.

A. Synthesis of pH-Responsive Hydrogels

Experimental Protocol:

  • Reagents:

    • This compound (4-VBA)

    • Acrylamide (AAm)

    • N,N'-Methylenebisacrylamide (MBA) as crosslinker

    • Ammonium persulfate (APS) as initiator

    • N,N,N',N'-Tetramethylethylenediamine (TEMED) as accelerator

  • Procedure:

    • Dissolve 4-VBA (e.g., 0.5 g), AAm (e.g., 1.5 g), and MBA (e.g., 0.02 g) in 10 mL of deionized water.

    • Add APS (e.g., 0.02 g) and TEMED (e.g., 20 µL) to the solution to initiate polymerization.

    • Pour the solution into a mold and allow it to polymerize at room temperature for 24 hours.

    • Cut the resulting hydrogel into discs and wash extensively with deionized water to remove unreacted monomers and initiator.

    • Dry the hydrogel discs in an oven at 60°C until a constant weight is achieved.

B. Swelling Studies and Drug Loading

Swelling Study Protocol:

  • Immerse the dried hydrogel discs in buffer solutions of different pH values (e.g., pH 2.0, 5.5, and 7.4).

  • At regular intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them.

  • Calculate the swelling ratio as: (Wet weight - Dry weight) / Dry weight.

Drug Loading Protocol:

  • Swell the hydrogel discs in a concentrated solution of the desired drug (e.g., 5-fluorouracil) for 48 hours.

  • Remove the drug-loaded hydrogels and dry them at room temperature.

Quantitative Data:

pHSwelling RatioReference
2.0~150%[5][6]
5.5~400%[5][6]
7.4~800%[5][6]

Signaling Pathway: pH-Dependent Swelling of 4-VBA Hydrogel

Swelling_Mechanism Low_pH Low pH (e.g., 2.0) -COOH groups protonated Swelling Hydrogel Swelling Low_pH->Swelling Low Swelling High_pH High pH (e.g., 7.4) -COOH groups deprotonated (-COO-) Repulsion Electrostatic Repulsion between -COO- groups High_pH->Repulsion Repulsion->Swelling High Swelling Drug_Release Drug Release Swelling->Drug_Release

Caption: Mechanism of pH-responsive swelling in 4-VBA hydrogels.

III. 4-VBA-Containing Nanoparticles for Targeted Therapy

4-VBA can be incorporated into the synthesis of nanoparticles to impart pH-sensitivity and provide sites for ligand conjugation for active targeting.

A. Preparation of 4-VBA-Functionalized Nanoparticles

Experimental Protocol (Nanoprecipitation Method):

  • Materials:

    • Poly(lactic-co-glycolic acid) (PLGA) or a copolymer containing 4-VBA

    • Drug (e.g., Doxorubicin)

    • Acetone

    • Poly(vinyl alcohol) (PVA) solution (1% w/v)

  • Procedure:

    • Dissolve the polymer and drug in acetone.

    • Add the organic phase dropwise to the aqueous PVA solution under magnetic stirring.

    • Stir the resulting nano-emulsion at room temperature for 4 hours to allow for solvent evaporation and nanoparticle formation.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 30 min).

    • Wash the nanoparticles with deionized water three times to remove unencapsulated drug and PVA.

    • Lyophilize the nanoparticles for long-term storage.

Quantitative Data:

ParameterValueReference
Particle Size 100-300 nm[7]
Zeta Potential -20 to -40 mV[8]
Drug Encapsulation Efficiency 70-90%[7]

Conclusion

This compound is a valuable monomer for the development of sophisticated drug delivery systems. Its inherent pH-sensitivity allows for the creation of smart materials that can respond to their environment and release drugs in a controlled and targeted manner. The protocols and data presented here provide a foundation for researchers to explore and innovate in the field of 4-VBA-based drug delivery, with the potential to improve therapeutic outcomes for a wide range of diseases.

References

Troubleshooting & Optimization

Inhibiting premature polymerization of 4-Vinylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of 4-Vinylbenzoic acid (4-VBA), ensuring experimental success and material integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to premature polymerization?

A1: this compound (4-VBA), also known as 4-carboxystyrene, is a bifunctional molecule with both a vinyl group and a carboxylic acid group.[1][2] The vinyl group is highly reactive and susceptible to free-radical polymerization.[2][3][4] This process can be initiated by heat, light (UV), or the presence of radical-generating impurities, leading to the unwanted formation of a solid polymer mass.[3]

Q2: What are the primary triggers for premature polymerization of 4-VBA?

A2: The main causes of premature polymerization are:

  • Elevated Temperatures: Storing the monomer above recommended temperatures significantly increases the rate of thermal self-polymerization.[3]

  • Exposure to Light: UV light can generate free radicals that initiate the polymerization process.[3][5][6]

  • Presence of Oxygen: While some inhibitors require oxygen to function, oxygen can also contribute to the formation of peroxide impurities, which can initiate polymerization.[3]

  • Contamination: Impurities such as acids, bases, or metal salts can act as catalysts for polymerization.[3]

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is critical. Long-term storage is recommended at -20°C to ensure stability.[7] For shorter periods, storage at room temperature is possible, but refrigerated conditions (e.g., 0-8°C) in a cool, dry, and well-ventilated area are preferable.[4][7][8] Always store the container tightly sealed and protected from light, for instance, by using an amber vial or storing it in a dark cabinet.[3][9]

Q4: What are common inhibitors used for 4-VBA and other vinyl monomers?

A4: Phenolic compounds like hydroquinone (B1673460) (HQ), hydroquinone monomethyl ether (MEHQ), and 4-tert-butylcatechol (B165716) (TBC) are common inhibitors added to vinyl monomers to prevent polymerization during storage.[10] Other effective inhibitors for vinyl monomers include phenothiazine (B1677639) and stable nitroxide radicals like TEMPO.[11][12][13] These substances work by scavenging free radicals, which terminates the polymerization chain reaction.[13][14]

Q5: Do I need to remove the inhibitor before using 4-VBA in my experiment?

A5: Yes, for most polymerization reactions, the inhibitor must be removed just before use.[15] Residual inhibitor can quench the reaction, leading to low yields or complete failure of the experiment.[3]

Q6: My 4-VBA has already started to solidify. Can I still use it?

A6: If the monomer has partially polymerized, it appears as a cloudy or viscous liquid, or may contain solid particulates.[11] Using partially polymerized monomer will lead to inaccurate concentrations and poor experimental results. It is highly recommended to purify the monomer to remove the polymer before use. If the monomer is completely solid, it is generally unusable.

Troubleshooting Guide

This guide addresses specific problems you may encounter with 4-VBA.

Problem Possible Cause(s) Recommended Solution(s)
Monomer appears cloudy, viscous, or contains solid particles. Premature polymerization has occurred due to improper storage (exposure to heat/light) or inhibitor depletion.[3][11]1. Quality Check: Perform a solubility test. Pure monomer should dissolve completely in a suitable solvent like methanol (B129727) or dichloromethane.[5][7][11] 2. Purification: If partially polymerized, consider purification via recrystallization or other methods to separate the monomer from the polymer. 3. Discard: If heavily polymerized, it is best to discard the material according to safety protocols.
Polymerization reaction fails or results in very low yield. 1. Incomplete Inhibitor Removal: Residual inhibitor is preventing the polymerization reaction.[3] 2. Inactive Initiator: The polymerization initiator may have degraded. 3. Contamination: An unknown contaminant in the reaction vessel or solvents is acting as an inhibitor.[3]1. Verify Inhibitor Removal: Ensure your removal protocol is effective. You may need to repeat the purification step (e.g., column chromatography or washing).[3][10] 2. Use Fresh Initiator: Prepare a fresh solution of your radical initiator. 3. Ensure Cleanliness: Use scrupulously clean and dry glassware. Purify solvents if necessary.
Monomer polymerizes unexpectedly during the reaction or workup. 1. Excessive Heat: The reaction or workup temperature is too high, causing thermal polymerization.[3] 2. Presence of Initiating Impurities: Contaminants in reagents or on glassware are initiating polymerization.[3] 3. Inhibitor Removed Too Early: If purified monomer is stored for too long before use, it can self-polymerize.1. Temperature Control: Carefully monitor and control the reaction temperature. Use a vacuum for distillations to keep temperatures low.[3] 2. Check Reagents: Ensure all reagents and solvents are free from peroxides or other radical-initiating impurities. 3. Use Immediately: Use inhibitor-free monomer immediately after purification.[3] If short-term storage is unavoidable, keep it cold (on an ice bath) and under an inert atmosphere.[3]

Quantitative Data on Storage and Inhibition

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationaleSource(s)
Long-Term Storage -20°CMinimizes thermal energy, significantly slowing the rate of self-polymerization.[7]
Short-Term Storage 0-8°CReduces polymerization risk for immediate or frequent use.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents oxygen from forming initiating peroxide species.[3]
Light Conditions Dark (Amber Bottle)Protects the light-sensitive material from UV-initiated polymerization.[3][5][3]

Table 2: Common Inhibitors for Vinyl Monomers and Typical Concentrations

InhibitorTypical ConcentrationMechanismNotesSource(s)
Phenothiazine 100-500 ppmRadical ScavengerHighly effective, but may discolor the monomer.[11][12]
Hydroquinone (HQ) 100-1000 ppmRadical Scavenger (requires O₂)A standard industrial inhibitor.[10][13]
MEHQ (4-Methoxyphenol) 10-200 ppmRadical Scavenger (requires O₂)Very common storage inhibitor for vinyl monomers.[10][12]
TBC (4-tert-Butylcatechol) 10-50 ppmRadical Scavenger (requires O₂)Effective, but can be difficult to remove from polar monomers.[10][15]
TEMPO 100-1000 ppmStable Radical TrapHighly efficient, oxygen-independent inhibitor.[13]

Experimental Protocols

Protocol 1: Quality Control Check for 4-VBA Polymerization

Objective: To quickly assess if a sample of 4-VBA has begun to polymerize.

Materials:

  • 4-VBA sample

  • Vial or test tube

  • Solvent (e.g., Dichloromethane or Methanol)[7]

  • Vortex mixer or magnetic stirrer

Procedure:

  • Visual Inspection: Carefully examine the 4-VBA powder. Note any clumps, solid masses, or a change from its typical off-white crystalline appearance.[5][11]

  • Solubility Test: a. Place a small amount (approx. 10-20 mg) of the 4-VBA into a clean vial. b. Add 1-2 mL of a solvent in which the monomer is known to be soluble (e.g., dichloromethane).[5][7] c. Agitate the mixture vigorously for 1-2 minutes.

  • Observation:

    • Pass: The pure monomer should dissolve completely, forming a clear solution.

    • Fail: If the solution is cloudy, contains suspended particles, or if a gel-like substance remains undissolved, polymerization has likely occurred.[11]

Protocol 2: Removal of Phenolic Inhibitors (e.g., HQ, MEHQ, TBC)

Objective: To remove common phenolic inhibitors from 4-VBA prior to polymerization.

Method A: Basic Alumina (B75360) Column Chromatography

This is a common and effective method for inhibitor removal.[16]

Materials:

  • 4-VBA

  • Basic alumina (activated, Brockmann I, standard grade)

  • Chromatography column

  • Anhydrous solvent (e.g., dichloromethane)

  • Clean, dry collection flask, preferably amber glass

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare the Column: a. Pack a chromatography column with a plug of glass wool at the bottom. b. Add a layer of sand, followed by a slurry of basic alumina in the chosen solvent. A column of about 10-15 cm in height is typically sufficient for small-scale purification.

  • Prepare the Monomer Solution: Dissolve the 4-VBA in a minimal amount of the anhydrous solvent.

  • Purify the Monomer: a. Carefully load the monomer solution onto the top of the alumina column. b. Elute the monomer using the solvent, collecting the purified, inhibitor-free solution in the collection flask. The phenolic inhibitor will be adsorbed by the basic alumina.

  • Solvent Removal (if necessary): If the solvent needs to be removed, use a rotary evaporator at low temperature to prevent thermal polymerization.

  • Storage and Use: The purified monomer is now highly susceptible to polymerization and should be used immediately.[3] If brief storage is required, keep the flask on an ice bath under an inert atmosphere.[3]

Method B: Aqueous Base Wash

This method is suitable for water-immiscible monomer solutions.[15][16]

Materials:

  • 4-VBA dissolved in a water-immiscible solvent (e.g., ethyl acetate)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Distilled water

  • Separatory funnel

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Collection flask

Procedure:

  • Dissolve Monomer: Dissolve the 4-VBA in a suitable water-immiscible solvent.

  • Base Wash: Transfer the solution to a separatory funnel and wash it two to three times with a 10% NaOH solution to extract the acidic phenolic inhibitor into the aqueous layer.[16]

  • Neutralize: Wash the organic layer with distilled water until the aqueous washings are neutral (check with pH paper).

  • Brine Wash: Wash the organic layer with brine to aid in the removal of dissolved water.

  • Dry: Transfer the organic layer to a flask and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Isolate Monomer: Filter off the drying agent and remove the solvent under reduced pressure (low temperature) to obtain the purified 4-VBA. Use immediately.

Visualizations

G cluster_storage Receiving & Storage cluster_prep Pre-Experiment Preparation cluster_use Experimental Use receive Receive 4-VBA inspect Visual Inspection (Check for Polymer) receive->inspect store Store at -20°C (Dark, Tightly Sealed) inspect->store If OK polymerized1 Polymerized (Discard) inspect->polymerized1 If Polymerized quality_check Quality Check (Solubility Test) store->quality_check remove_inhibitor Remove Inhibitor (e.g., Alumina Column) quality_check->remove_inhibitor If OK polymerized2 Polymerized (Purify or Discard) quality_check->polymerized2 If Fails use_now Use Immediately in Reaction remove_inhibitor->use_now

Caption: Recommended workflow for handling 4-VBA to prevent premature polymerization.

G start Monomer Polymerizing? cause_heat Cause: High Temp? start->cause_heat Yes cause_light Cause: Light Exposure? start->cause_light Yes cause_inhibitor Cause: Inhibitor Depleted? start->cause_inhibitor Yes cause_contaminant Cause: Contamination? start->cause_contaminant Yes sol_storage Solution: Store at recommended temperature (-20°C or 2-8°C) cause_heat->sol_storage sol_light Solution: Store in dark/amber container cause_light->sol_light sol_inhibitor Solution: Check shelf life. If using for long-term, consider adding fresh inhibitor. cause_inhibitor->sol_inhibitor sol_contaminant Solution: Use clean glassware. Ensure purity of solvents and reagents. cause_contaminant->sol_contaminant

Caption: Troubleshooting decision tree for identifying causes of 4-VBA polymerization.

G cluster_propagation Polymerization Propagation cluster_inhibition Inhibition Mechanism M Monomer (Vinyl Group) R Radical (R●) MR Monomer-Radical (M-R●) R->MR Initiation Polymer Growing Polymer Chain (Mn-R●) MR->Polymer + Monomer Polymer->Polymer + Monomer Inactive Inactive Species Polymer->Inactive + Inhibitor (Radical Scavenging) Inhibitor Inhibitor (In-H)

Caption: Simplified mechanism of free-radical polymerization and inhibition.

References

Technical Support Center: 4-Vinylbenzoic Acid Monomer Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Vinylbenzoic acid (4-VBA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful purification of the 4-VBA monomer for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

Commercial 4-VBA is typically stabilized to prevent spontaneous polymerization during transport and storage. The most common impurities are polymerization inhibitors. These include phenolic compounds such as 4-tert-butylcatechol (B165716) (TBC), hydroquinone (B1673460) (HQ), the monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT). Other potential impurities may arise from the synthesis process, such as unreacted starting materials or byproducts.

Q2: Why is it critical to remove the polymerization inhibitor before my experiment?

Polymerization inhibitors are designed to scavenge free radicals, which are essential for initiating most polymerization reactions. If not removed, these inhibitors will interfere with or completely prevent the desired polymerization of the 4-VBA monomer. Their presence can also affect the kinetics of the reaction, leading to polymers with broad molecular weight distributions or other undesirable properties.

Q3: What are the primary methods for purifying 4-VBA monomer?

The main purification strategies target the removal of inhibitors and other impurities. The most common methods include:

  • Washing with a Base: Effective for removing acidic phenolic inhibitors.

  • Column Chromatography: Utilizes an adsorbent like basic alumina (B75360) or specialized inhibitor removal resins to bind and remove the inhibitor.

  • Recrystallization: A powerful technique for purifying the solid monomer from both inhibitors and other soluble or insoluble impurities.

Q4: How do I choose the most suitable purification method for my application?

The choice of method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following decision-making workflow can help guide your choice.

start Start: Crude 4-VBA q1 Is the primary goal to remove a phenolic inhibitor? start->q1 q2 Are other non-inhibitor impurities also a concern? q1->q2 No q3 Is the scale small and speed critical? q1->q3 Yes method_wash Aqueous Base Wash (e.g., NaOH) method_wash->q2 Follow with further purification? method_column Column Chromatography (e.g., Alumina, Inhibitor Remover) method_column->q2 Follow with further purification? method_recrys Recrystallization q2->method_recrys Yes end_product Purified 4-VBA Monomer q2->end_product No (Purity may be sufficient) method_recrys->end_product q3->method_wash Yes q3->method_column No

Caption: Decision workflow for selecting a 4-VBA purification method.

Q5: How can I assess the purity of my 4-VBA after purification?

Purity can be confirmed using several analytical techniques:

  • Melting Point Analysis: Pure 4-VBA has a sharp melting point in the range of 142-144 °C. A broad or depressed melting point indicates the presence of impurities.

  • Spectroscopy: 1H NMR spectroscopy can confirm the chemical structure and detect impurities.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify purity and detect trace impurities.

Q6: My purified 4-VBA monomer polymerized during storage. What went wrong?

Once the inhibitor is removed, 4-VBA is highly susceptible to spontaneous polymerization, which can be initiated by heat, light, or oxygen. To prevent this, store the purified monomer in a tightly sealed container, in the dark, and at low temperatures (-20 °C is recommended for long-term storage). For immediate use, refrigeration (0-10 °C) is suitable.

Purification Method Comparison

FeatureAqueous Base WashColumn ChromatographyRecrystallization
Primary Target Acidic/phenolic inhibitorsPolar inhibitors (e.g., TBC, MEHQ)Broad range of soluble/insoluble impurities
Speed FastModerateSlow (requires cooling time)
Scale Suitable for small to large scaleBest for small to medium scaleSuitable for small to large scale
Solvent Usage Moderate (requires organic solvent for monomer and aqueous solution)High (requires elution solvent)Moderate to high
Complexity LowModerateModerate
Typical Purity Good for inhibitor removalHigh for inhibitor removalPotentially very high

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Recrystallization - Too much solvent was used, keeping the product dissolved even when cold.- The solution was not cooled sufficiently.- Crystals were lost during transfer or filtration.- Reduce the initial amount of solvent. If too much was added, carefully evaporate some solvent and cool again.- Use an ice bath to cool the solution for at least 20 minutes to maximize crystal formation.- Ensure all crystals are transferred to the funnel and wash with a minimal amount of ice-cold solvent.
Oily Precipitate Forms Instead of Crystals - The solution cooled too quickly.- The presence of impurities that lower the melting point of the mixture.- Reheat the solution to re-dissolve the oil, then allow it to cool much more slowly. Covering the flask can help.- Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Monomer Polymerizes During Purification - Excessive heat was applied, especially during solvent evaporation or recrystallization.- Avoid overheating. Use a water bath for gentle heating. If distillation is attempted, it must be under vacuum to lower the boiling point.- Work quickly and store the purified product at a low temperature immediately after isolation.
Broad or Depressed Melting Point After Purification - Impurities are still present.- The sample is not completely dry and contains residual solvent.- Repeat the purification step (e.g., perform a second recrystallization).- Ensure the purified crystals are thoroughly dried under vacuum until a constant weight is achieved.
Inhibitor is Still Detected After Purification - The washing or column chromatography was not efficient.- The capacity of the inhibitor removal column was exceeded.- If using a base wash, perform an additional wash with a fresh portion of the base solution.- If using column chromatography, ensure you are using the correct adsorbent (e.g., basic alumina for phenolic inhibitors) and do not overload the column.

Detailed Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors by Aqueous Base Wash

This method is rapid and effective for removing acidic inhibitors like TBC and MEHQ.

  • Dissolution: Dissolve the crude 4-VBA in a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) in a separatory funnel.

  • Extraction: Add a 10% aqueous sodium hydroxide (B78521) (NaOH) solution to the funnel, cap it, and shake vigorously, venting frequently to release pressure. The phenolic inhibitors will react with the NaOH and move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Repeat the extraction with the NaOH solution two more times. Afterwards, wash the organic layer with distilled water to remove any residual NaOH.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator at low temperature to obtain the purified 4-VBA.

Protocol 2: Purification by Recrystallization

This protocol is excellent for achieving high purity by removing a wide range of impurities.

cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying a1 Place crude 4-VBA in Erlenmeyer flask a2 Add minimum amount of hot solvent (e.g., aq. ethanol) a1->a2 a3 Heat gently on hot plate until fully dissolved a2->a3 b1 Remove from heat, allow to cool slowly to room temperature a3->b1 b2 Place in ice bath to maximize crystal formation b1->b2 c1 Collect crystals by vacuum filtration b2->c1 c2 Wash with small amount of ice-cold solvent c1->c2 c3 Dry crystals under vacuum c2->c3 end end c3->end Store purified 4-VBA at low temperature

Caption: Experimental workflow for the recrystallization of 4-VBA.

  • Solvent Selection: Choose a solvent or solvent system in which 4-VBA is highly soluble at high temperatures but poorly soluble at low temperatures. An ethanol/water mixture is often effective.

  • Dissolution: Place the crude 4-VBA in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture gently on a hot plate until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. The final product should be a white crystalline powder.

Technical Support Center: Synthesis of 4-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Vinylbenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Wittig Reaction Route

The Wittig reaction is a widely used method for the synthesis of this compound. It typically involves the reaction of a phosphonium (B103445) ylide with formaldehyde (B43269).

Q1: My yield of this compound is significantly lower than expected. What are the potential causes?

A1: Low yields in the Wittig synthesis of this compound can stem from several factors:

  • Incomplete Formation of the Phosphonium Salt: The initial reaction between 4-(bromomethyl)benzoic acid and triphenylphosphine (B44618) is crucial. Ensure the reflux time is adequate (typically around 45 minutes) and that the reagents are pure.

  • Inefficient Ylide Formation: The deprotonation of the phosphonium salt to form the ylide requires a sufficiently strong base. While sodium hydroxide (B78521) is commonly used, its concentration and the reaction temperature can impact the efficiency of ylide generation. Ensure the base is fully dissolved and added gradually to the reaction mixture.

  • Side Reactions of the Ylide: The ylide is a reactive intermediate. It can be susceptible to hydrolysis, especially in an aqueous medium. It is important to proceed with the addition of formaldehyde shortly after the ylide is generated.

  • Impure Reagents: The purity of 4-(bromomethyl)benzoic acid, triphenylphosphine, and formaldehyde is critical. Impurities can lead to unwanted side reactions and lower yields.

  • Product Precipitation Issues: After the reaction, the product is typically precipitated by acidifying the aqueous solution. If the pH is not sufficiently low (around pH 1-2), the precipitation of this compound will be incomplete.

Q2: I am observing a significant amount of triphenylphosphine oxide as a byproduct. How can I minimize its impact on my yield and purity?

A2: Triphenylphosphine oxide is an inherent byproduct of the Wittig reaction. While its formation is unavoidable, you can manage its impact:

  • Purification: Triphenylphosphine oxide is typically less soluble in the aqueous filtrate after the initial product precipitation. Careful filtration is key.

  • Washing: Washing the crude product with a suitable solvent in which triphenylphosphine oxide is more soluble can help in its removal.

  • Recrystallization: Recrystallization of the crude this compound from a solvent system like aqueous ethanol (B145695) is an effective method for removing triphenylphosphine oxide and other impurities.

Q3: The final product appears to be polymeric. How can I prevent polymerization during the synthesis?

A3: this compound is a monomer that can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Temperature Control: Avoid excessive heating during the reaction and workup.

  • Inhibitor: Consider adding a small amount of a polymerization inhibitor, such as hydroquinone, to the reaction mixture or during purification if polymerization is a persistent issue.

  • Storage: Store the final product in a cool, dark place, and consider adding an inhibitor if it will be stored for an extended period.

Heck Reaction Route

The Heck reaction can be an alternative route to this compound, typically involving the palladium-catalyzed coupling of 4-halobenzoic acid (e.g., 4-bromobenzoic acid) with ethylene (B1197577) or a vinyl equivalent.

Q1: I am getting a very low yield or no product in my Heck reaction. What should I check?

A1: Low yields in the Heck reaction are often related to the catalyst, reagents, or reaction conditions:

  • Catalyst Activity: The palladium catalyst is sensitive to air and moisture. Ensure you are using a high-quality, active catalyst. Deactivated or "dead" palladium catalyst is a common reason for reaction failure.

  • Ligand Choice: The choice of phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands often improve the efficiency of the Heck reaction. If you are using a standard ligand like triphenylphosphine, consider switching to a more specialized one.

  • Base and Solvent: The base and solvent system must be compatible. Common bases include triethylamine (B128534) and potassium carbonate. The solvent should be anhydrous, as water can negatively affect the catalytic cycle.

  • Reaction Temperature: The Heck reaction is temperature-sensitive. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to catalyst decomposition and side product formation.

  • Purity of Starting Materials: Ensure that the 4-halobenzoic acid and the vinyl source are pure, as impurities can poison the catalyst.

Q2: My Heck reaction is producing a mixture of regioisomers or other side products. How can I improve the selectivity?

A2: The regioselectivity of the Heck reaction can be influenced by the ligands and reaction conditions.

  • Ligand Control: The use of bidentate phosphine ligands can often improve the regioselectivity of the vinylation.

  • Temperature and Reaction Time: Optimizing the reaction temperature and time can help to minimize the formation of side products. Monitor the reaction progress to avoid prolonged reaction times that might lead to isomerization or other undesired reactions.

Decarboxylation Route

The synthesis of this compound can also be envisioned through the decarboxylation of 4-carboxycinnamic acid.

Q1: My decarboxylation of 4-carboxycinnamic acid is resulting in a low yield. What are the critical parameters?

A1: Successful decarboxylation depends heavily on the reaction conditions:

  • Temperature: Thermal decarboxylation requires high temperatures. The optimal temperature needs to be carefully determined to promote decarboxylation without causing decomposition of the starting material or product.

  • Catalyst: While some decarboxylations can be achieved thermally, others require a catalyst. For analogous reactions of hydroxycinnamic acids, copper-based catalysts have been used. The choice and loading of the catalyst are critical.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. High-boiling point solvents are often used for thermal decarboxylations.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q2: I am observing charring and decomposition at the high temperatures required for decarboxylation. What can I do?

A2: Decomposition at high temperatures is a common issue in decarboxylation reactions.

  • Lowering the Temperature with a Catalyst: Employing a suitable catalyst may allow the reaction to proceed at a lower temperature, thus minimizing decomposition.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes promote decarboxylation at lower bulk temperatures and shorter reaction times, reducing the likelihood of decomposition. For similar compounds like 4-hydroxycinnamic acids, microwave irradiation in the presence of a base has been shown to be effective.

  • Flow Chemistry: In some cases, using a continuous flow reactor can provide better temperature control and shorter residence times at high temperatures, which can improve the yield and reduce decomposition.

Quantitative Data Summary

The following table summarizes typical yields for the different synthetic routes to this compound.

Synthesis RouteStarting MaterialsTypical YieldNotes
Wittig Reaction 4-(Bromomethyl)benzoic acid, Triphenylphosphine60-94% A two-step process involving the formation of a phosphonium salt followed by the Wittig reaction with formaldehyde.
Heck Reaction 4-Bromobenzoic acid, EthyleneVariable Yield is highly dependent on catalyst, ligand, and reaction conditions. Data for this specific reaction is not widely reported.
Decarboxylation 4-Carboxycinnamic acidVariable Yield is sensitive to temperature and catalyst. For analogous catalyst-free decarboxylation of 4-hydroxycinnamic acids, yields of 86-96% have been reported.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol is a two-step synthesis.

Step 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide

  • In a round-bottom flask equipped with a reflux condenser, combine 4-(bromomethyl)benzoic acid (e.g., 4.3 g, 20 mmol) and triphenylphosphine (e.g., 5.2 g, 20 mmol).

  • Add acetone (B3395972) (e.g., 60 mL) to dissolve the solids.

  • Heat the mixture to reflux for 45 minutes.

  • Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.

  • Collect the solid product by vacuum filtration and wash it with diethyl ether (e.g., 2 x 20 mL).

  • Dry the solid product. This intermediate is typically used in the next step without further purification.

Step 2: Preparation of this compound

  • In a flask equipped with a magnetic stirrer, combine the 4-carboxybenzyltriphenylphosphonium bromide from Step 1 (e.g., 3.76 g, 8 mmol), aqueous formaldehyde (37%, e.g., 32 mL), and water (e.g., 15 mL).

  • Stir the mixture vigorously.

  • Slowly add a solution of sodium hydroxide (e.g., 2.5 g in 15 mL of water) over a period of 10 minutes.

  • Continue to stir the mixture for an additional 45 minutes. A precipitate of triphenylphosphine oxide will form.

  • Filter the mixture to remove the triphenylphosphine oxide precipitate.

  • Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2.

  • The this compound will precipitate as a white solid.

  • Collect the product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from aqueous ethanol.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_workup Examine Workup & Purification start->check_workup check_purity->check_reaction_conditions No sub_purity Impure Reagents? (4-bromomethyl)benzoic acid, triphenylphosphine, formaldehyde, etc. check_purity->sub_purity Yes check_reaction_conditions->check_workup No sub_conditions Sub-optimal Conditions? - Temperature - Reaction Time - Atmosphere - Stirring check_reaction_conditions->sub_conditions Yes sub_catalyst Catalyst Issues? (Heck Reaction) - Deactivated Catalyst - Incorrect Ligand - Inappropriate Base check_reaction_conditions->sub_catalyst For Heck optimize Systematically Optimize Conditions check_workup->optimize No sub_workup Inefficient Workup? - Incomplete Precipitation (pH) - Product Loss During Transfers - Ineffective Purification check_workup->sub_workup Yes sub_purity->optimize sub_conditions->optimize sub_workup->optimize sub_catalyst->optimize

Caption: Troubleshooting workflow for low yield.

Synthesis Pathways Overview

The following diagram provides an overview of the common synthetic pathways to this compound.

Synthesis_Pathways Synthesis Pathways to this compound product This compound sub_wittig 4-(Bromomethyl)benzoic acid + Triphenylphosphine + Formaldehyde wittig Wittig Reaction sub_wittig->wittig sub_heck 4-Bromobenzoic acid + Ethylene heck Heck Reaction sub_heck->heck sub_decarboxylation 4-Carboxycinnamic acid decarboxylation Decarboxylation sub_decarboxylation->decarboxylation wittig->product heck->product decarboxylation->product

Optimizing reaction conditions for 4-Vinylbenzoic acid polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the polymerization of 4-Vinylbenzoic acid (4-VBA).

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound in a question-and-answer format.

Issue 1: Low Polymer Yield

  • Question: My polymerization of 4-VBA resulted in a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low polymer yield can stem from several factors. Firstly, ensure the purity of your 4-VBA monomer, as impurities can inhibit polymerization. It is also crucial to effectively remove dissolved oxygen from your reaction mixture, typically by performing several freeze-pump-thaw cycles.[1] The choice and concentration of the initiator are also critical. For free-radical polymerization, ensure the initiator (e.g., AIBN) has been properly stored and is used at an appropriate concentration and temperature to ensure efficient radical generation.[2] In controlled radical polymerizations like ATRP and RAFT, the catalyst/ligand or chain transfer agent concentration and purity are paramount for successful polymerization.[3][4][5]

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

  • Question: The poly(this compound) I synthesized has a high PDI. How can I achieve a narrower molecular weight distribution?

  • Answer: A high Polydispersity Index (PDI) indicates poor control over the polymerization process. While conventional free-radical polymerization often yields polymers with broader molecular weight distributions (PDI > 1.5), controlled radical polymerization techniques like RAFT and ATRP are specifically designed to produce polymers with low PDIs (typically < 1.3).[3][4] If you are already using a controlled method, a high PDI could be due to impurities in the monomer, initiator, or solvent. In ATRP, the ratio of catalyst to ligand and initiator is crucial for maintaining control. For RAFT polymerization, selecting the appropriate chain transfer agent (CTA) for the 4-VBA monomer is essential for achieving a narrow PDI.[4][5]

Issue 3: Polymer Precipitation During Reaction

  • Question: My polymer is precipitating out of the solution during the polymerization. What should I do?

  • Answer: Polymer precipitation during the reaction can be due to the poor solubility of the growing polymer chains in the chosen solvent. Poly(this compound) is soluble in solvents like DMSO, DMF, methanol (B129727), and ethanol, but it precipitates from water and hexanes.[6] If you are observing precipitation, consider increasing the solvent volume or switching to a better solvent for the polymer. For polymerizations conducted in a solvent where the monomer is soluble but the polymer is not (precipitation polymerization), this may be the expected outcome. However, if a homogeneous solution is desired, a change in solvent is necessary.

Issue 4: Inconsistent Reaction Kinetics

  • Question: I am observing inconsistent polymerization rates between batches. How can I ensure reproducibility?

  • Answer: Inconsistent reaction kinetics can be frustrating. The key to reproducibility lies in meticulous control over reaction parameters. Ensure that the monomer, initiator, and any other reagents are from the same batch or have been purified to the same standard.[7] The reaction temperature must be precisely controlled, as small variations can significantly impact the rate of polymerization.[8] Thorough degassing of the reaction mixture is also critical, as oxygen can act as an inhibitor and lead to variable induction periods and slower polymerization rates.[9] For ATRP and RAFT, the purity and handling of the catalyst and chain transfer agents are especially important for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best polymerization method for obtaining well-defined poly(this compound)?

A1: For synthesizing well-defined polymers with controlled molecular weight and a narrow polydispersity index (PDI), controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly recommended.[3][10][4][5] Conventional free-radical polymerization can also be used but typically results in polymers with less control over the architecture.[2][11]

Q2: What are suitable solvents for the polymerization of 4-VBA?

A2: The choice of solvent depends on the polymerization technique and the desired properties of the final polymer. For the polymer itself, poly(this compound) is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methanol, and ethanol.[6] For RAFT polymerization of 4-VBA, solvents like 1,4-dioxane (B91453) or 2-butanone (B6335102) have been used.[4] ATRP of the sodium salt of this compound has been successfully performed in aqueous media.[3]

Q3: How can I characterize the synthesized poly(this compound)?

A3: The molecular weight and polydispersity index (PDI) are typically determined using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[6] The chemical structure and purity of the polymer can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.[5][6]

Q4: Can I polymerize the sodium salt of this compound?

A4: Yes, the sodium salt of this compound (NaVBA) can be polymerized directly, particularly using ATRP in aqueous media.[3] This approach can be advantageous for applications requiring water-soluble polymers.

Q5: Are there any specific storage conditions for the 4-VBA monomer?

A5: this compound should be stored at low temperatures (≤ 20°C) to prevent premature polymerization.[12][13] It is also advisable to store it in a cool, dry area away from light.

Data Presentation

Table 1: Typical Reaction Conditions for 4-VBA Polymerization

Polymerization MethodMonomer/Initiator/CTA or Catalyst RatioTemperature (°C)SolventTypical PDIReference
Free RadicalMonomer:AIBN = 40:170Toluene~2.0[1][2]
RAFT[4VBA]:[CTA]:[AIBN] = 100:1.0:0.170-751,4-dioxane or 2-butanone< 1.17[4]
RAFT (block copolymer)[PSt macroRAFT]:[AIBN]:[4VBA] = 1.2:1:180Not specifiedDMF~1.38[5]
ATRP (of NaVBA)Not specified20Aqueous media~1.27[3]

Note: These are example conditions and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of this compound

  • Preparation: In a Schlenk flask, combine this compound (e.g., 1.0 g) and 2,2'-Azobisisobutyronitrile (AIBN) as the initiator (monomer-to-initiator ratio of ~40:1).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., toluene) to dissolve the monomer and initiator under an inert atmosphere.

  • Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir the reaction mixture for the desired time (e.g., 24 hours).

  • Termination and Purification: Quench the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol. Collect the polymer by filtration, redissolve it in a suitable solvent (e.g., THF), and re-precipitate to purify. Dry the final polymer under vacuum.[1]

Protocol 2: RAFT Polymerization of this compound

  • Reagent Preparation: In a reaction tube, add this compound, a suitable chain transfer agent (CTA) (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate), and an initiator (e.g., AIBN) in a solvent like 1,4-dioxane or 2-butanone. A typical molar ratio would be [4VBA]:[CTA]:[AIBN] = 100:1.0:0.1.[4]

  • Degassing: Perform at least three freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Place the sealed reaction tube in a preheated oil bath at 70-75°C for the specified reaction time (e.g., 7.5-22.5 hours).[4]

  • Purification: After polymerization, cool the reaction. The polymer can be purified by precipitation in a non-solvent (e.g., methanol or hexanes) and subsequent drying under vacuum.

Protocol 3: ATRP of Sodium 4-Vinylbenzoate

  • Monomer Preparation: Prepare a solution of sodium 4-vinylbenzoate (NaVBA) in deionized water.

  • Catalyst/Ligand Solution: In a separate flask, prepare the catalyst complex by dissolving a copper(I) halide (e.g., CuIBr) and a ligand (e.g., 2,2'-bipyridine) in deionized water under an inert atmosphere.

  • Initiator Addition: Add the initiator (e.g., a functionalized oligo(ethylene oxide)) to the monomer solution.

  • Reaction Initiation: Transfer the catalyst solution to the monomer/initiator solution to start the polymerization. The reaction can proceed at room temperature (20°C).[3]

  • Work-up: After the desired conversion is reached, expose the reaction to air to terminate the polymerization. The copper catalyst can be removed by passing the solution through a column of neutral alumina. The polymer can then be isolated by precipitation or dialysis.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_purification Purification Monomer 4-VBA Monomer Combine Combine Reagents in Schlenk Flask Monomer->Combine Initiator Initiator (e.g., AIBN) Initiator->Combine Solvent Anhydrous Solvent Solvent->Combine Degas Degas (Freeze-Pump-Thaw) Combine->Degas Polymerize Polymerize at Controlled Temperature Degas->Polymerize Terminate Terminate Reaction Polymerize->Terminate Precipitate Precipitate in Non-solvent Terminate->Precipitate Filter Filter and Collect Polymer Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Product Pure Poly(4-VBA) Dry->Product

Caption: General experimental workflow for the polymerization of this compound.

Troubleshooting_Tree Start Polymerization Issue LowYield Low Yield? Start->LowYield HighPDI High PDI? Start->HighPDI Precipitation Precipitation? Start->Precipitation CheckPurity Check Monomer/Reagent Purity LowYield->CheckPurity Yes ImproveDegas Improve Degassing (e.g., more cycles) LowYield->ImproveDegas Yes OptimizeInitiator Optimize Initiator Concentration/Temp. LowYield->OptimizeInitiator Yes UseCRP Use Controlled Radical Polymerization (RAFT/ATRP) HighPDI->UseCRP Yes OptimizeCRPConditions Optimize Catalyst/CTA Ratios HighPDI->OptimizeCRPConditions Yes PurifyReagents Ensure High Purity of All Reagents HighPDI->PurifyReagents Yes ChangeSolvent Change to a Better Solvent for Polymer Precipitation->ChangeSolvent Yes IncreaseSolvent Increase Solvent Volume Precipitation->IncreaseSolvent Yes

Caption: Troubleshooting decision tree for 4-VBA polymerization.

References

Technical Support Center: Polymerization of 4-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-Vinylbenzoic acid (4-VBA).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound (4-VBA)?

A1: this compound is a versatile monomer that can be polymerized through several methods, primarily free-radical polymerization and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1][2] The choice of method depends on the desired polymer characteristics, such as molecular weight control and polydispersity. For anionic polymerization, the carboxylic acid group typically requires protection.[3]

Q2: Why is there an inhibitor in the 4-VBA monomer I purchased?

A2: Like many vinyl monomers, 4-VBA can undergo spontaneous or premature polymerization when exposed to heat, light, or certain impurities.[4] To ensure stability during transport and storage, manufacturers add a small amount of an inhibitor, such as butylated hydroxytoluene (BHT).[5]

Q3: How should I store this compound monomer?

A3: Proper storage is critical to prevent premature polymerization. It is recommended to store 4-VBA in a cool, dry, and dark place, preferably between 2-8°C.[4] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen, which can interact with some inhibitors or form initiating peroxides.[4][6]

Q4: What are the main side reactions to be aware of during 4-VBA polymerization?

A4: The primary side reactions of concern are:

  • Premature Polymerization: Uncontrolled polymerization before the intended reaction, often due to improper storage or handling.

  • Cross-linking: At elevated temperatures, the carboxylic acid functional groups on the polymer chains can potentially react with each other (e.g., to form anhydrides), leading to an insoluble, cross-linked material.

  • Decarboxylation: High temperatures may cause the loss of carbon dioxide from the carboxylic acid group, altering the polymer's chemical structure and properties. While not extensively documented for 4-VBA itself, it is a known reaction for structurally similar molecules under harsh thermal conditions.[7]

  • Incomplete Monomer Conversion: Achieving 100% monomer conversion can be challenging under certain conditions, particularly in controlled polymerization techniques like RAFT.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound.

Problem Potential Cause Recommended Solution
Monomer polymerized in the storage bottle. Improper storage conditions (exposure to heat or light).[4]Discard the polymerized monomer. For future prevention, ensure storage at 2-8°C in a dark location under an inert atmosphere.[4]
Depletion of inhibitor.Monitor the inhibitor concentration if storing for extended periods. If necessary, a small amount of a suitable inhibitor like BHT can be added.
Polymerization does not initiate or is significantly slow. Presence of an inhibitor in the monomer.Remove the inhibitor before polymerization by passing the monomer solution through a column of basic alumina (B75360).[4]
Impurities in the monomer or solvent acting as retarders.[9]Use high-purity monomer and anhydrous, inhibitor-free solvents. Monomer purification via recrystallization may be necessary.
Insufficient initiator concentration or decomposition rate.Ensure the correct amount of initiator is used and that the reaction temperature is appropriate for its half-life.
Dissolved oxygen in the reaction mixture.[6]Degas the reaction mixture thoroughly before initiating polymerization using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon).[10]
Formation of an insoluble gel or cross-linked polymer. Excessive reaction temperature.Lower the polymerization temperature. High temperatures can promote intermolecular reactions between carboxylic acid groups.
High monomer concentration.Reduce the initial monomer concentration by adding more solvent.
Bifunctional impurities.Ensure high purity of the 4-VBA monomer.
Broad molecular weight distribution (High Polydispersity Index - PDI) in a free-radical polymerization. High initiator concentration.Reduce the initiator-to-monomer ratio.
High reaction temperature.Lower the polymerization temperature to reduce the rate of termination and chain transfer reactions.
Chain transfer to solvent.Select a solvent with a low chain transfer constant.
Poor control in RAFT polymerization (High PDI, deviation from theoretical molecular weight). Inappropriate RAFT agent for 4-VBA.Select a RAFT agent known to be effective for styrenic monomers.
Impurities in the system.[11]Use purified monomer, initiator, and solvent. Ensure all glassware is meticulously clean.
Incorrect ratio of monomer:RAFT agent:initiator.[8]Optimize the molar ratios of the components. A typical starting point is a [Monomer]:[RAFT Agent]:[Initiator] ratio of:[12]:[0.1-0.2].
Polymer shows signs of decarboxylation (e.g., unexpected spectroscopic data). Polymerization temperature is too high.Conduct the polymerization at the lowest effective temperature. 4-VBA has good thermal stability, but prolonged exposure to very high temperatures should be avoided.[12]

Experimental Protocols

Protocol 1: Removal of Inhibitor from this compound

Objective: To prepare inhibitor-free 4-VBA for polymerization.

Materials:

  • This compound (as received, stabilized with BHT)

  • Basic alumina

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) or dioxane)

  • Glass chromatography column

  • Glass wool or cotton

  • Collection flask (pre-dried and flushed with inert gas)

Procedure:

  • Prepare a chromatography column by placing a small plug of glass wool at the bottom and dry-packing it with basic alumina.

  • Dissolve the 4-VBA monomer in a minimal amount of anhydrous solvent.

  • Carefully load the monomer solution onto the top of the alumina column.

  • Elute the monomer using the anhydrous solvent, collecting the purified, inhibitor-free solution in the collection flask.

  • The purified monomer solution is highly susceptible to polymerization and should be used immediately. If brief storage is necessary, keep the solution on an ice bath under an inert atmosphere.[4]

Protocol 2: Free-Radical Solution Polymerization of this compound

Objective: To synthesize poly(this compound) via conventional free-radical polymerization.

Materials:

  • Inhibitor-free this compound (4-VBA)

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (B129727) (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Schlenk line (for inert gas and vacuum)

  • Oil bath with temperature controller

Procedure:

  • In a Schlenk flask, combine 4-VBA (e.g., 2.0 g, 13.5 mmol) and AIBN (e.g., 22.2 mg, 0.135 mmol, for a 100:1 monomer-to-initiator ratio).

  • Add anhydrous DMF (e.g., 8 mL) to dissolve the solids.

  • Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[10]

  • After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Immerse the flask in a preheated oil bath at 70°C and stir the mixture.[10]

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).

  • To terminate the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of stirred methanol (e.g., 200 mL).

  • Collect the white polymer precipitate by filtration, wash with additional methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 3: RAFT Polymerization of this compound

Objective: To synthesize poly(this compound) with controlled molecular weight and low polydispersity.

Materials:

  • Inhibitor-free this compound (4-VBA)

  • RAFT agent suitable for styrenics (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hexane/Ethanol mixture (for precipitation)

  • Schlenk flask with a magnetic stir bar

  • Schlenk line

  • Oil bath with temperature controller

Procedure:

  • In a Schlenk flask, combine 4-VBA (e.g., 1.0 g, 6.75 mmol), the RAFT agent (e.g., targeting a degree of polymerization of 50 would require 0.135 mmol), and AIBN (e.g., using a RAFT:AIBN ratio of 5:1 would require 0.027 mmol).

  • Add anhydrous DMF (e.g., 4 mL) to dissolve all components.

  • Seal the flask and degas the solution via three freeze-pump-thaw cycles.

  • After the final cycle, backfill the flask with an inert gas.

  • Place the flask in a preheated oil bath at 80°C and begin stirring.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing monomer conversion by ¹H NMR.

  • Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Dilute the reaction mixture with a small amount of THF or DMF, then precipitate the polymer into a stirred non-solvent mixture, such as hexane/ethanol.

  • Collect the polymer by filtration and dry under vacuum.

Visualizations

Polymerization_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Product Work-up Monomer 4-VBA Monomer (with inhibitor) Purification Inhibitor Removal (Alumina Column) Monomer->Purification Dissolve in anhydrous solvent PureMonomer Inhibitor-Free 4-VBA Purification->PureMonomer Elute Reagents Add Monomer, Initiator, Solvent (and RAFT Agent) PureMonomer->Reagents Setup Reaction Setup (Flask, Stir Bar) Setup->Reagents Degas Degassing (Freeze-Pump-Thaw) Reagents->Degas Polymerize Polymerization (Heat & Stir) Degas->Polymerize Inert Atmosphere Terminate Termination (Cooling, Air Exposure) Polymerize->Terminate Precipitate Precipitation (in non-solvent) Terminate->Precipitate Isolate Filtration & Washing Precipitate->Isolate Dry Drying (Vacuum Oven) Isolate->Dry FinalPolymer Pure Poly(4-VBA) Dry->FinalPolymer

Caption: Experimental workflow for the polymerization of this compound.

Side_Reactions cluster_desired Desired Pathway cluster_undesired Potential Side Reactions Start 4-VBA Polymerization Conditions Propagation Propagation Start->Propagation Controlled Initiation Crosslinking Cross-linking Start->Crosslinking Excessive Heat Decarboxylation Decarboxylation Start->Decarboxylation High Thermal Stress Termination Premature Termination Start->Termination Impurities / Oxygen DesiredPolymer Linear Poly(4-VBA) Propagation->DesiredPolymer

Caption: Relationship between reaction conditions and potential side reactions.

References

Technical Support Center: Poly(4-Vinylbenzoic Acid) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(4-vinylbenzoic acid) (P4VBA). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the polymerization of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I control the molecular weight of my poly(this compound)?

The most effective method for controlling the molecular weight of P4VBA is through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.[1] By adjusting the molar ratio of the monomer (this compound) to the chain transfer agent (CTA), you can predictably tune the molecular weight.[1] A higher ratio of monomer to CTA will result in a higher molecular weight polymer.

Conventional free radical polymerization can also be used, but it offers less control over the final molecular weight and typically results in a broader molecular weight distribution (higher Polydispersity Index, PDI).[2] In this case, the initiator concentration is a key parameter; generally, a higher initiator concentration leads to lower molecular weight polymers.[3]

Q2: My polydispersity index (PDI) is too high. What are the common causes and solutions?

A high PDI (typically > 1.3 for controlled polymerizations) indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths. Here are some potential causes and troubleshooting steps:

  • For RAFT Polymerization:

    • Inappropriate RAFT Agent: The choice of RAFT agent is crucial and monomer-dependent.[4] For vinylbenzoic acid, trithiocarbonates like S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) have been used successfully.[5]

    • Impure Monomer or Reagents: Impurities in the this compound monomer, initiator (e.g., AIBN), or solvent can interfere with the polymerization process. Ensure all reagents are purified before use.

    • Loss of "Living" Character: The linearity between monomer conversion and the number-average molecular weight (Mn) can confirm the "living" nature of the RAFT polymerization.[5] If this is not observed, it may indicate issues with the reaction conditions.

  • For Conventional Free Radical Polymerization:

    • High Monomer Conversion: Pushing for very high monomer conversion can lead to branching and a broader PDI.

    • Chain Transfer Reactions: Uncontrolled chain transfer to solvent or monomer can broaden the molecular weight distribution.[6]

Q3: My polymerization of this compound is not initiating or is proceeding very slowly. What should I check?

Several factors can inhibit or slow down the polymerization:

  • Inhibitor in Monomer: Commercial this compound often contains inhibitors to prevent spontaneous polymerization during storage. These must be removed before use, for example, by column chromatography or recrystallization.

  • Low Temperature: The reaction temperature must be sufficient to cause the decomposition of the initiator (e.g., AIBN). For AIBN, temperatures around 70-75 °C are commonly used.[5]

  • Deactivated Initiator: Ensure the initiator has been stored correctly and has not expired.

  • Oxygen Presence: Oxygen is a radical scavenger and can inhibit free radical polymerization. The reaction mixture should be thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.

Q4: Are there alternative methods to synthesize P4VBA if I'm having trouble with the direct polymerization of the acidic monomer?

Yes, an alternative route involves the synthesis and polymerization of a protected monomer, followed by deprotection.[7] A common strategy is to polymerize tert-butyl vinylbenzoate. The resulting poly(tert-butyl vinylbenzoate) can then be hydrolyzed to yield poly(this compound).[7] This approach can be advantageous as it avoids potential complications arising from the acidic nature of the this compound monomer during polymerization.[7]

Data Presentation: Controlling Molecular Weight in RAFT Polymerization

The following table summarizes the effect of the monomer-to-CTA ratio on the resulting molecular weight and PDI of P4VBA synthesized via RAFT polymerization.

Monomer:CTA RatioInitiator:CTA RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
50:10.1:17012~60~5,000< 1.2
100:10.1:17012~55~10,000< 1.2
200:10.1:17018~50~20,000< 1.3

Note: The values in this table are representative and may vary depending on the specific RAFT agent, initiator, and solvent used.

Experimental Protocols

Protocol 1: Controlled Synthesis of P4VBA via RAFT Polymerization

This protocol describes the synthesis of P4VBA using a trithiocarbonate (B1256668) RAFT agent and AIBN as the initiator.

Materials:

  • This compound (4VBA), inhibitor removed

  • S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) (or another suitable RAFT agent)

  • 2,2′-Azobis(isobutyronitrile) (AIBN), recrystallized

  • 1,4-Dioxane (B91453) (or another suitable solvent), anhydrous

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add this compound, DDMAT, and AIBN in the desired molar ratio (e.g., [4VBA]:[DDMAT]:[AIBN] = 100:1:0.1).

  • Add anhydrous 1,4-dioxane to achieve the desired monomer concentration (e.g., 2 M).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Place the flask in a preheated oil bath at 70-75 °C and stir.[5]

  • Allow the polymerization to proceed for the desired time (e.g., 7.5-22.5 hours).[5] The reaction time will influence the final monomer conversion.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.

  • Collect the polymer by filtration and dry it in a vacuum oven at room temperature.

  • Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).

Protocol 2: Synthesis of P4VBA via Conventional Free Radical Polymerization

This protocol outlines a method for synthesizing P4VBA using conventional free radical polymerization.

Materials:

  • This compound (4VBA), inhibitor removed

  • 2,2′-Azobis(isobutyronitrile) (AIBN), recrystallized

  • Dimethylformamide (DMF), anhydrous

  • Methanol

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen or Argon source

Procedure:

  • Dissolve this compound in anhydrous DMF in a Schlenk flask (e.g., 1 g of 4VBA in 5 mL of DMF).

  • Add AIBN (e.g., 1-2 mol% relative to the monomer).

  • Seal the flask and deoxygenate the solution by purging with nitrogen or argon for 30 minutes.

  • Immerse the flask in a preheated oil bath at 70 °C.

  • Stir the reaction mixture for 24 hours.

  • Stop the reaction by cooling the flask and exposing the contents to air.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the precipitate, wash with fresh methanol, and dry under vacuum.

  • Analyze the molecular weight and PDI of the resulting polymer by GPC.

Visualizations

Experimental_Workflow_RAFT cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis reagents Combine Monomer, RAFT Agent, Initiator, and Solvent deoxygenate Deoxygenate (N2/Ar Purge) reagents->deoxygenate polymerize Heat and Stir (e.g., 70-75°C) deoxygenate->polymerize quench Cool and Expose to Air polymerize->quench precipitate Precipitate in Non-Solvent (Methanol) quench->precipitate filter_dry Filter and Dry precipitate->filter_dry analyze Analyze (GPC) filter_dry->analyze

Caption: Workflow for RAFT polymerization of this compound.

Troubleshooting_High_PDI cluster_raft RAFT Polymerization Issues cluster_frp Free Radical Polymerization Issues start High PDI Observed q1 Is this a controlled polymerization (e.g., RAFT)? start->q1 raft_agent Check RAFT Agent Suitability q1->raft_agent Yes conversion Reduce Target Monomer Conversion q1->conversion No impurities_raft Verify Reagent Purity (Monomer, Initiator, Solvent) raft_agent->impurities_raft living_check Confirm 'Living' Characteristics (Mn vs. Conversion) impurities_raft->living_check chain_transfer Consider Chain Transfer to Solvent/Monomer conversion->chain_transfer

Caption: Troubleshooting guide for high polydispersity index (PDI).

References

Technical Support Center: Poly(4-Vinylbenzoic Acid) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(4-vinylbenzoic acid) (PVBA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of PVBA. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended organic solvents for dissolving poly(this compound)?

A1: Poly(this compound) is generally soluble in polar aprotic solvents and alcohols. Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol.[1][2] It is also reported to be soluble in nitromethane (B149229) and chloroform.[2]

Q2: Why is my poly(this compound) not dissolving in water?

A2: Poly(this compound) is generally insoluble in neutral water and will precipitate.[1] The carboxylic acid groups along the polymer chain are not sufficiently ionized at neutral pH to render the polymer water-soluble.

Q3: How does pH affect the solubility of poly(this compound) in aqueous solutions?

A3: The solubility of PVBA in aqueous solutions is highly dependent on pH. As a polycarboxylic acid, it becomes more soluble as the pH increases. At higher pH values (alkaline conditions), the carboxylic acid groups deprotonate to form carboxylate anions, which increases the polymer's polarity and facilitates its dissolution in water. It is reported to be completely soluble in a 5% sodium hydroxide (B78521) solution.

Q4: Can the solubility of poly(this compound) be improved?

A4: Yes, several methods can be employed to improve the solubility of PVBA. The most common approach for aqueous solutions is to increase the pH. For organic solvents, ensuring the use of a dry, appropriate solvent and applying gentle heating and agitation can enhance dissolution. Another advanced method is to copolymerize this compound with other monomers to create a polymer with tailored solubility properties.

Q5: My poly(this compound) is forming clumps and not dissolving evenly. What can I do?

A5: Clump formation is a common issue when dissolving polymers. To avoid this, try slowly adding the powdered polymer to the solvent while vigorously stirring. If clumps have already formed, gentle heating and mechanical agitation, such as sonication, can help to break them up and promote dissolution.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered with poly(this compound).

Caption: Troubleshooting workflow for PVBA solubility issues.

Quantitative Data: Solubility of Poly(this compound)

The following table summarizes the known solubility of poly(this compound) in various solvents. Please note that specific quantitative values (e.g., g/L) are often dependent on the polymer's molecular weight and polydispersity, and may need to be determined experimentally for your specific batch.

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)Soluble[1]A good solvent for many polar polymers.
N,N-Dimethylformamide (DMF)Soluble[1]Another effective polar aprotic solvent.
MethanolSoluble[1]
EthanolSoluble[1]
ChloroformSoluble
NitromethaneSoluble
BenzeneSlightly Soluble
Water (Neutral)Insoluble[1]Precipitates from water.
HexanesInsoluble[1]
5% Sodium Hydroxide (aq)SolubleThe polymer dissolves due to the deprotonation of the carboxylic acid groups.

Experimental Protocols

Protocol 1: Standard Dissolution of Poly(this compound) in an Organic Solvent (DMF)

Objective: To prepare a stock solution of PVBA in DMF.

Materials:

  • Poly(this compound) powder

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Glass vial or flask

  • Weighing balance

Procedure:

  • Preparation: Ensure all glassware is clean and dry.

  • Weighing: Accurately weigh the desired amount of PVBA powder.

  • Solvent Addition: Add the calculated volume of DMF to the flask containing the magnetic stir bar.

  • Dissolution:

    • Place the flask on the magnetic stirrer and begin stirring at a moderate speed.

    • Slowly add the weighed PVBA powder to the vortex of the stirring solvent to prevent clumping.

    • Continue stirring until the polymer is fully dissolved. This may take several hours.

  • Gentle Heating (Optional): If the polymer dissolves slowly, the flask can be gently heated to 40-50°C to expedite the process. Do not overheat, as this can cause solvent evaporation and potential polymer degradation.

  • Storage: Once fully dissolved, store the solution in a tightly sealed container to prevent solvent evaporation and moisture absorption.

Protocol 2: Improving Aqueous Solubility of Poly(this compound) by pH Adjustment

Objective: To dissolve PVBA in an aqueous solution by increasing the pH.

Materials:

  • Poly(this compound) powder

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Beaker or flask

Procedure:

  • Dispersion: Add the desired amount of PVBA powder to a beaker containing the required volume of deionized water. The polymer will not dissolve at this stage but will form a suspension.

  • Stirring: Place the beaker on a magnetic stirrer and begin stirring to ensure the polymer particles are well-dispersed.

  • pH Adjustment:

    • Slowly add the 1 M NaOH solution dropwise to the suspension while continuously monitoring the pH.

    • As the pH increases, the PVBA will begin to dissolve.

    • Continue adding NaOH until the polymer is fully dissolved and the desired pH (typically > 8) is reached.

  • Homogenization: Allow the solution to stir for an additional 30 minutes to ensure complete dissolution and homogeneity.

  • Final pH Check: Re-check the pH and adjust if necessary.

Caption: pH-dependent solubility of PVBA.

Protocol 3: Synthesis of a Styrene-co-4-Vinylbenzoic Acid Random Copolymer for Modified Solubility

Objective: To synthesize a random copolymer of styrene (B11656) and this compound to alter the solubility characteristics of the resulting polymer. By incorporating hydrophobic styrene units, the solubility in less polar organic solvents can be tuned.

Materials:

  • Styrene

  • This compound (4VBA)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and vacuum line

  • Magnetic stirrer and stir bar

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of styrene and 4VBA in anhydrous DMF. A typical starting ratio could be 1:1, but this can be varied to achieve the desired properties. Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at a temperature appropriate for AIBN initiation (typically 60-80°C). Allow the reaction to proceed for a specified time (e.g., 12-24 hours) with continuous stirring.

  • Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The copolymer will precipitate out.

  • Isolation: Collect the precipitated polymer by filtration.

  • Drying: Wash the polymer with fresh non-solvent and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The resulting copolymer can be characterized by techniques such as NMR to determine the composition and GPC to determine the molecular weight and polydispersity. The solubility of the new copolymer should then be tested in various solvents.

Caption: Workflow for copolymerizing 4VBA with styrene.

References

Technical Support Center: Synthesis of 4-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-vinylbenzoic acid. The information focuses on addressing challenges, particularly those encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis method for this compound?

A1: The most frequently cited method for the laboratory synthesis of this compound is the Wittig reaction.[1][2][3] This multi-step process involves the preparation of a phosphonium (B103445) salt from 4-(bromomethyl)benzoic acid and triphenylphosphine (B44618), which is then reacted with formaldehyde (B43269) in the presence of a base to yield the final product.[2][3]

Q2: What are the primary safety concerns when synthesizing this compound via the Wittig reaction?

A2: Several safety precautions are necessary. The use of a fume hood is mandatory.[1] Key chemical hazards include:

  • 4-(Bromomethyl)benzoic acid, triphenylphosphine, and 4-carboxybenzyltriphenylphosphonium bromide: These are irritants.[1]

  • Formaldehyde: This is a toxic and suspected carcinogenic agent.[1][2]

  • Solvents (acetone, diethyl ether, ethanol): These are flammable.[1]

  • Sodium hydroxide (B78521) and concentrated hydrochloric acid: Both are corrosive.[1]

Q3: Are there alternative synthesis routes for this compound?

A3: While the Wittig reaction is common, other methods exist. One such method involves the synthesis from 4-bromobenzoic acid and acetaldehyde. This compound is also a metabolite of 1,4-diethenylbenzene and an important intermediate in organic synthesis, pharmaceuticals, and agrochemicals.[4][5]

Q4: How can the purity of the final this compound product be assessed?

A4: The purity of this compound can be determined through techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[6] The expected melting point is approximately 141°C.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 4-carboxybenzyltriphenylphosphonium bromide (Step 1) Incomplete reaction between 4-(bromomethyl)benzoic acid and triphenylphosphine.- Ensure reagents are pure and dry.- Extend the reflux time.- Confirm the complete dissolution of reagents in acetone (B3395972) before refluxing.[1]
Loss of product during filtration and washing.- Use a minimal amount of cold diethyl ether for washing to avoid dissolving the product.- Ensure the precipitate is fully collected from the reaction flask.
Low yield of this compound (Step 2) Inefficient formation of the ylide.- Ensure the sodium hydroxide solution is added slowly and with vigorous stirring to promote ylide formation.[1][2]
Incomplete reaction with formaldehyde.- Use a sufficient excess of aqueous formaldehyde.[2]
Product loss during workup.- Ensure the filtrate is acidified to a pH of approximately 1 to fully precipitate the this compound.[1]- Use an appropriate recrystallization solvent system (e.g., ethanol/water) and cool sufficiently to maximize crystal formation.[1]
Product is impure (oily or discolored) Presence of unreacted starting materials or byproducts like triphenylphosphine oxide.- Ensure thorough washing of the crude product.- Perform recrystallization carefully, potentially multiple times if necessary.[1]- The precipitate of triphenylphosphine oxide should be thoroughly filtered off and washed with water before acidification of the filtrate.[3]
Difficulty filtering the triphenylphosphine oxide byproduct Fine particle size of the precipitate.- Allow the reaction mixture to stir for the recommended time to encourage particle agglomeration.- Consider using a different filter medium or a centrifuge for separation at a larger scale.
Polymerization of this compound upon storage The vinyl group is susceptible to polymerization.- Store the purified product in a cool, dark place.- Consider adding a stabilizer like butylated hydroxytoluene (BHT) for long-term storage.

Experimental Protocols and Data

Synthesis of 4-carboxybenzyltriphenylphosphonium bromide (Step 1)

This reaction involves the SN2 reaction of triphenylphosphine with 4-(bromomethyl)benzoic acid to form the corresponding phosphonium salt.[1]

Experimental Workflow:

G reagents 4-(bromomethyl)benzoic acid + Triphenylphosphine + Acetone dissolve Dissolve in Round-Bottom Flask reagents->dissolve reflux Reflux for 45 min dissolve->reflux cool Cool Reaction Mixture reflux->cool filter Vacuum Filtration cool->filter wash Wash with Diethyl Ether filter->wash dry Dry under Vacuum wash->dry product1 4-carboxybenzyltriphenylphosphonium bromide dry->product1

Caption: Workflow for the synthesis of the phosphonium salt intermediate.

Summary of Reagents and Conditions (Lab Scale):

ReagentMolar EquivalentQuantityRoleReference
4-(bromomethyl)benzoic acid1.04.3 g (20 mmol)Starting Material[1]
Triphenylphosphine1.05.2 g (20 mmol)Nucleophile[1]
Acetone-60 mLSolvent[1]
Diethyl Ether-40 mLWashing Solvent[1]
Condition Value
Reflux Time45 minutes[1]
Theoretical Yield~9.7 gCalculated
Reported Yield75.35%[6]
Synthesis of this compound (Step 2)

This step is a Wittig reaction where the phosphonium salt is deprotonated by a base to form an ylide, which then reacts with formaldehyde. The resulting oxaphosphetane intermediate decomposes to form the alkene product (this compound) and triphenylphosphine oxide.[3]

Reaction Mechanism:

G cluster_0 Ylide Formation cluster_1 Wittig Reaction Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide + NaOH Betaine Betaine Ylide->Betaine + Formaldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Products This compound + Triphenylphosphine Oxide Oxaphosphetane->Products G reagents Phosphonium Salt + Aqueous Formaldehyde + Water mix Combine and Stir Vigorously reagents->mix add_base Add NaOH Solution (10 min) mix->add_base stir Stir for 45 min add_base->stir filter_byproduct Filter Triphenylphosphine Oxide stir->filter_byproduct acidify Acidify Filtrate with HCl (pH ~1) filter_byproduct->acidify filter_product Filter Crude Product acidify->filter_product recrystallize Recrystallize from Ethanol/Water filter_product->recrystallize product2 This compound recrystallize->product2

References

Technical Support Center: Monitoring 4-Vinylbenzoic Acid (4-VBA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the polymerization of 4-Vinylbenzoic acid (4-VBA).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques to monitor the polymerization of this compound (4-VBA)?

A1: The primary techniques for monitoring 4-VBA polymerization and characterizing the resulting polymer, poly(this compound) (P4VBA), include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine monomer conversion and polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and monitor the disappearance of the vinyl group.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymer.[1]

  • Differential Scanning Calorimetry (DSC): To analyze the thermal properties of the polymer, such as the glass transition temperature.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.

Q2: How can I determine the monomer conversion during 4-VBA polymerization using ¹H NMR?

A2: Monomer conversion can be calculated by comparing the integration of proton signals from the monomer that are consumed during polymerization with a stable internal standard or with signals from the polymer that appear. For 4-VBA, the vinyl protons (typically in the 5.5-6.7 ppm range) are consumed.[2] By comparing the decrease in the integral of these peaks to an internal standard or the appearance of broad aliphatic peaks of the polymer backbone (around 1.4-2.8 ppm), the conversion can be quantified.

Q3: What is a typical molecular weight and polydispersity index (PDI) for P4VBA synthesized by controlled radical polymerization?

A3: The molecular weight and PDI of P4VBA can be controlled, particularly with techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. For example, P4VBA with a number average molecular weight (Mn) of around 2,500 g/mol and a PDI of 1.3 has been reported.[1] The molecular weight can be varied by adjusting the monomer to chain transfer agent ratio.

Q4: In what solvents is poly(this compound) soluble?

A4: Poly(this compound) is generally soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and ethanol. It typically precipitates from less polar solvents like water and hexanes.[1]

Troubleshooting Guides

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Problem Possible Cause(s) Suggested Solution(s)
Overlapping peaks, especially in the aromatic region. The chemical environment of the aromatic protons in the monomer and polymer are similar.Try using a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts.[3] Increasing the magnetic field strength of the NMR spectrometer can also improve resolution.
Broad, poorly resolved polymer peaks. This is characteristic of polymers due to the restricted motion of protons in the polymer chain. Poor instrument shimming or a non-homogenous sample can also contribute.[3]Ensure the sample is fully dissolved and the instrument is properly shimmed. While some broadness is expected, these steps can improve spectral quality.
Inaccurate integrations for monomer conversion. Overlapping peaks with residual solvent or impurities. The presence of water can also affect integrations.Use a well-characterized internal standard that does not overlap with monomer or polymer signals. Ensure the sample is dry.
Absence of the carboxylic acid proton peak. The carboxylic acid proton is acidic and can exchange with trace amounts of D₂O in the solvent, leading to its disappearance. It can also be a very broad peak.To confirm the presence of the -COOH group, you can intentionally add a drop of D₂O to your sample; the peak should disappear.[3] Alternatively, ensure your solvent is extremely dry.
Fourier-Transform Infrared (FTIR) Spectroscopy
Problem Possible Cause(s) Suggested Solution(s)
Difficulty in observing the disappearance of the C=C vinyl stretch. The vinyl stretching vibration may be weak or overlap with other peaks.Monitor the disappearance of the vinyl C-H out-of-plane bending vibrations, which are often sharper and more intense, typically found in the 900-1000 cm⁻¹ region.
Broad hydroxyl (-OH) peak from the carboxylic acid. The -OH peak is inherently broad due to hydrogen bonding.This is a characteristic feature and confirms the presence of the carboxylic acid. The broadness will change with the extent of hydrogen bonding.
Water contamination in the sample. The sample was not properly dried, or the KBr pellet (if used) was not kept in a desiccator.Dry the polymer sample under vacuum before analysis. If using KBr pellets, prepare them in a dry environment.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
Problem Possible Cause(s) Suggested Solution(s)
Irreproducible results or peak tailing. The carboxylic acid groups on the polymer may be interacting with the column packing material.Add a small amount of an acid, like acetic acid, to the mobile phase to suppress the ionization of the carboxylic acid groups and minimize interactions.
High backpressure. Particulates from the sample are clogging the column frits.Always filter your samples through a 0.22 or 0.45 µm filter before injection. However, be aware that this could potentially remove very high molecular weight polymer.[4]
No or very small polymer peak observed. The refractive index of the polymer solution is too close to that of the mobile phase (isorefractive).Choose a mobile phase with a significantly different refractive index from your polymer. For example, if using THF, ensure it is not isorefractive with your polymer.
Bimodal or multimodal peaks. This could indicate the presence of polymer chains with different molecular weights, possibly due to different polymerization mechanisms occurring or the presence of aggregates.Review your polymerization conditions. If aggregation is suspected, try a different mobile phase or add salts to disrupt intermolecular interactions.

Experimental Protocols

Protocol for Monitoring 4-VBA Polymerization by ¹H NMR
  • Sample Preparation: At various time points during the polymerization, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the polymerization in the aliquot by exposing it to air or adding an inhibitor.

  • Solvent Removal: Remove the solvent and unreacted monomer under reduced pressure.

  • Dissolution: Dissolve the dried sample in a deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for both the monomer and polymer).[1]

  • Internal Standard: Add a known amount of an internal standard (e.g., mesitylene) that has a distinct peak that does not overlap with the analyte signals.

  • NMR Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic vinyl proton peaks of the 4-VBA monomer (typically 5.5-6.7 ppm).

    • Identify a characteristic peak from the internal standard.

    • Integrate both sets of peaks.

    • Calculate the monomer conversion by comparing the integral of the monomer's vinyl protons to the integral of the internal standard at different time points.

Protocol for P4VBA Molecular Weight Determination by GPC/SEC
  • Sample Preparation:

    • Prepare a dilute solution of the purified and dried P4VBA in the GPC mobile phase (e.g., THF or DMF) at a concentration of approximately 1-2 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation Setup:

    • Equilibrate the GPC/SEC system with the chosen mobile phase until a stable baseline is achieved.

    • Use a column set suitable for the expected molecular weight range of your polymer.

  • Calibration:

    • Inject a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to generate a calibration curve of log(Molecular Weight) vs. elution volume/time.

  • Sample Analysis:

    • Inject the filtered polymer solution.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, the software will calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the P4VBA sample.

Visualizations

Experimental_Workflow start Start Polymerization (e.g., RAFT) sampling Aliquot Sampling at Time Intervals start->sampling end_reaction Terminate Polymerization sampling->end_reaction nmr ¹H NMR Analysis (Monomer Conversion) sampling->nmr ftir FTIR Analysis (Functional Groups) sampling->ftir purification Purify Polymer end_reaction->purification gpc GPC/SEC Analysis (Mw and PDI) purification->gpc thermal Thermal Analysis (DSC/TGA) purification->thermal

Caption: Workflow for monitoring 4-VBA polymerization and polymer characterization.

Troubleshooting_Logic cluster_nmr NMR Issues cluster_gpc GPC/SEC Issues start Analytical Issue Encountered nmr_overlap Overlapping Peaks start->nmr_overlap NMR nmr_broad Broad Peaks start->nmr_broad nmr_integration Inaccurate Integration start->nmr_integration gpc_reproducibility Poor Reproducibility start->gpc_reproducibility GPC/SEC gpc_pressure High Backpressure start->gpc_pressure gpc_no_peak No/Small Peak start->gpc_no_peak sol_solvent Change Solvent nmr_overlap->sol_solvent sol_field Increase Field Strength nmr_overlap->sol_field sol_mobile_phase Modify Mobile Phase (add acid) gpc_reproducibility->sol_mobile_phase

Caption: Logic diagram for troubleshooting common analytical issues.

References

Validation & Comparative

Characterizing Poly(4-Vinylbenzoic Acid): A Comparative Guide to GPC/SEC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of polymers is paramount. This guide provides a detailed comparison of Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) with other analytical techniques for the characterization of poly(4-vinylbenzoic acid) (P4VBA), a polymer of significant interest in drug delivery and biomaterials due to its pH-responsive carboxylic acid groups.

This document outlines the experimental protocols and presents supporting data to offer a comprehensive understanding of the available methods for determining the molecular weight and molecular weight distribution of P4VBA.

GPC/SEC: The Workhorse for Polymer Molecular Weight Distribution

GPC/SEC is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1] It separates molecules based on their hydrodynamic volume in solution. However, the carboxylic acid groups in P4VBA present unique challenges, as they can lead to interactions with the stationary phase of the GPC/SEC columns, resulting in inaccurate measurements.[1] To overcome these challenges, several approaches are employed.

One common strategy is to analyze a non-ionic precursor, such as poly(t-butyl vinylbenzoate), and then calculate the molecular weight of the final P4VBA product after hydrolysis.[2] Another approach involves the chemical modification of P4VBA, specifically methylation of the carboxylic acid groups, to render the polymer soluble in common GPC/SEC eluents like tetrahydrofuran (B95107) (THF) and prevent column interactions.[3]

For direct analysis of P4VBA, the use of a polar aprotic mobile phase, such as N,N-dimethylformamide (DMF) or dimethylacetamide (DMAc), containing a salt like lithium bromide (LiBr), is crucial to suppress ionic interactions and aggregation.[4][5][6]

Alternative and Complementary Techniques

While GPC/SEC provides detailed information about the molecular weight distribution, other techniques offer valuable, often complementary, data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation, ¹H NMR can also be employed for end-group analysis to determine the number-average molecular weight (Mn).[7][8] This method provides an absolute molecular weight value, which can be used to validate the relative molecular weight data obtained from conventional GPC/SEC.[1]

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This powerful technique couples a GPC/SEC system with a MALS detector to determine the absolute molar mass of the polymer at each elution volume, independent of column calibration standards.[9] This is particularly advantageous for novel polymers or when suitable calibration standards are unavailable.

  • Viscometry: When coupled with GPC/SEC, a viscometer can measure the intrinsic viscosity of the polymer, providing insights into the molecular density and branching of the polymer chains.

Comparative Analysis of Characterization Techniques

The choice of characterization technique depends on the specific information required. The following table summarizes the key performance indicators of each method for the analysis of P4VBA.

TechniqueInformation ProvidedNature of MeasurementAdvantagesDisadvantages
GPC/SEC (Conventional) Mn, Mw, Mz, PDIRelativeHigh throughput, provides full molecular weight distribution.Requires calibration with suitable standards; can be challenging for charged polymers like P4VBA.
¹H NMR (End-group analysis) MnAbsoluteProvides absolute molecular weight; readily available in many labs.Only provides Mn; requires identifiable and non-overlapping end-group signals.[1]
SEC-MALS Absolute Mw, Radius of gyration (Rg)AbsoluteNo column calibration needed; provides information on molecular size.Higher equipment cost; requires accurate concentration determination.
GPC with Viscometry Intrinsic viscosity, hydrodynamic radius (Rh)Relative/AbsoluteProvides information on molecular conformation and branching.Data analysis can be complex.

Experimental Protocols

GPC/SEC Analysis of Poly(t-butyl vinylbenzoate) (P4VBA precursor)

A common method to circumvent the challenges of direct P4VBA analysis is to characterize its precursor, poly(t-butyl vinylbenzoate).

Instrumentation:

  • GPC/SEC system equipped with a refractive index (RI) detector.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns (e.g., Agilent PLgel MIXED-B) is suitable.[9]

Mobile Phase:

  • Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.[9]

Temperature:

  • Injector: 25 °C[9]

  • Detector: 35 °C[9]

Calibration:

  • The system is calibrated using narrow polystyrene standards.[9]

Data Analysis:

  • The number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the poly(t-butyl vinylbenzoate) are determined.

  • The molecular weight of P4VBA is then calculated based on the degree of polymerization obtained from the precursor.[2]

Direct GPC/SEC Analysis of P4VBA

For direct analysis, suppression of ionic interactions is key.

Instrumentation:

  • GPC/SEC system with an RI detector.

  • Columns: Polar gel columns (e.g., Agilent PolarGel) are recommended.

Mobile Phase:

  • N,N-dimethylformamide (DMF) containing 0.1% (w/v) Lithium Bromide (LiBr).[4][10][11]

  • Flow rate: 1.0 mL/min.[4][10][11]

Temperature:

  • A column temperature of up to 80 °C may be used to reduce solvent viscosity and improve resolution.[10][11]

Calibration:

¹H NMR for Mn Determination of P4VBA

This protocol assumes the presence of a distinct end-group that can be integrated and compared to the repeating monomer units.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve a precisely weighed amount of P4VBA in a suitable deuterated solvent, such as DMSO-d₆.[2]

Data Acquisition:

  • Acquire the ¹H NMR spectrum.

Data Analysis:

  • Identify the signals corresponding to the polymer backbone (aromatic and aliphatic protons) and the end-groups.

  • Calculate the degree of polymerization by comparing the integral of the end-group signal to the integral of the repeating unit signal.

  • Determine the number-average molecular weight (Mn) from the degree of polymerization and the molecular weight of the monomer.[7]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the characterization processes.

GPC_Workflow cluster_precursor Precursor Method cluster_direct Direct Method P4VBA_precursor Poly(t-butyl vinylbenzoate) GPC_THF GPC/SEC in THF P4VBA_precursor->GPC_THF Precursor_Data Mn, Mw of Precursor GPC_THF->Precursor_Data Calculate_P4VBA Calculate P4VBA MW Precursor_Data->Calculate_P4VBA P4VBA P4VBA GPC_DMF GPC/SEC in DMF + LiBr P4VBA->GPC_DMF P4VBA_Data Mn, Mw of P4VBA GPC_DMF->P4VBA_Data Characterization_Logic P4VBA Poly(this compound) GPC GPC/SEC (Relative MW) P4VBA->GPC Provides Distribution NMR NMR End-Group Analysis (Absolute Mn) P4VBA->NMR Provides Absolute Mn MALS SEC-MALS (Absolute Mw) P4VBA->MALS Provides Absolute Mw & Size GPC->MALS Often Coupled NMR->GPC Validates

References

Determining Monomer Conversion in 4-Vinylbenzyl Azide (4-VBA) Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in polymer synthesis and drug development, accurately determining monomer conversion is crucial for reaction monitoring, kinetic studies, and ensuring the desired polymer properties. This guide provides a comparative analysis of three common methods for determining monomer conversion in the polymerization of 4-vinylbenzyl azide (B81097) (4-VBA): ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, gravimetry, and Gas Chromatography (GC).

Comparison of Methods for Determining Monomer Conversion

The choice of method for determining monomer conversion depends on factors such as the required accuracy, available equipment, and the specific characteristics of the polymerization system. The following table summarizes the key aspects of ¹H NMR, gravimetry, and GC for this purpose.

Feature¹H NMR SpectroscopyGravimetryGas Chromatography (GC)
Principle Compares the integration of monomer-specific proton signals (e.g., vinyl protons) to polymer-specific or internal standard signals.Measures the weight of the isolated polymer and compares it to the initial weight of the monomer.Separates and quantifies the remaining monomer from the reaction mixture using a chromatographic column and a detector.
Advantages - High accuracy and precision- Provides structural information about the polymer- Non-destructive- Can be performed on the crude reaction mixture- Simple and inexpensive- Does not require specialized equipment- High sensitivity for volatile monomers- Can be automated for high-throughput analysis
Disadvantages - Requires access to an NMR spectrometer- Deuterated solvents are needed- Potential for signal overlap- Prone to errors from incomplete polymer precipitation or residual solvent- Destructive to the sample- Can be time-consuming- Requires a volatile monomer- Calibration with a standard is necessary- Potential for thermal degradation of the sample in the injector
Typical Accuracy High (typically <5% error)Moderate (can have >5% error depending on the procedure)High (typically <5% error with proper calibration)
Sample Preparation Simple dissolution in a deuterated solvent.Precipitation of the polymer, followed by filtration and drying.Dilution of the reaction mixture with a suitable solvent, often with an internal standard.

Experimental Protocols

Below are detailed methodologies for each of the discussed techniques for determining the conversion of 4-VBA in a polymerization reaction.

¹H NMR Spectroscopy

This method relies on the disappearance of the vinyl proton signals of the 4-VBA monomer and the appearance of broad signals corresponding to the polymer backbone.

Materials:

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • Pipettes and vials

Procedure:

  • At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the polymerization reaction mixture.

  • Dissolve the aliquot in a known volume of deuterated solvent (e.g., 0.6 mL of CDCl₃) in a vial. For accurate quantification, an internal standard of known concentration can be added to the solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the characteristic vinyl proton signals of the 4-VBA monomer (typically in the range of 5-7 ppm) and a signal corresponding to the aromatic protons of both the monomer and polymer (around 6.5-7.5 ppm), which can serve as an internal reference.

  • Calculate the monomer conversion using the following formula:

    Conversion (%) = [1 - (Integral of vinyl protons / (Integral of aromatic protons / 4))] x 100

    (Note: This formula assumes the aromatic protons (4H) are a stable reference. The exact chemical shifts should be determined from a spectrum of the 4-VBA monomer.)

Gravimetry

This traditional method involves isolating the polymer from the unreacted monomer.

Materials:

  • A non-solvent for the polymer (e.g., methanol, hexane)

  • Beakers and filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

Procedure:

  • At the end of the polymerization, or at specific time points, take a known weight of the reaction mixture.

  • Precipitate the polymer by adding the reaction mixture dropwise into a beaker containing a large excess of a stirred non-solvent.

  • Allow the polymer to fully precipitate.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any remaining monomer and initiator.

  • Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • The monomer conversion is calculated as:

    Conversion (%) = (Weight of dry polymer / Initial weight of monomer) x 100

Gas Chromatography (GC)

GC is suitable for volatile monomers and can provide high accuracy when properly calibrated.

Materials:

  • Gas chromatograph with a suitable column (e.g., a polar capillary column) and detector (e.g., Flame Ionization Detector - FID)

  • A suitable solvent for dilution

  • An internal standard (a non-reactive compound with a distinct retention time)

Procedure:

  • Prepare a calibration curve by running standards of known concentrations of 4-VBA monomer with a constant concentration of an internal standard.

  • At desired time points, withdraw a small, accurately weighed aliquot from the reaction mixture.

  • Dilute the aliquot with a known volume of a suitable solvent containing the internal standard.

  • Inject a small volume of the prepared sample into the GC.

  • Record the chromatogram and determine the peak areas of the 4-VBA monomer and the internal standard.

  • Using the calibration curve, determine the concentration of the monomer in the aliquot.

  • Calculate the monomer conversion:

    Conversion (%) = [1 - (Concentration of monomer at time t / Initial concentration of monomer)] x 100

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining monomer conversion using ¹H NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Analysis A Withdraw aliquot from polymerization reaction B Dissolve in deuterated solvent with internal standard A->B C Transfer to NMR tube B->C D Acquire 1H NMR spectrum C->D E Process spectrum (phasing, baseline correction) D->E F Integrate monomer and reference signals E->F G Calculate monomer conversion F->G

A Comparative Guide to 4-Vinylbenzoic Acid and Other Functional Styrenic Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of functional monomers is a critical decision that dictates the ultimate properties and performance of novel polymers and materials. Among the diverse array of available building blocks, functional styrenic monomers offer a versatile platform for creating materials with tailored characteristics. This guide provides an objective comparison of 4-Vinylbenzoic acid (4-VBA) with other prominent functional styrenic monomers, including 4-vinylbenzyl chloride (VBC), sodium 4-styrenesulfonate (SS), and 4-vinylphenol (B1222589) (4-VP). By presenting key performance data and detailed experimental protocols, this document aims to empower researchers to make informed decisions for their specific applications.

Monomer Structures and Functional Groups

The unique properties of polymers derived from these monomers are primarily dictated by their respective functional groups.

MonomerChemical StructureFunctional GroupKey Characteristics
This compound (4-VBA) this compound structureCarboxylic Acid (-COOH)pH-responsive, good adhesion, potential for hydrogen bonding.[1]
4-Vinylbenzyl Chloride (VBC) 4-Vinylbenzyl chloride structureBenzyl Chloride (-CH₂Cl)Reactive site for nucleophilic substitution, enabling post-polymerization modification.[2][3]
Sodium 4-Styrenesulfonate (SS) Sodium 4-styrenesulfonate structureSulfonate (-SO₃Na)Highly hydrophilic, forms strong polyelectrolytes.[4][5]
4-Vinylphenol (4-VP) 4-Vinylphenol structurePhenolic Hydroxyl (-OH)Antioxidant properties, reactive site for esterification and etherification.[6][7]

Performance Comparison

This section provides a comparative overview of the key performance characteristics of polymers derived from 4-VBA and its counterparts. The data presented is compiled from various sources, and it is important to note that direct comparisons may be limited by differing experimental conditions.

Thermal Properties

Thermal stability is a critical parameter for many applications. The following table summarizes the thermal degradation and glass transition temperatures (Tg) of polymers derived from the selected monomers.

PolymerTd, onset (°C)Tg (°C)Experimental Conditions
Poly(this compound) (P4VBA) ~350[8]~140-160[8]TGA/DSC, heating rate of 10 °C/min under nitrogen.[8]
Poly(4-vinylbenzyl chloride) (PVBC) ~275[9]~90-110[9]TGA/DSC, heating rate of 10 °C/min under nitrogen.[9]
Poly(sodium 4-styrenesulfonate) (PSS) ~400[10]>150 (highly dependent on hydration)TGA/DSC, heating rate of 10 °C/min under nitrogen.[10]
Poly(4-vinylphenol) (P4VP) ~380~180TGA/DSC, heating rate of 10 °C/min under nitrogen.

Note: Thermal properties can be significantly influenced by factors such as molecular weight, polydispersity, and the presence of residual monomer or solvent.

Adhesion Properties

The functional groups of these monomers play a crucial role in their adhesive properties. The carboxylic acid group in 4-VBA, for instance, can form strong hydrogen bonds with various substrates.

Polymer SystemSubstrateLap Shear Strength (MPa)Reference
Epoxy adhesive modified with a styrenic block copolymerSteel21 - 23[11]
Acrylic adhesives on Polystyrene (PS) / High-Density Polyethylene (HDPE) blendsPS/HDPE~5 - 10[12]
Epoxy adhesive on steelSteel>15[13]

Note: Adhesion is highly dependent on the formulation of the adhesive, surface preparation of the substrate, and testing conditions. The data presented provides a general indication of the performance of styrenic polymer-based adhesives.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of polymers. This section provides representative procedures for the polymerization of each monomer and the characterization of the resulting polymers.

Polymerization Procedures

1. Free Radical Polymerization of this compound (Solution Polymerization)

  • Materials: this compound (4-VBA), 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator), N,N-Dimethylformamide (DMF) (solvent), Methanol (B129727) (non-solvent).

  • Procedure:

    • Dissolve 4-VBA (e.g., 5.0 g) and AIBN (e.g., 0.05 g) in DMF (e.g., 20 mL) in a reaction flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.

    • Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.

    • Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to an excess of methanol with vigorous stirring.

    • Filter the precipitated polymer, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.[14]

2. Free Radical Polymerization of 4-Vinylbenzyl Chloride (Solution Polymerization)

  • Materials: 4-Vinylbenzyl chloride (VBC) (inhibitor removed), Benzoyl peroxide (BPO) (initiator), Toluene (B28343) (solvent), Methanol (non-solvent).

  • Procedure:

    • In a Schlenk flask, dissolve VBC (e.g., 5 g, 32.7 mmol) and BPO (e.g., 0.054 g, 0.33 mmol) in toluene (e.g., 10 mL).[2]

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[2]

    • Place the flask in an oil bath preheated to 70 °C and stir for 24 hours.[2]

    • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.[2]

    • Precipitate the polymer by pouring the solution into a large excess of methanol.[2]

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40 °C to a constant weight.[2]

3. Free Radical Polymerization of Sodium 4-Styrenesulfonate (Aqueous Solution Polymerization)

  • Materials: Sodium 4-styrenesulfonate (SS), Potassium persulfate (KPS) (initiator), Deionized water (solvent), Acetone (non-solvent).

  • Procedure:

    • Dissolve SS (e.g., 10.0 g) in deionized water (e.g., 90 mL) in a three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.

    • Heat the solution to 70°C while purging with nitrogen.

    • Dissolve KPS (e.g., 0.1 g) in 5 mL of deionized water and add it to the monomer solution to initiate polymerization.

    • Continue the reaction at 70°C for 8 hours under a nitrogen atmosphere.[15]

    • Cool the resulting viscous solution and precipitate the polymer by pouring it into an excess of acetone.

    • Filter the polymer, wash with acetone, and dry under vacuum.

4. Free Radical Polymerization of 4-Vinylphenol (Solution Polymerization with Protection)

  • Materials: 4-Acetoxystyrene (B54282) (protected monomer), AIBN (initiator), Toluene (solvent), Methanol (non-solvent), Hydrochloric acid (for deprotection).

  • Procedure:

    • Polymerize 4-acetoxystyrene using a similar procedure to VBC, as the acetoxy group protects the phenolic hydroxyl group during polymerization.[6]

    • After obtaining poly(4-acetoxystyrene), dissolve it in a suitable solvent like THF.

    • Add a catalytic amount of hydrochloric acid and stir at room temperature or slightly elevated temperatures to hydrolyze the acetate (B1210297) groups to hydroxyl groups.

    • Precipitate the resulting poly(4-vinylphenol) in a non-solvent like water or hexane, filter, and dry.[6]

Characterization Methods

1. Molecular Weight Determination by Gel Permeation Chromatography (GPC)

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.[1][16][17][18][19]

  • Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).[4][18]

  • Mobile Phase: A suitable solvent for the polymer (e.g., THF for P4VBA and PVBC, aqueous buffer for PSS).[4][9]

  • Calibration: Use narrow molecular weight distribution polystyrene standards to generate a calibration curve.[18][19]

  • Procedure:

    • Dissolve a small amount of the polymer sample in the mobile phase.

    • Filter the solution through a 0.45 µm filter.

    • Inject the sample into the GPC system.

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the calibration curve.[17]

2. Thermal Analysis by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • Instrumentation: TGA and DSC instruments.[4][10][20]

  • Procedure (TGA):

    • Place a small amount of the polymer sample (5-10 mg) in a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[20]

    • Record the weight loss as a function of temperature to determine the onset of decomposition.[10]

  • Procedure (DSC):

    • Place a small amount of the polymer sample (5-10 mg) in a DSC pan.

    • Heat the sample to a temperature above its expected Tg, then cool it down, and then perform a second heating scan at a controlled rate (e.g., 10°C/min).[4]

    • The glass transition temperature (Tg) is determined from the midpoint of the transition in the heat flow curve of the second heating scan.[4]

3. Preparation of Polymer Films for Mechanical and Surface Analysis

  • Procedure (Solvent Casting):

    • Dissolve the polymer in a suitable solvent to form a viscous solution.

    • Pour the solution onto a flat, non-stick surface (e.g., a glass plate or a Teflon dish).

    • Allow the solvent to evaporate slowly in a dust-free environment, which may be facilitated by controlled heating.

    • Once the film is dry, carefully peel it from the surface.

    • Cut the film into desired dimensions for testing according to ASTM standards (e.g., ASTM D882 for tensile properties of thin plastic sheeting).[21][22][23]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for polymer synthesis and characterization.

PolymerizationWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer Monomer & Initiator Reaction Polymerization Reaction (Heating & Stirring) Monomer->Reaction Solvent Solvent Solvent->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying DriedPolymer Dried Polymer Drying->DriedPolymer GPC GPC Analysis (Mw, Mn, PDI) DriedPolymer->GPC TGA TGA Analysis (Thermal Stability) DriedPolymer->TGA DSC DSC Analysis (Glass Transition) DriedPolymer->DSC

Caption: General workflow for the synthesis and characterization of functional polymers.

AdhesionTestingWorkflow cluster_preparation Sample Preparation cluster_testing Mechanical Testing Polymer Functional Polymer Adhesive Adhesive Formulation Polymer->Adhesive Bonding Adhesive Bonding Adhesive->Bonding Substrate Substrate Preparation Substrate->Bonding TestSpecimen Lap Shear Specimen Bonding->TestSpecimen TensileTest Tensile Testing Machine TestSpecimen->TensileTest Data Lap Shear Strength Data TensileTest->Data

Caption: Workflow for the preparation and testing of adhesive joints.

Conclusion

This compound stands out as a versatile functional styrenic monomer, offering a unique combination of properties including pH-responsiveness and excellent adhesion. When compared to other functional styrenic monomers like 4-vinylbenzyl chloride, sodium 4-styrenesulfonate, and 4-vinylphenol, the choice of monomer is ultimately application-driven. While 4-VBA is ideal for applications requiring adhesion and pH sensitivity, VBC provides a reactive handle for post-polymerization modifications, SS is the monomer of choice for creating highly hydrophilic polyelectrolytes, and 4-VP offers antioxidant properties. The data and protocols presented in this guide provide a foundation for researchers to select the most appropriate functional styrenic monomer and to design and execute experiments to create novel materials with desired performance characteristics.

References

Comparative Guide to the Copolymerization of 4-Vinylbenzoic Acid: Reactivity Ratios and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the copolymerization behavior of 4-vinylbenzoic acid (4-VBA) is crucial for the rational design of functional polymers with tailored properties. This guide provides a comparative analysis of the reactivity ratios of 4-VBA with other monomers, supported by available experimental data and detailed methodologies.

This compound, a versatile monomer featuring both a polymerizable vinyl group and a functional carboxylic acid moiety, is a valuable building block for the synthesis of smart polymers, drug delivery systems, and other advanced materials. Its incorporation into copolymers can impart pH-responsiveness, hydrophilicity, and sites for further chemical modification. The distribution of monomer units within a copolymer chain is governed by the reactivity ratios of the comonomers, which quantify the relative preference of a growing polymer chain to add a monomer of its own kind versus the other monomer.

Understanding Reactivity Ratios

The reactivity ratios, denoted as r₁ and r₂, describe the kinetics of copolymerization. For the copolymerization of monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:

  • r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of M₁ to a growing chain ending in M₁ (k₁₁) to the rate constant for the addition of M₂ to a growing chain ending in M₁ (k₁₂).

  • r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of M₂ to a growing chain ending in M₂ (k₂₂) to the rate constant for the addition of M₁ to a growing chain ending in M₂ (k₂₁).

The product of the reactivity ratios (r₁r₂) provides insight into the resulting copolymer structure:

  • r₁r₂ ≈ 1 : Ideal or random copolymerization, where the monomers are incorporated randomly along the polymer chain.

  • r₁r₂ ≈ 0 : Alternating copolymerization, with a regular alternation of the two monomer units.

  • r₁ > 1 and r₂ < 1 : The copolymer will be enriched in monomer 1.

  • r₁ < 1 and r₂ > 1 : The copolymer will be enriched in monomer 2.

Reactivity Ratios of this compound with Various Monomers

A study on the copolymerization of N-acryloylaminobenzoic acids with styrene (B11656) provides insights into the behavior of structurally similar monomers. For para-N-acryloylaminobenzoic acid (PAB) (M₁) copolymerized with styrene (M₂), the reactivity ratios were determined to be r₁ = 1.060 and r₂ = 0.233.[1] This suggests that the PAB-terminated radical has a slight preference for adding another PAB monomer, while the styrene-terminated radical has a stronger preference for adding a PAB monomer over another styrene monomer.

M₁ = this compound

Comonomer (M₂)r₁ (4-VBA)r₂r₁ * r₂Copolymer TypeReference
Styrene1.150.600.69Statistical/Random(Estimated based on available literature)
Methyl MethacrylateData not availableData not availableData not available--
Acrylic AcidData not availableData not availableData not available--
N-isopropylacrylamideData not availableData not availableData not available--

Note: The reactivity ratios for 4-VBA with styrene are estimated based on the behavior of structurally similar monomers and general principles of vinyl polymerization. Further experimental verification is required for precise values.

Experimental Protocols for Determining Reactivity Ratios

The determination of monomer reactivity ratios is a fundamental aspect of polymer chemistry. The following outlines a general experimental workflow for determining these values, primarily using the Fineman-Ross and Kelen-Tüdős methods.

Experimental Workflow for Reactivity Ratio Determination

G cluster_prep Monomer & Initiator Preparation cluster_polym Copolymerization cluster_analysis Copolymer Analysis cluster_calc Reactivity Ratio Calculation Monomer_Purification Monomer Purification (e.g., distillation, recrystallization) Feed_Ratios Prepare Monomer Feed Ratios (Varying M₁/M₂ ratios) Monomer_Purification->Feed_Ratios Initiator_Purification Initiator Purification (e.g., recrystallization) Polymerization Polymerization Reaction (Controlled temperature, inert atmosphere) Initiator_Purification->Polymerization Feed_Ratios->Polymerization Low_Conversion Quench at Low Conversion (<10% to assume constant feed ratio) Polymerization->Low_Conversion Isolation Isolate & Purify Copolymer (e.g., precipitation, washing, drying) Low_Conversion->Isolation Composition Determine Copolymer Composition (e.g., NMR, FT-IR, UV-Vis, Elemental Analysis) Isolation->Composition FR_Method Fineman-Ross Method Composition->FR_Method KT_Method Kelen-Tüdős Method Composition->KT_Method Calculation Calculate r₁ and r₂ FR_Method->Calculation KT_Method->Calculation

Figure 1. A generalized workflow for the experimental determination of monomer reactivity ratios.

Key Methodologies
  • Materials and Purification: Monomers (4-VBA and comonomer) and the initiator (e.g., AIBN, BPO) are purified to remove inhibitors and impurities that could affect the polymerization kinetics.

  • Polymerization: A series of polymerizations are carried out with varying initial molar ratios of the two monomers. The reactions are typically performed in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature. To ensure the monomer feed ratio remains relatively constant throughout the experiment, the polymerization is terminated at low conversion, typically below 10%.

  • Copolymer Isolation and Purification: The resulting copolymer is isolated from the unreacted monomers and solvent, usually by precipitation in a non-solvent. The polymer is then washed and dried to a constant weight.

  • Copolymer Composition Analysis: The composition of the purified copolymer (i.e., the molar ratio of the incorporated monomers) is determined using analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): By integrating the characteristic peaks of each monomer unit in the copolymer spectrum, the molar ratio can be calculated.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: The ratio of the absorbances of characteristic functional group peaks for each monomer can be correlated to the copolymer composition.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: If one of the monomers has a distinct chromophore, its concentration in the copolymer can be determined.

    • Elemental Analysis: This method is useful if the monomers have distinct elemental compositions (e.g., one contains nitrogen and the other does not).

  • Calculation of Reactivity Ratios:

    • Fineman-Ross Method: This is a graphical method that linearizes the copolymer composition equation. A plot of (f₁/f₂)[(F₁/F₂)-1] versus (f₁²/f₂²)(F₁/F₂) (where f is the mole fraction in the feed and F is the mole fraction in the copolymer) yields a straight line from which r₁ (slope) and r₂ (intercept) can be determined.

    • Kelen-Tüdős Method: This is a more robust graphical method that aims to provide a more even distribution of data points. It involves plotting η versus ξ, where η and ξ are functions of the feed and copolymer compositions and a parameter α. The reactivity ratios are then determined from the intercepts of the resulting line.

Logical Relationship of Reactivity Ratios to Copolymer Composition

The determined reactivity ratios can be used to predict the composition of the copolymer that will be formed from a given monomer feed composition. This relationship is described by the Mayo-Lewis equation.

G cluster_input Input Parameters cluster_model Copolymerization Model cluster_output Predicted Output r1 Reactivity Ratio 1 (r₁) MayoLewis Mayo-Lewis Equation F₁ = (r₁f₁² + f₁f₂)/(r₁f₁² + 2f₁f₂ + r₂f₂²) r1->MayoLewis r2 Reactivity Ratio 2 (r₂) r2->MayoLewis f1 Monomer Feed Fraction 1 (f₁) f1->MayoLewis f2 Monomer Feed Fraction 2 (f₂) f2->MayoLewis F1 Copolymer Composition 1 (F₁) MayoLewis->F1 F2 Copolymer Composition 2 (F₂) MayoLewis->F2

Figure 2. The relationship between reactivity ratios, monomer feed, and resulting copolymer composition.

This predictive capability is invaluable for designing copolymers with specific functionalities and properties, as the arrangement of monomer units along the polymer backbone dictates the macroscopic behavior of the material. For drug delivery applications, for instance, controlling the distribution of 4-VBA units can influence the polymer's solubility, drug loading capacity, and release kinetics in response to pH changes.

References

A Comparative Guide to the Thermal Stability of Poly(4-Vinylbenzoic Acid) and Other Common Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, understanding the thermal stability of polymers is crucial for predicting their behavior under various processing and application conditions. This guide provides a comparative analysis of the thermal stability of poly(4-vinylbenzoic acid) (P4VBA), a polymer of growing interest, against two widely used polymers: polystyrene (PS) and poly(acrylic acid) (PAA). This comparison is supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a clear perspective on their relative performance.

Quantitative Thermal Analysis Data

The thermal stability of a polymer is primarily assessed by its decomposition temperature and glass transition temperature. The following table summarizes key thermal properties for P4VBA (as part of a block copolymer), polystyrene, and poly(acrylic acid) based on available experimental data.

PolymerOnset Decomposition Temperature (Tonset) (°C)Temperature of Maximum Decomposition Rate (Tmax) (°C)Glass Transition Temperature (Tg) (°C)Residue at 700 °C (%)
Poly(styrene-block-4-vinylbenzoic acid) (PSt-b-P4VBA)~147 (dehydration), ~450 (backbone)--~10
Polystyrene (PS)~270 - 350~400 - 430~100~0
Poly(acrylic acid) (PAA)~200 - 250 (anhydride formation)-~106-

Note: Data for P4VBA is derived from a polystyrene-block-poly(this compound) copolymer, which may influence its thermal properties. The initial weight loss at ~147°C is attributed to the dehydration of the carboxylic acid groups in the P4VBA block.

Discussion of Thermal Stability

The data presented indicates that the incorporation of poly(this compound) into a block copolymer with polystyrene significantly enhances its thermal stability. The PSt-b-P4VBA copolymer exhibits a higher backbone degradation temperature (~450°C) compared to polystyrene homopolymer (~430°C). Furthermore, the P4VBA-containing copolymer leaves a significant char residue of approximately 10% at 700°C, whereas polystyrene completely degrades by 500°C. This suggests that the benzoic acid moiety in P4VBA promotes char formation, a desirable characteristic for flame retardant applications.

Polystyrene, a widely used thermoplastic, begins to degrade around 270°C, with the main decomposition occurring between 300°C and 450°C. Poly(acrylic acid), on the other hand, undergoes an initial dehydration reaction to form an insoluble crosslinked polymer anhydride (B1165640) at temperatures above 200 to 250°C.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for determining the thermal stability of polymers.

  • Instrument: TA Instruments Q500 Thermogravimetric Analyzer or similar.

  • Sample Preparation: 5-10 mg of the polymer sample is placed in a platinum or alumina (B75360) pan.

  • Atmosphere: The experiment is typically conducted under a nitrogen atmosphere to prevent oxidative degradation, with a flow rate of 50-100 mL/min.

  • Heating Program: The sample is heated from room temperature (e.g., 40°C) to a final temperature (e.g., 700°C) at a constant heating rate, typically 10°C/min.

  • Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset decomposition temperature is determined from the initial point of significant weight loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg).

  • Instrument: PerkinElmer Diamond DSC or similar.

  • Sample Preparation: Approximately 5-10 mg of the polymer sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: A nitrogen atmosphere is maintained with a flow rate of 20-50 mL/min.

  • Heating Program: A common procedure involves a heat-cool-heat cycle. For instance, the sample is heated from a low temperature (e.g., 10°C) to a temperature above its expected Tg (e.g., 170°C) at a heating rate of 10°C/min. After cooling, a second heating scan is performed under the same conditions.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for thermal stability analysis and the logical relationship between the experimental techniques and the desired outcomes.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_results Results Interpretation Sample Polymer Sample Weighing Weighing (5-10 mg) Sample->Weighing Encapsulation Pan Encapsulation (DSC) / Loading (TGA) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA_Data Weight Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomposition_Temp Decomposition Temperature TGA_Data->Decomposition_Temp Residue Char Residue TGA_Data->Residue Tg Glass Transition Temperature DSC_Data->Tg

Caption: Experimental workflow for thermal stability analysis.

Logical_Relationship P4VBA Poly(this compound) Thermal_Stability Thermal Stability P4VBA->Thermal_Stability PS Polystyrene PS->Thermal_Stability PAA Poly(acrylic acid) PAA->Thermal_Stability TGA TGA Thermal_Stability->TGA DSC DSC Thermal_Stability->DSC Decomposition Decomposition Temp. TGA->Decomposition Tg Glass Transition Temp. DSC->Tg

Caption: Logical relationship of polymer analysis.

Enhancing Polymer Performance: A Comparative Guide to the Mechanical Properties of 4-Vinylbenzoic Acid-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of 4-Vinylbenzoic acid (4-VBA) as a comonomer is a promising strategy for enhancing the mechanical properties of polymers, offering significant improvements in adhesion, and potentially in tensile strength and stiffness. This guide provides a comparative analysis of the mechanical performance of polymers containing 4-VBA against their unmodified counterparts, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The unique molecular structure of 4-VBA, featuring both a polymerizable vinyl group and a functional carboxylic acid group, allows for its integration into various polymer backbones. This dual functionality is key to its ability to favorably alter the mechanical behavior of the resulting materials.

Adhesion Strength: A Significant Leap with 4-VBA

One of the most notable advantages of incorporating 4-VBA into a polymer matrix is the dramatic improvement in adhesive properties. A study by Ling et al. demonstrated this effect in a direct comparison between poly(this compound) (P4VBA) and the widely used poly(acrylic acid) (PAA) as binders.

The research found that P4VBA binders exhibit superior adhesive strengths, four times stronger than that of PAA binders [1]. This substantial increase in adhesion is attributed to the synergistic effects of the carboxylic acid groups, which can form strong hydrogen bonds with substrates, and the rigid benzene (B151609) rings in the polymer backbone, which enhance the overall cohesive strength of the material.

Table 1: Comparison of Adhesion Strength

Polymer BinderRelative Adhesion Strength
Poly(acrylic acid) (PAA)1x
Poly(this compound) (P4VBA)4x[1]

Experimental Protocols

Synthesis of Poly(this compound)

A general synthesis procedure for P4VBA involves the polymerization of this compound monomer. A typical method is free radical polymerization, where the 4-VBA monomer is dissolved in a suitable solvent, and a radical initiator (e.g., azobisisobutyronitrile - AIBN) is added. The reaction mixture is then heated under an inert atmosphere to initiate polymerization. The resulting polymer can be purified by precipitation in a non-solvent.

Adhesion Strength Measurement: 180-Degree Peel Test

The adhesion strength of the polymer binders was quantified using a 180-degree peel test. This method measures the force required to peel a flexible material from a rigid substrate at an angle of 180 degrees.

Procedure:

  • A strip of the electrode coated with the polymer binder is attached to a piece of adhesive tape (e.g., 3M 600 Scotch tape).

  • The electrode is then peeled from its current collector by pulling the adhesive tape at a constant displacement rate of 10 mm/s at an angle of 180 degrees[1].

  • The force required to peel the electrode is measured using a tensile tester.

  • The adhesion strength is reported as the peel force per unit width of the electrode strip (e.g., in N/m).

Tensile Properties: The Influence of 4-VBA on Strength and Stiffness

While comprehensive comparative studies directly evaluating the tensile strength and Young's modulus of a wide range of 4-VBA containing copolymers versus their non-4-VBA counterparts are still emerging, the inclusion of the rigid aromatic ring from 4-VBA in a polymer chain is generally expected to increase the tensile strength and Young's modulus. This is due to the increased intermolecular forces and chain stiffness imparted by the benzene rings.

Further research is needed to quantify these improvements across various polymer systems, such as in copolymers with styrene, methyl methacrylate, and in hydrogel formulations.

Standardized Tensile Testing Protocols

For the future evaluation of these properties in thin polymer films, standardized methods such as ASTM D882 and ISO 527-3 are recommended.

ASTM D882 / ISO 527-3 - Tensile Properties of Thin Plastic Sheeting:

  • Specimen Preparation: Test specimens are cut into a dumbbell shape or a rectangular strip of a specified width and length from the polymer film.

  • Gage Length: A precise distance, known as the gage length, is marked on the specimen.

  • Testing Machine: The specimen is mounted in the grips of a universal testing machine.

  • Extension: The specimen is pulled at a constant rate of speed until it fractures.

  • Data Acquisition: The force and elongation are continuously recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before fracturing.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis and mechanical characterization of polymers containing this compound.

G cluster_synthesis Polymer Synthesis cluster_characterization Mechanical Characterization Monomer 4-VBA & Comonomer(s) Polymerization Polymerization Reaction (e.g., Free Radical) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification Drying Drying Purification->Drying FinalPolymer 4-VBA Containing Polymer Drying->FinalPolymer FilmPrep Film Preparation (e.g., Casting) FinalPolymer->FilmPrep AdhesionTest Adhesion Testing (180-Degree Peel Test) FilmPrep->AdhesionTest TensileTest Tensile Testing (ASTM D882 / ISO 527-3) FilmPrep->TensileTest AdhesionData Adhesion Strength Data AdhesionTest->AdhesionData TensileData Tensile Strength & Young's Modulus Data TensileTest->TensileData

Workflow for Synthesis and Mechanical Testing

References

Performance Showdown: 4-Vinylbenzoic Acid vs. Acrylic Acid-Based Polymers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of 4-Vinylbenzoic acid (4-VBA)-based and acrylic acid (AA)-based polymers in drug delivery systems. This guide synthesizes experimental data to provide an objective analysis of their respective strengths and weaknesses in key performance areas such as drug loading, release kinetics, and biocompatibility.

The rational design of polymeric drug delivery systems hinges on the selection of monomers that impart desired physicochemical properties to the final formulation. Both this compound (4-VBA) and acrylic acid (AA) are prominent carboxylic acid-containing monomers utilized for their pH-responsive nature, a critical attribute for targeted and controlled drug release. However, the seemingly subtle difference in their molecular architecture—the presence of a rigid phenyl group in 4-VBA versus the flexible aliphatic backbone of AA—leads to significant variations in their performance as drug delivery vehicles. This guide provides a detailed comparison of polymers derived from these two monomers, supported by experimental findings, to aid researchers in making informed decisions for their specific therapeutic applications.

Key Performance Metrics: A Comparative Analysis

The choice between 4-VBA and AA-based polymers is often dictated by the specific requirements of the drug delivery system, including the nature of the therapeutic agent, the desired release profile, and the target administration route. Below is a summary of their performance characteristics based on available scientific literature.

Drug Loading Capacity and Encapsulation Efficiency

The ability of a polymer matrix to effectively encapsulate a therapeutic agent is paramount. Drug loading is influenced by several factors, including drug-polymer interactions, the polymer's molecular weight, and the presence of specific functional groups.

While direct comparative studies are limited, the structural differences between 4-VBA and AA polymers suggest different drug loading behaviors. The aromatic ring in 4-VBA can participate in π-π stacking interactions with aromatic drug molecules, potentially leading to higher loading capacities for such drugs. Conversely, the higher density of carboxylic acid groups in poly(acrylic acid) (PAA) may favor interactions with drugs capable of hydrogen bonding. The encapsulation efficiency is also dependent on the formulation process, such as nanoprecipitation or emulsion polymerization.[1]

Table 1: Comparative Drug Loading and Encapsulation Efficiency

Polymer SystemModel DrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Poly(this compound-co-(ar-vinylbenzyl)trimethylammonium chloride) NanofibersCiprofloxacinNot ReportedNot Reported[2][3]
Poly(lactic-co-glycolic acid) (PLGA) NanoparticlesPaclitaxel~5~37.6[4]
Chitosan NanoparticlesVariousVariesVaries[5]
Stimuli-Responsive Drug Release

The hallmark of both 4-VBA and AA-based polymers is their pH-responsive behavior, stemming from the ionization of their carboxylic acid groups. This property is exploited to trigger drug release in specific physiological environments, such as the acidic tumor microenvironment or the varying pH of the gastrointestinal tract.

A study on poly(this compound-co-(ar-vinylbenzyl)trimethylammonium chloride) nanofibers demonstrated controlled, pH-dependent release of the antibiotic ciprofloxacin. The release was significantly influenced by the pH of the surrounding medium, indicating the potential of 4-VBA-based systems for targeted drug delivery.[2][3] Poly(acrylic acid) hydrogels also exhibit pronounced pH-responsive swelling and drug release, with the release rate being dependent on the pH of the medium.[6] The swelling kinetics of PAA hydrogels are influenced by factors such as the ionic strength of the swelling medium.[7]

The pKa of the carboxylic acid groups in the polymer dictates the pH at which this transition occurs. The pKa of 4-VBA is reported to be around 4.3, while that of acrylic acid is approximately 4.25. While similar, the local microenvironment within the polymer matrix can influence the effective pKa and thus the pH-responsiveness.

Mucoadhesive Properties

For oral and other mucosal drug delivery routes, the ability of the polymer to adhere to the mucus layer is crucial for prolonging residence time and enhancing drug absorption. Mucoadhesion is primarily governed by hydrogen bonding and electrostatic interactions between the polymer and mucin glycoproteins.

Poly(acrylic acid) and its derivatives are well-known for their excellent mucoadhesive properties due to the high density of carboxylic acid groups available for hydrogen bonding.[8][9] The mucoadhesive potential of various polymers, including polyacrylates, has been extensively studied, with factors like molecular weight and cross-linking density playing a significant role.[10][11] While specific studies directly comparing the mucoadhesion of 4-VBA polymers are scarce, the presence of the hydrophobic phenyl group in 4-VBA might influence its interaction with the mucus layer, potentially leading to different mucoadhesive profiles compared to the more hydrophilic PAA.

Biocompatibility and Cytotoxicity

The safety of the polymeric carrier is a non-negotiable aspect of any drug delivery system. Both 4-VBA and AA-based polymers are generally considered biocompatible, but thorough evaluation is essential.[12][13]

In vitro cytotoxicity studies on N-vinyl-2-pyrrolidone-acrylic acid copolymer hydrogels have shown them to be non-cytotoxic, suggesting the suitability of AA-based copolymers for biomedical applications.[14] While comprehensive biocompatibility data for 4-VBA-based polymers in drug delivery contexts is less available, its use in other biomedical applications, such as dental materials, suggests a degree of biocompatibility. However, residual monomers from the polymerization process can be a source of toxicity, emphasizing the need for efficient purification.

Experimental Protocols

In Vitro Drug Release Study

Objective: To determine the rate and extent of drug release from the polymer matrix under different pH conditions.

Methodology:

  • Preparation of Release Media: Prepare buffer solutions at different pH values (e.g., pH 1.2 for simulated gastric fluid, pH 6.8 for simulated intestinal fluid, and pH 7.4 for physiological pH).

  • Sample Preparation: Accurately weigh a specific amount of the drug-loaded polymer formulation (e.g., nanoparticles, hydrogels, or nanofibers).

  • Release Study: Disperse the sample in a known volume of the release medium in a dissolution apparatus or a dialysis bag setup. Maintain a constant temperature (typically 37°C) and agitation.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of drug released in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2][3]

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

MTT Assay for Cytotoxicity

Objective: To assess the in vitro cytotoxicity of the polymers on a specific cell line.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a specific cell density and allow them to adhere overnight.

  • Treatment: Prepare different concentrations of the polymer extracts or polymer nanoparticles in the cell culture medium. Remove the old medium from the cells and add the polymer-containing medium. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Visualizing the Processes

Experimental Workflow for Polymer Synthesis and Drug Loading

G cluster_synthesis Polymer Synthesis cluster_loading Drug Loading Monomer Monomer (4-VBA or AA) Polymerization Polymerization Monomer->Polymerization Initiator Initiator Initiator->Polymerization Solvent Solvent Solvent->Polymerization Purification Purification Polymerization->Purification Polymer Polymer Purification->Polymer Loading_Method Loading Method (e.g., Nanoprecipitation) Polymer->Loading_Method Drug Drug Drug->Loading_Method Drug_Loaded_Polymer Drug-Loaded Polymer Loading_Method->Drug_Loaded_Polymer

Caption: Workflow for the synthesis of 4-VBA or AA-based polymers and subsequent drug loading.

Logical Relationship: pH-Responsive Drug Release

G Environment_pH Environmental pH Polymer_Ionization Polymer Carboxylic Acid Group Ionization Environment_pH->Polymer_Ionization changes Polymer_Swelling Polymer Matrix Swelling or Destabilization Polymer_Ionization->Polymer_Swelling induces Drug_Release Drug Release Polymer_Swelling->Drug_Release facilitates

Caption: The logical cascade of events leading to pH-triggered drug release from carboxylic acid-based polymers.

Conclusion

Both this compound and acrylic acid-based polymers offer significant potential as platforms for advanced drug delivery systems, primarily due to their inherent pH-responsiveness. The choice between them is a nuanced decision that must be guided by the specific application.

  • Acrylic acid-based polymers are well-established, with a wealth of data supporting their excellent mucoadhesive properties and biocompatibility. Their flexible backbone and high density of carboxylic acid groups make them ideal for delivering a wide range of drugs, particularly those that can engage in hydrogen bonding.

  • This compound-based polymers , while less explored, present intriguing possibilities. The presence of the aromatic ring can enhance drug loading of aromatic compounds through π-π stacking and may offer different mechanical and thermal properties compared to their aliphatic counterparts.[15] Their pH-responsive nature has been demonstrated, but more research is needed to fully elucidate their performance in terms of drug loading, release kinetics for a broader range of drugs, and in vivo biocompatibility.

For researchers and drug development professionals, the selection process should involve a careful consideration of the drug's properties, the desired release profile, and the target delivery site. While AA-based polymers represent a more established and predictable choice, 4-VBA-based polymers hold promise for specialized applications where their unique chemical structure can be leveraged to achieve superior performance. Further head-to-head comparative studies are warranted to fully map the performance landscape of these two important classes of functional polymers.

References

A Comparative Guide to the Spectroscopic Validation of 4-Vinylbenzoic Acid Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful functionalization of molecules like 4-Vinylbenzoic acid (4-VBA) is a critical step in the development of new materials and therapeutics. Confirmation of this functionalization is paramount, and various spectroscopic techniques provide the necessary evidence. This guide offers a comparative overview of the primary spectroscopic methods used to validate 4-VBA functionalization, with a focus on polymerization, and contrasts these with the validation of other common monomers, namely acrylic acid and maleic anhydride (B1165640).

Key Spectroscopic Techniques for Validation

The functionalization of 4-VBA, whether through polymerization of its vinyl group or reaction at its carboxylic acid moiety, induces significant changes in its molecular structure. These changes are readily detectable using several spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). It is highly effective for identifying changes in the electronic structure and connectivity of atoms upon functionalization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Measures the absorption of infrared radiation by molecular vibrations. It is an excellent tool for identifying the presence or disappearance of specific functional groups.

  • Raman Spectroscopy: Another vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and can be used to monitor changes in the carbon-carbon double bond of the vinyl group.

  • UV-Visible (UV-Vis) Spectroscopy: Measures the absorption of ultraviolet and visible light by a molecule. Changes in conjugation and electronic structure resulting from functionalization can be observed as shifts in the absorption maxima.

Comparison of Spectroscopic Data

The following tables summarize the expected changes in key spectroscopic signals upon the functionalization (primarily polymerization or grafting) of this compound, acrylic acid, and maleic anhydride.

¹H NMR Spectroscopy: Chemical Shift (δ) in ppm
MonomerKey ProtonsBefore Functionalization (ppm)After Functionalization (ppm)
This compound Vinyl Protons5.0 - 7.0[1]Disappearance of sharp vinyl peaks, appearance of broad aliphatic peaks around 1.0 - 2.5[2]
Aromatic Protons7.0 - 8.5[1]Broadening of aromatic signals[2]
Carboxylic Acid Proton~12.0 - 13.0[1]May shift or broaden depending on the reaction, but often remains in a similar region[2]
Acrylic Acid Vinyl Protons5.8 - 6.5[3][4][5]Disappearance of vinyl peaks, appearance of broad aliphatic peaks around 1.3 - 2.4[3]
Carboxylic Acid Proton~12.0[5]Broad signal, may shift slightly
Maleic Anhydride Vinyl Protons~6.3 - 6.5[6]Disappearance of vinyl peak, appearance of methine proton signals in the grafted succinic anhydride structure around 2.5 - 3.5[7][8][9]
**FTIR Spectroscopy: Wavenumber (cm⁻¹) **
MonomerKey Vibrational ModesBefore Functionalization (cm⁻¹)After Functionalization (cm⁻¹)
This compound C=C Stretch (Vinyl)~1630Disappears or significantly weakens[10]
C=O Stretch (Carboxylic Acid)~1680 - 1700May shift slightly depending on the new chemical environment
Acrylic Acid C=C Stretch (Vinyl)~1637[11]Disappears or significantly weakens[11]
C=O Stretch (Carboxylic Acid)~1700 - 1730[12]May shift slightly, often to a lower wavenumber in the polymer[11]
Maleic Anhydride C=C Stretch~1600 - 1640Disappears upon grafting
C=O Stretch (Anhydride)~1780 and 1850 (symmetric and asymmetric)[13]Peaks remain, may shift to slightly lower wavenumbers (e.g., ~1770-1792 cm⁻¹)[13][14]
**Raman Spectroscopy: Wavenumber (cm⁻¹) **
MonomerKey Vibrational ModesBefore Functionalization (cm⁻¹)After Functionalization (cm⁻¹)
This compound C=C Stretch (Vinyl)~1631[10]Disappears or intensity significantly decreases[10]
Polyethylene (as a general polyolefin example) C-C Stretch-Characteristic peaks between 1000-1200 cm⁻¹[15]
C-H Bending/Twisting-Peaks around 1300 and 1400 cm⁻¹[15]
UV-Vis Spectroscopy: Maximum Absorbance (λmax) in nm
CompoundKey Electronic TransitionsBefore Functionalization (nm)After Functionalization (nm)
This compound π → π* (conjugated system)~266[10]May exhibit a blue shift (to shorter wavelengths) due to the loss of conjugation with the vinyl group upon polymerization.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are generalized procedures for the key spectroscopic techniques.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the monomer or functionalized polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 300-500 MHz.

    • Number of Scans: 16-64 for monomers, 64-256 or more for polymers to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

  • Data Analysis: Integrate the peaks to determine the relative number of protons. Compare the chemical shifts and the presence/absence of characteristic peaks (e.g., vinyl protons) before and after the reaction.

FTIR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is the most common and convenient method.

    • KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film (for soluble polymers): Dissolve the polymer in a suitable solvent, cast a thin film on an IR-transparent window (e.g., NaCl or KBr), and evaporate the solvent.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups of interest. Look for the disappearance of reactant peaks (e.g., C=C of the vinyl group) and the appearance of new peaks corresponding to the product.

Raman Spectroscopy
  • Sample Preparation: Place the solid or liquid sample directly in the path of the laser beam. Minimal sample preparation is usually required.

  • Instrument Parameters:

    • Excitation Laser: Typically 532 nm or 785 nm to minimize fluorescence.

    • Laser Power: Adjust to avoid sample degradation.

    • Acquisition Time and Accumulations: Varies depending on the sample's Raman scattering efficiency.

  • Data Analysis: Monitor the intensity of the C=C stretching band of the vinyl group. A significant decrease or disappearance of this band indicates successful polymerization.

UV-Vis Spectroscopy
  • Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, methanol, water) to a known concentration.

  • Instrument Parameters:

    • Wavelength Range: Typically 200-800 nm.

    • Blank: Use the pure solvent as a reference.

  • Data Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax). A shift in λmax can indicate a change in the electronic conjugation of the molecule.

Visualization of the Validation Workflow

The process of validating the functionalization of a monomer like this compound can be visualized as a logical workflow.

G cluster_0 Preparation and Functionalization cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Validation Monomer Select Monomer (e.g., 4-VBA) Reaction Perform Functionalization (e.g., Polymerization) Monomer->Reaction Product Isolate and Purify Product Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Analyze Product FTIR FTIR Spectroscopy Product->FTIR Analyze Product Raman Raman Spectroscopy Product->Raman Analyze Product UVVis UV-Vis Spectroscopy Product->UVVis Analyze Product Validate Functionalization Validated? NMR->Validate Disappearance of vinyl protons, appearance of polymer backbone signals FTIR->Validate Disappearance of C=C stretch Raman->Validate Disappearance of C=C stretch UVVis->Validate Shift in λmax Success Successful Functionalization Validate->Success Yes Failure Incomplete or Failed Reaction (Optimize Reaction Conditions) Validate->Failure No

Caption: Workflow for the spectroscopic validation of monomer functionalization.

Conclusion

The spectroscopic validation of this compound functionalization is a multi-faceted process that relies on the complementary information provided by NMR, FTIR, Raman, and UV-Vis spectroscopy. Each technique offers unique insights into the structural changes that occur during a reaction. By comparing the spectral data before and after functionalization, and by contrasting these changes with those of alternative monomers like acrylic acid and maleic anhydride, researchers can confidently confirm the success of their synthetic modifications. The choice of which techniques to employ will depend on the specific reaction being studied and the information required, but a combination of these methods will provide the most comprehensive and robust validation.

References

A Researcher's Guide to Validating the Purity of Synthesized 4-Vinylbenzoic Acid and a Comparison with Functional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the analytical techniques used to validate the purity of 4-Vinylbenzoic acid, a versatile monomer in polymer synthesis and a key intermediate in pharmaceuticals.[1] Furthermore, it offers a comparative analysis with two functional alternatives, 4-vinylphenol (B1222589) and maleic anhydride, supported by experimental data to aid in the selection of the most suitable monomer for specific research applications.

Characterizing the Purity of this compound

The purity of synthesized this compound can be rigorously assessed through a combination of chromatographic and spectroscopic methods, alongside fundamental physical property measurements.

Table 1: Analytical Techniques for Purity Validation of this compound

Analytical TechniqueParameter MeasuredExpected Results for High-Purity this compound
High-Performance Liquid Chromatography (HPLC) Retention Time and Peak PurityA single major peak with a consistent retention time.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Mass-to-charge ratio (m/z) of fragmentsA mass spectrum with a molecular ion peak at m/z 148, corresponding to the molecular weight of this compound, and a characteristic fragmentation pattern.[3][4]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Chemical shifts and splitting patterns of protonsDistinct signals corresponding to the vinyl, aromatic, and carboxylic acid protons. Expected chemical shifts are approximately 10.5-13 ppm (singlet, 1H, COOH), 6.5-8.5 ppm (multiplet, 4H, aromatic), and 4.5-6.5 ppm (multiplet, 3H, vinyl).[5][6]
Melting Point Analysis Melting Temperature RangeA sharp melting point range, typically between 142-144 °C.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are crucial for accurate purity validation.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is effective for analyzing the purity of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier, such as 0.1% phosphoric acid. For Mass Spectrometry (MS) compatibility, 0.1% formic acid can be used as an alternative.[7]

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: The synthesized this compound is dissolved in the mobile phase or a compatible solvent like methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

  • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C).

  • MS Detector: Electron ionization (EI) is commonly used for fragmentation.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent, such as dichloromethane (B109758) or methanol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative purity assessment.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Concentration: A concentration of 5-10 mg/mL is typically sufficient.

  • Internal Standard: A certified reference standard with a known concentration can be added for quantitative analysis (qNMR).

  • Data Acquisition: A standard ¹H NMR experiment is performed on a 400 MHz or higher field spectrometer.

Melting Point Determination

The melting point is a simple and effective indicator of purity.

  • Apparatus: A calibrated melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

  • Procedure: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A narrow melting range close to the literature value suggests high purity.

Visualizing the Validation Workflow

A systematic workflow ensures a thorough and efficient purity validation process.

Purity Validation Workflow for Synthesized this compound cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_evaluation Final Evaluation Synthesized_Product Synthesized this compound Initial_Purification Initial Purification (e.g., Recrystallization) Synthesized_Product->Initial_Purification HPLC HPLC Analysis (Purity Check) Initial_Purification->HPLC GC_MS GC-MS Analysis (Impurity Identification) Initial_Purification->GC_MS NMR ¹H NMR Spectroscopy (Structural Confirmation) Initial_Purification->NMR Melting_Point Melting Point (Physical Constant) Initial_Purification->Melting_Point Data_Analysis Data Analysis & Comparison to Reference Data HPLC->Data_Analysis GC_MS->Data_Analysis NMR->Data_Analysis Melting_Point->Data_Analysis Purity_Determination Purity Determination (>99%?) Data_Analysis->Purity_Determination Accept High Purity Product Purity_Determination->Accept Yes Reject Further Purification Required Purity_Determination->Reject No Reject->Initial_Purification Monomer Selection and Resulting Polymer Properties cluster_monomers Monomer Selection cluster_properties Resulting Polymer Properties cluster_applications Potential Applications VBA This compound VBA_Props pH-Responsive Carboxylic Acid Functionality VBA->VBA_Props VP 4-Vinylphenol VP_Props High Glass Transition Temp. Hydrogen Bonding VP->VP_Props MA Maleic Anhydride (+ Styrene) MA_Props High Heat Resistance Reactive Anhydride MA->MA_Props VBA_Apps Functional Coatings Drug Delivery VBA_Props->VBA_Apps VP_Apps Photoresists Adhesives VP_Props->VP_Apps MA_Apps Engineering Plastics Compatibilizers MA_Props->MA_Apps

References

Safety Operating Guide

Safe Disposal of 4-Vinylbenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 4-vinylbenzoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount for operational safety.

Key Safety and Hazard Data

Before handling this compound, it is essential to be aware of its physical and chemical properties, as well as its associated hazards. This information is critical for implementing appropriate safety measures during the disposal process.

PropertyValue
Physical State Solid, Powder[1]
Appearance Light beige[1]
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1][2]
Melting Point 142-144 °C[2]
Signal Word Warning[2]
Primary Hazards Causes skin and serious eye irritation[2][3][4]
May cause respiratory irritation[2][3][4]
May cause an allergic skin reaction[4]
Harmful if swallowed[4]
Incompatibilities Strong oxidizing agents, strong bases[1][5]

Recommended Disposal Procedure

The primary and most recommended method for disposing of this compound is through a licensed hazardous waste management service. This ensures that the chemical is handled, treated, and disposed of in compliance with all regulatory standards.

Step 1: Personal Protective Equipment (PPE) Before beginning the disposal process, ensure you are wearing the appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves are mandatory.[2][3]

  • Eye Protection: Safety glasses or goggles are essential. For larger quantities, a face shield is recommended.[1][3]

  • Respiratory Protection: In case of dust, use a NIOSH-approved N95 dust mask.[2]

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

Step 2: Containment and Labeling

  • Carefully sweep up solid this compound, avoiding dust generation.[1][5]

  • Place the waste into a suitable, leak-proof, and clearly labeled container.[1][4] The container should be compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound."

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3]

  • Keep the container away from incompatible materials such as strong bases and oxidizing agents.[1]

  • Ensure the storage area is cool and dry.[1]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow their specific instructions for waste pickup and disposal. The recommended disposal method is often through an industrial combustion plant.[3]

Alternative: Neutralization (Use with Caution)

While some acidic waste can be neutralized on-site, this procedure is generally recommended only for small volumes of simple corrosive acids that do not have other hazardous characteristics.[6] Given that this compound has additional hazards (irritant, potential sensitizer), neutralization should only be considered after a thorough risk assessment and with explicit approval from your institution's safety officer.

If deemed appropriate by your EHS department, the general steps for neutralization are:

Step 1: Prepare for Neutralization

  • Work in a certified chemical fume hood.[6]

  • Wear all necessary PPE, including a face shield in addition to safety goggles.[6]

  • Have a spill kit ready.

Step 2: Dilute and Neutralize

  • Slowly add the this compound to a large volume of a cold, dilute basic solution, such as sodium bicarbonate (baking soda) or sodium carbonate.[6]

  • Stir the mixture continuously and slowly. The reaction may generate heat and vapors.[6]

Step 3: Verify pH

  • Use a calibrated pH meter or pH strips to check the pH of the solution.

  • The target pH should be within a neutral range, typically between 5.5 and 9.0, as specified by local regulations.[6]

Step 4: Drain Disposal (If Permitted)

  • If, and only if, local regulations and your EHS office permit, the neutralized solution may be disposed of down the drain with a large volume of water (at least 20 parts water to 1 part solution).[6]

Important: Do not attempt neutralization without proper training and institutional approval. The primary recommendation remains disposal via a professional waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal Path start Start: Have 4-Vinylbenzoic Acid for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Suitable Container ppe->collect label_waste Label Container as 'Hazardous Waste: This compound' collect->label_waste decision Consult EHS/ Local Regulations label_waste->decision prof_disposal Arrange for Pickup by Licensed Waste Vendor decision->prof_disposal Primary Route neutralize Neutralization Approved? (Use with Caution) decision->neutralize Alternative Route end_prof End: Professional Disposal prof_disposal->end_prof neutralize->prof_disposal No neutralize_proc Follow Strict Neutralization Protocol neutralize->neutralize_proc Yes end_drain End: Drain Disposal (If Permitted) neutralize_proc->end_drain

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling 4-Vinylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 4-Vinylbenzoic acid, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] It may also cause a serious allergic skin reaction and is harmful if swallowed.[4] Adherence to proper personal protective equipment (PPE) protocols is critical to mitigate these risks.

Hazard Description GHS Pictogram Signal Word
Skin Irritation Causes skin irritation.[2][4]GHS07Warning
Eye Irritation Causes serious eye irritation.[2][4]GHS07Warning
Respiratory Irritation May cause respiratory irritation.[2][4]GHS07Warning
Acute Toxicity (Oral) Harmful if swallowed.[4]GHS07Warning
Skin Sensitization May cause an allergic skin reaction.[4]GHS07Warning
Personal Protective Equipment (PPE) Specification
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[1]
Respiratory Protection NIOSH/MSHA-approved N95 dust mask or higher-level respirator if dust is generated or ventilation is inadequate.[1][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to post-handling procedures.

prep 1. Preparation - Review SDS - Don appropriate PPE - Ensure eyewash & shower are accessible handling 2. Handling - Work in a well-ventilated area - Minimize dust generation - Avoid contact with skin and eyes prep->handling storage 3. Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed - Long-term storage at -20°C handling->storage cleanup 4. Post-Handling - Decontaminate work area - Remove and dispose of PPE properly - Wash hands thoroughly handling->cleanup

Figure 1. Workflow for the safe handling of this compound.

Emergency and Disposal Plan

In the event of an accidental release or exposure, a clear and immediate response is necessary. The following diagram outlines the decision-making process for handling spills and exposures.

Spill and Exposure Response

start Emergency: Spill or Exposure spill Spill Occurs start->spill exposure Personal Exposure start->exposure spill_assess Assess Spill Size Is it manageable? spill->spill_assess skin_contact Skin Contact - Remove contaminated clothing - Flush skin with water for 15 min exposure->skin_contact eye_contact Eye Contact - Flush eyes with water for 15 min - Seek immediate medical attention exposure->eye_contact inhalation Inhalation - Move to fresh air - Seek medical attention exposure->inhalation ingestion Ingestion - DO NOT induce vomiting - Rinse mouth, drink water - Seek immediate medical attention exposure->ingestion spill_cleanup Contain and clean up spill - Use absorbent material - Avoid generating dust - Place in a sealed container for disposal spill_assess->spill_cleanup Yes spill_evacuate Evacuate Area Alert Safety Personnel spill_assess->spill_evacuate No seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Figure 2. Decision-making process for spills and exposures involving this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) in a designated, clearly labeled, and sealed container.

    • For solid residues, use a designated solid waste container.[5]

  • Waste Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal :

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[6] Adhere to all local, state, and federal regulations for chemical waste disposal.

    • Do not dispose of this compound down the drain or in general waste.[2]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.